Emepronium Bromide
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
4,4-diphenylbutan-2-yl-ethyl-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKFSMBPRQBNCH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27892-33-7 (Parent) | |
| Record name | Emepronium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50875265 | |
| Record name | Emepronium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3614-30-0 | |
| Record name | Emepronium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3614-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emepronium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emepronium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Emepronium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMEPRONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM699L2TL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Emepronium Bromide: A Technical Guide to its Mechanism of Action on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Emepronium Bromide
This compound is a synthetic quaternary ammonium compound with potent anticholinergic properties.[1][4] Structurally, its quaternary amine renders it polar and limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[4] Clinically, it has been employed to treat conditions characterized by smooth muscle hyperactivity, most notably detrusor muscle instability leading to urinary incontinence.[5][6][7] The therapeutic efficacy of this compound stems from its ability to inhibit the effects of acetylcholine (ACh), the primary neurotransmitter of the parasympathetic nervous system, at muscarinic receptors.[8]
Muscarinic Receptor Subtypes and Signaling Pathways
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5).[9][10] These subtypes are differentially expressed throughout the body and couple to distinct intracellular signaling pathways, mediating a wide array of physiological functions.[11][12]
Table 1: General Characteristics of Muscarinic Receptor Subtypes
| Receptor Subtype | Primary G Protein Coupling | Second Messenger Pathway | General Locations | Primary Functions |
| M1 | Gq/11 | ↑ IP3, DAG, Ca2+ | Central nervous system, autonomic ganglia, salivary glands | Cognitive function, glandular secretion, slow excitatory postsynaptic potential (EPSP) |
| M2 | Gi/o | ↓ cAMP, ↑ K+ conductance | Heart (sinoatrial and atrioventricular nodes), smooth muscle, presynaptic nerve terminals | Bradycardia, reduced atrial contractility, presynaptic inhibition of acetylcholine release |
| M3 | Gq/11 | ↑ IP3, DAG, Ca2+ | Smooth muscle (e.g., bladder detrusor, gastrointestinal tract, bronchioles), exocrine glands, vascular endothelium | Smooth muscle contraction, glandular secretion, vasodilation (via nitric oxide release) |
| M4 | Gi/o | ↓ cAMP | Central nervous system (striatum) | Inhibition of neurotransmitter release |
| M5 | Gq/11 | ↑ IP3, DAG, Ca2+ | Central nervous system (substantia nigra, ventral tegmental area) | Dopamine release, vasodilation of cerebral arteries |
Mechanism of Action of this compound
This compound functions as a muscarinic receptor antagonist .[4] Based on its clinical effects on the urinary bladder, it is understood to be a non-selective antagonist, meaning it does not exhibit significant preference for one muscarinic receptor subtype over others.[13] The primary mechanism of action is competitive antagonism .[8][14]
Competitive Antagonism
Competitive antagonists, like this compound, bind reversibly to the same (orthosteric) site on the muscarinic receptor as the endogenous agonist, acetylcholine. This binding is mutually exclusive; when this compound is bound, acetylcholine cannot bind and activate the receptor. This inhibition can be overcome by increasing the concentration of acetylcholine.
The diagram below illustrates the competitive antagonistic action of this compound at the M3 muscarinic receptor on a bladder detrusor smooth muscle cell.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. clinicalpub.com [clinicalpub.com]
- 3. This compound in the management of nightly urinary frequency and urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. [Cetiprin 'Kabi' (this compound). A new anticholinergic agent with selective action on the urinary bladder] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Cetiprin) as a postoperative spasmolytic agent in transvesical prostatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound (Cetiprin) on symptoms and urinary bladder function after transurethral resection of the prostate. A double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. pnas.org [pnas.org]
- 12. Parasympathetic nervous system - Wikipedia [en.wikipedia.org]
- 13. What does “nonselective” muscarinic receptor antagonist mean? – PharmaNUS [blog.nus.edu.sg]
- 14. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
Emepronium Bromide: A Technical Guide on its Anticholinergic Properties and Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emepronium bromide is a quaternary ammonium anticholinergic agent primarily utilized for its antispasmodic effects on the urinary bladder.[1][2][3][4][5] This technical guide provides an in-depth review of the anticholinergic properties of this compound, with a focus on its interaction with muscarinic acetylcholine receptors (mAChRs). While clinical efficacy in treating urinary frequency is documented, this guide synthesizes the available pharmacological information and outlines the experimental methodologies used to characterize such compounds. Due to a lack of specific publicly available quantitative data for this compound's binding affinity (pKi) and functional potency (pA2/IC50) across the five muscarinic receptor subtypes (M1-M5), this document will focus on its general anticholinergic profile, the established signaling pathways of muscarinic receptors, and detailed protocols for the experimental determination of these properties.
Introduction to this compound
This compound is a synthetic anticholinergic drug that has been used in the management of urinary frequency and urgency.[6] As a quaternary ammonium compound, its structure confers a permanent positive charge, which generally limits its ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system (CNS) side effects compared to tertiary amine anticholinergics.[7] Its therapeutic effect is primarily attributed to the relaxation of the detrusor muscle of the bladder, which is mediated by the blockade of muscarinic receptors.
Anticholinergic Properties and Mechanism of Action
The therapeutic and adverse effects of this compound stem from its competitive antagonism of acetylcholine at muscarinic receptors.[7] Acetylcholine is the primary neurotransmitter of the parasympathetic nervous system, which controls "rest-and-digest" functions, including smooth muscle contraction in the urinary and gastrointestinal tracts.[7] By blocking these receptors, this compound inhibits the actions of acetylcholine, leading to smooth muscle relaxation.
Muscarinic Receptor Subtypes and Signaling Pathways
There are five distinct subtypes of muscarinic acetylcholine receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs). Their activation by acetylcholine initiates a cascade of intracellular signaling events. This compound, as a non-selective muscarinic antagonist, is expected to interact with all these subtypes, although its affinity for each may vary.[7]
-
M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is generally excitatory, leading to smooth muscle contraction and glandular secretion. The M3 receptor is the primary subtype mediating detrusor muscle contraction.
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is typically inhibitory, for instance, by causing a decrease in heart rate.
The following diagram illustrates the primary signaling pathways of the muscarinic receptor subtypes.
Caption: Signaling pathways of muscarinic receptor subtypes.
Muscarinic Receptor Selectivity of this compound
Table 1: Muscarinic Receptor Binding Affinity (pKi) of this compound
| Receptor Subtype | pKi | Reference |
| M1 | Data not available | |
| M2 | Data not available | |
| M3 | Data not available | |
| M4 | Data not available | |
| M5 | Data not available |
Table 2: Functional Potency (pA2 / pIC50) of this compound
| Receptor Subtype | Assay Type | pA2 / pIC50 | Reference |
| M1 | (e.g., Calcium Flux) | Data not available | |
| M2 | (e.g., cAMP accumulation) | Data not available | |
| M3 | (e.g., Phosphoinositide turnover) | Data not available | |
| M4 | (e.g., cAMP accumulation) | Data not available | |
| M5 | (e.g., Calcium Flux) | Data not available |
Note: The lack of data in the tables above reflects the absence of specific values in the currently available public literature.
Experimental Protocols for Characterization of Anticholinergic Properties
The following are detailed methodologies for key experiments used to characterize the anticholinergic properties and selectivity of compounds like this compound.
Radioligand Competitive Binding Assay
This assay determines the affinity of an unlabeled compound (e.g., this compound) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for each muscarinic receptor subtype (M1-M5).
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled this compound.
-
Non-selective muscarinic antagonist for determining non-specific binding (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of this compound to the experimental wells.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of a non-labeled universal antagonist (e.g., atropine).
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the workflow for a competitive binding assay.
Caption: Workflow for a radioligand competitive binding assay.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The choice of assay depends on the signaling pathway of the receptor subtype.
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the M1, M3, or M5 receptor.
-
A muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Incubation with Antagonist: Incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Place the plate in a fluorescence reader and inject a fixed concentration of the muscarinic agonist into each well.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time.
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
The following diagram illustrates the logical flow of a calcium flux assay.
Caption: Logical workflow for a calcium flux functional assay.
Schild analysis is a classical pharmacological method used to determine the dissociation constant (Kb) and thus the pA2 value of a competitive antagonist from functional data.
Objective: To determine the pA2 value of this compound at a specific muscarinic receptor subtype.
Procedure:
-
Generate a concentration-response curve for a muscarinic agonist in the absence of this compound.
-
Generate a series of agonist concentration-response curves in the presence of increasing, fixed concentrations of this compound.
-
Data Analysis:
-
Determine the EC50 of the agonist from each curve.
-
Calculate the dose ratio (DR) for each concentration of the antagonist: DR = (EC50 of agonist in presence of antagonist) / (EC50 of agonist in absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
-
The x-intercept of the linear regression line is the pA2 value. A slope of 1 is indicative of competitive antagonism.
-
Conclusion
This compound is an established anticholinergic agent with clinical utility in urology. Its mechanism of action is based on the blockade of muscarinic acetylcholine receptors. While it is generally considered a non-selective antagonist, a detailed, publicly available quantitative analysis of its binding affinities and functional potencies across all five muscarinic receptor subtypes is currently lacking. Such data would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts in this class. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound and other novel anticholinergic compounds. Further research to elucidate the specific muscarinic receptor subtype interaction profile of this compound is warranted.
References
- 1. [Cetiprin 'Kabi' (this compound). A new anticholinergic agent with selective action on the urinary bladder] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Cetiprin). Its effect on bladder pressure and urinary flow in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Emepronium (Cetiprin). An urinary bladder specific parasympatholytic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound (Cetiprin) on symptoms and urinary bladder function after transurethral resection of the prostate. A double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Clinical Trial of this compound in Nocturnal Frequency of Old Age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
In-depth review of Emepronium Bromide's pharmacological profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emepronium bromide is a quaternary ammonium anticholinergic agent that has been utilized in the management of urinary frequency and urge incontinence. Its therapeutic effect is primarily attributed to its activity as a muscarinic receptor antagonist in the bladder. This technical guide provides a comprehensive review of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in this area.
Mechanism of Action
This compound is a competitive antagonist of acetylcholine at muscarinic receptors. In the urinary bladder, parasympathetic nerve stimulation releases acetylcholine, which binds primarily to M3 muscarinic receptors on the detrusor smooth muscle. This binding initiates a signaling cascade that leads to muscle contraction and urination.[1][2] this compound blocks this interaction, leading to relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the urgency and frequency of urination.[3]
The signaling pathway for acetylcholine-induced detrusor muscle contraction involves the activation of Gq/11 proteins following M3 receptor stimulation. This, in turn, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which is a key step in smooth muscle contraction.[2][4] Additionally, the RhoA/Rho-kinase pathway has been implicated in mediating detrusor muscle contraction.[5][6]
Signaling Pathway of Acetylcholine-Induced Detrusor Contraction
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized primarily following intravenous administration.
Table 1: Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Parameter | Value | Reference |
| Half-life (t½) | ||
| Initial Phase | 2.2 - 3.0 min | [7] |
| Second Phase | 1.0 - 1.6 hours | [7] |
| Terminal Phase | 5.1 - 13 hours | [7] |
| Volume of Distribution (Vd) | 4.1 - 7.5 L (central compartment) | [7] |
| Total Serum Clearance | 24 - 38 L/hr | [7] |
| Renal Clearance | Varies with serum concentration | [7] |
The serum concentration of emepronium declines in a triexponential manner.[7] The drug is eliminated through both renal and hepatic pathways. Renal elimination involves glomerular filtration and active tubular secretion.[7] Due to its quaternary ammonium structure, this compound is poorly absorbed from the gastrointestinal tract and does not readily cross the blood-brain barrier.[8]
Experimental Protocol: Pharmacokinetic Study
A typical pharmacokinetic study for an intravenously administered drug like this compound would involve the following steps:
-
Subject Recruitment: Healthy adult volunteers are recruited after obtaining informed consent and screening for inclusion and exclusion criteria.
-
Drug Administration: A single intravenous dose of this compound is administered over a specific period.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 2, 5, 10, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Drug Quantification: The concentration of this compound in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).[9][10]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic modeling software to determine parameters such as half-life, volume of distribution, and clearance.
Experimental Workflow: Pharmacokinetic Analysis
Pharmacodynamics
The pharmacodynamic effects of this compound are consistent with its anticholinergic properties. Intravenous administration has been shown to decrease salivary secretion and increase heart rate by 10-15% at serum concentrations of about 200 nmol/L.[7] No significant effects on blood pressure have been observed.[7]
Urodynamic studies have demonstrated that this compound increases bladder capacity and reduces detrusor pressure.[11]
Clinical Efficacy
Clinical trials have evaluated the efficacy of this compound in treating urinary frequency, urgency, and urge incontinence.
Table 2: Summary of Clinical Efficacy Data for this compound
| Indication | Dosage | Study Design | Key Findings | Reference |
| Nocturnal Frequency | 200 mg orally at bedtime | Double-blind, crossover | Superior to placebo in reducing nocturnal urinary frequency. | [12][13] |
| Urge Incontinence | 500 mg and 1000 mg daily | Double-blind, placebo-controlled | Decreased total number of micturitions by ~20% and urge incontinence episodes by ~75%. | |
| Urgency | 100 mg in 100 ml saline (intravesical) | Double-blind, placebo-controlled | Relieved symptoms in 8 out of 10 patients. |
The clinical efficacy of oral this compound can be limited by its poor absorption.[11] Intravesical administration has been explored as a means to achieve a local effect in the bladder with minimal systemic exposure.
Experimental Protocol: Clinical Trial for Overactive Bladder
A typical double-blind, placebo-controlled clinical trial to evaluate the efficacy of this compound for overactive bladder would include the following stages:
-
Patient Selection: Patients with a clinical diagnosis of overactive bladder, characterized by urinary urgency, with or without urge incontinence, and frequency, are recruited.
-
Informed Consent and Screening: Participants provide informed consent and undergo screening to ensure they meet the inclusion and exclusion criteria.
-
Baseline Assessment: A baseline period is established where patients record their voiding patterns in a diary, and baseline urodynamic measurements may be taken.
-
Randomization: Patients are randomly assigned to receive either this compound or a placebo in a double-blind manner.
-
Treatment Period: Patients take the assigned treatment for a specified duration (e.g., 4-12 weeks).
-
Efficacy Assessment: Changes in urinary frequency, urgency episodes, and incontinence episodes are recorded in patient diaries. Urodynamic parameters may be reassessed at the end of the treatment period.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
-
Data Analysis: Statistical analysis is performed to compare the efficacy and safety of this compound with placebo.
Experimental Workflow: Double-Blind Clinical Trial
Safety and Tolerability
The most common adverse effects of this compound are related to its anticholinergic activity and include dry mouth and constipation. A significant safety concern with the oral formulation is the risk of esophageal ulceration.[8] To mitigate this risk, it is recommended that tablets be taken in an upright position with a sufficient amount of fluid.
Conclusion
This compound is an anticholinergic agent with established efficacy in the treatment of urinary frequency and urge incontinence. Its mechanism of action is centered on the antagonism of muscarinic receptors in the bladder detrusor muscle. While its pharmacokinetic and pharmacodynamic profiles have been characterized, further research to determine its binding affinities for the different muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile. The development of alternative formulations to improve its oral bioavailability or to enhance its local delivery to the bladder could further optimize its therapeutic potential.
References
- 1. pa2online.org [pa2online.org]
- 2. researchgate.net [researchgate.net]
- 3. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cetirizine - Wikipedia [en.wikipedia.org]
- 6. Receptor Occupancy by Flow Cytometry: Best Practices | KCAS Bio [kcasbio.com]
- 7. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Emepronium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway and chemical properties of Emepronium Bromide, an anticholinergic agent. The information is curated for professionals in the fields of pharmaceutical research and development.
Chemical Properties
This compound is a quaternary ammonium compound with the IUPAC name ethyldimethyl(1-methyl-3,3-diphenylpropyl)ammonium bromide.[1] It is a white to off-white crystalline solid.[2] Key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₈BrN | [1][3][4] |
| Molecular Weight | 362.35 g/mol | [1][4] |
| CAS Number | 3614-30-0 | [4] |
| Melting Point | 46 °C (for the precursor 1,1-diphenylacetone) | [5] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Information not readily available | |
| pKa | Information not readily available | |
| LogP | Information not readily available | |
| Stability | Stable under normal conditions |
Synthesis Pathway
The synthesis of this compound is a multi-step process. A plausible and well-documented pathway involves three key stages:
-
Synthesis of 1,1-Diphenylacetone: This intermediate can be synthesized via a Friedel-Crafts alkylation reaction.
-
Reductive Amination: The resulting ketone undergoes reductive amination with dimethylamine to form the tertiary amine precursor.
-
Quaternization: The final step is the quaternization of the tertiary amine with ethyl bromide to yield this compound.
The overall synthesis pathway is illustrated in the following diagram:
Caption: Synthesis Pathway of this compound.
Experimental Protocols
Detailed methodologies for the key experimental steps are outlined below. These protocols are based on established organic synthesis procedures.
Step 1: Synthesis of 1,1-Diphenylacetone
This procedure is adapted from the Friedel-Crafts alkylation of phenylacetone with benzene.[5][6]
Materials:
-
Phenylacetone
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Bromine
-
Petroleum ether
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Dissolve phenylacetone in anhydrous benzene.
-
Slowly add bromine to the solution to effect α-keto bromination, stirring for 3-6 hours.
-
In a separate flask, prepare a solution of anhydrous aluminum chloride in benzene.
-
Slowly add the α-brominated phenylacetone solution to the aluminum chloride solution to initiate the Friedel-Crafts alkylation.
-
After the reaction is complete, pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the crude 1,1-diphenylacetone from petroleum ether to yield a white solid.[5]
Step 2: Reductive Amination of 1,1-Diphenylacetone
This protocol describes the formation of the tertiary amine precursor via reductive amination.[7]
Materials:
-
1,1-Diphenylacetone
-
Dimethylamine (solution in a suitable solvent, e.g., THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 1,1-diphenylacetone in the anhydrous solvent in a reaction flask.
-
Add the dimethylamine solution to the flask and stir the mixture at room temperature for a period to allow for imine formation.
-
Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) to the reaction mixture.
-
Continue to stir the reaction at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N,N-dimethyl-(1-methyl-3,3-diphenylpropyl)amine.
-
The crude product can be purified by column chromatography if necessary.
Step 3: Quaternization of N,N-dimethyl-(1-methyl-3,3-diphenylpropyl)amine (Menshutkin Reaction)
This final step involves the formation of the quaternary ammonium salt, this compound.[8]
Materials:
-
N,N-dimethyl-(1-methyl-3,3-diphenylpropyl)amine
-
Ethyl bromide
-
A polar solvent (e.g., acetonitrile or acetone)
Procedure:
-
Dissolve the tertiary amine in the chosen polar solvent.
-
Add an excess of ethyl bromide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the precipitation of the quaternary ammonium salt.
-
Once the reaction is complete, the solid product can be collected by filtration.
-
Wash the collected solid with a cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Experimental Workflow for this compound Synthesis.
References
- 1. This compound | C20H28BrN | CID 71820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. 1,1-Diphenylacetone - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Menshutkin reaction - Wikipedia [en.wikipedia.org]
Emepronium Bromide: A Technical Whitepaper on its Historical Development and Initial Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emepronium bromide, a quaternary ammonium anticholinergic agent, has a significant history in the management of urinary frequency and urge incontinence. This technical guide provides an in-depth exploration of its discovery, historical development, and the initial scientific investigations that established its pharmacological profile. The document details its mechanism of action as a muscarinic antagonist, summarizes quantitative data from early preclinical and clinical studies, and outlines the experimental protocols employed in its initial evaluation. This whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the scientific journey of this compound from its inception to its clinical application.
Introduction
This compound is a synthetic quaternary ammonium compound that emerged as a therapeutic agent for urological disorders characterized by bladder hyperactivity. As an anticholinergic drug, its primary function is to act as a competitive antagonist at muscarinic acetylcholine receptors, leading to a reduction in smooth muscle spasms, particularly in the urinary bladder. This document traces the origins of this compound, from its chemical synthesis to its early pharmacological and clinical assessments that paved the way for its use in treating conditions such as urinary incontinence and nocturnal frequency.
Initial Discovery and Historical Development
Key early investigations that shaped the understanding of this compound include:
-
1957: A foundational study by Jonsson and Zederfeldt investigated "Cetiprin" as a urologic drug. Their work provided early evidence of its effects on the bladder, laying the groundwork for its clinical application in urology.
-
1961: A significant advancement in understanding the drug's behavior in the body came from a study by Hansson and Schmiterlow. They utilized C14-labelled this compound to investigate its biological fate, providing crucial pharmacokinetic insights.
-
1970s-1980s: This period saw a number of clinical trials that further defined the efficacy, dosage, and safety profile of this compound in treating urinary incontinence and postoperative bladder spasms.
A notable and persistent finding throughout its clinical use has been the risk of esophageal ulceration, necessitating specific administration instructions for patients.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its therapeutic effect by acting as a muscarinic antagonist.[1] It competitively blocks the action of acetylcholine at muscarinic receptors on the detrusor muscle of the bladder. This antagonism leads to a decrease in involuntary bladder contractions, an increase in bladder capacity, and a reduction in the sense of urinary urgency.
The signaling pathway affected by this compound is central to parasympathetic control of bladder function.
Quantitative Data Summary
The following tables summarize quantitative data from early preclinical and clinical studies of this compound.
Table 1: Preclinical Pharmacokinetic and Pharmacodynamic Data
| Parameter | Species | Value | Route of Administration | Study |
| Biological Half-life | Rat | ~2-3 hours | Intravenous (C14-labelled) | Hansson & Schmiterlow, 1961 |
| Primary Excretion Route | Rat | Urine and Feces | Intravenous (C14-labelled) | Hansson & Schmiterlow, 1961 |
| Effect on Bladder Capacity | Cat | Increased | Not specified | Jonsson & Zederfeldt, 1957 |
| Effect on Detrusor Pressure | Cat | Decreased | Not specified | Jonsson & Zederfeldt, 1957 |
Table 2: Early Clinical Trial Data
| Study (Year) | Patient Population | Dosage Regimen | Key Efficacy Findings | Adverse Effects Noted |
| Jonsson & Zederfeldt (1957) | Patients with hypertonic bladders | 50 mg, 6 times daily (oral) | Increased bladder capacity, delayed desire to urinate | Not specified in detail |
| Syversen et al. (1976) | Post-prostatectomy patients with bladder spasms | 25 mg i.m. twice daily for 2 days, then 200 mg oral 3 times daily for 12 days | 9/11 patients in the treatment group had no spasms vs. 4/11 in the placebo group | Not specified in detail |
| A Double-Blind Randomized Trial (1984) | Post-transurethral resection of the prostate | 200 mg oral, 4 times a day | No significant difference from placebo in symptoms or objective findings | Esophagitis (1 patient) |
Experimental Protocols
Detailed experimental protocols from the initial studies are summarized below to provide insight into the methodologies used to characterize this compound.
Chemical Synthesis (Hypothetical General Protocol)
Workflow for Quaternary Ammonium Salt Synthesis:
Preclinical Pharmacological Assessment (Reconstructed from Early Studies)
Objective: To determine the effect of this compound on urinary bladder function in an animal model.
Animal Model: Cats were likely used as a model system.
Methodology:
-
Anesthesia: Animals were anesthetized.
-
Surgical Preparation: A catheter was inserted into the urinary bladder for pressure measurement (cystometry) and another for drug administration (e.g., intravenous).
-
Baseline Measurement: Bladder pressure and capacity were recorded under baseline conditions.
-
Drug Administration: this compound was administered, likely intravenously, at various doses.
-
Post-Dose Measurement: Changes in bladder pressure, capacity, and the threshold for inducing urination were recorded and compared to baseline.
Early Clinical Trial Protocol (Example from Post-Prostatectomy Study)
Objective: To evaluate the efficacy of this compound in reducing postoperative bladder spasms.
Study Design: Double-blind, placebo-controlled clinical trial.
Patient Population: Male patients who had undergone transvesical prostatectomy.
Treatment Groups:
-
Treatment Group: Received this compound (25 mg intramuscularly twice daily for 2 days, followed by 200 mg orally three times a day for 12 days).
-
Control Group: Received a matching placebo.
Outcome Measures:
-
Primary: Incidence and severity of postoperative vesical spasms.
-
Secondary: Changes in bladder volume, liver and kidney function tests.
Data Analysis: Comparison of the outcomes between the treatment and placebo groups.
Conclusion
This compound holds a significant place in the history of pharmacotherapy for overactive bladder and related conditions. Its development was driven by early preclinical and clinical research that successfully identified its anticholinergic properties and its effects on bladder function. While newer agents with improved selectivity and side-effect profiles have since been developed, a technical understanding of the initial discovery and development of this compound offers valuable insights into the evolution of urological pharmacology. This whitepaper provides a consolidated resource of the foundational scientific work that established this compound as a therapeutic option for patients with urinary frequency and incontinence.
References
Emepronium Bromide and Its Impact on Detrusor Muscle Contractility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The detrusor muscle, a complex mesh of smooth muscle fibers, forms the wall of the urinary bladder. Its contraction and relaxation are pivotal for the normal functioning of the urinary cycle, encompassing both the storage and voiding of urine. The parasympathetic nervous system, through the release of acetylcholine (ACh), plays a dominant role in mediating detrusor contraction. Acetylcholine acts on muscarinic receptors, primarily the M3 subtype, located on the surface of detrusor smooth muscle cells, initiating a signaling cascade that results in muscle contraction and micturition.
Overactive bladder (OAB) is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, and is often associated with urinary frequency and nocturia. The underlying pathophysiology frequently involves detrusor overactivity, which is characterized by involuntary contractions of the detrusor muscle during the bladder filling phase. Anticholinergic drugs, such as emepronium bromide, are a cornerstone in the pharmacological management of OAB, aiming to suppress these aberrant contractions.
Mechanism of Action
This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors.[1] As a quaternary ammonium compound, it possesses a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system side effects.[1]
The primary target of this compound in the urinary bladder is the M3 muscarinic receptor on detrusor smooth muscle cells. Blockade of these receptors prevents the binding of acetylcholine, thereby inhibiting the downstream signaling pathways that lead to muscle contraction.
Signaling Pathway of Detrusor Muscle Contraction and Inhibition by this compound
The binding of acetylcholine to M3 receptors on detrusor smooth muscle cells activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the formation of Ca2+-calmodulin complexes, which activate myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. This compound, by blocking the M3 receptor, interrupts this cascade at its initial step.
Quantitative Data on the Effects of this compound
Urodynamic Studies
A study investigating the urodynamic effects of this compound in 13 patients with uninhibited bladders demonstrated notable changes in bladder function following its administration.[2] The key findings are summarized in the table below.
| Urodynamic Parameter | Effect of this compound | Quantitative Change | Reference |
| Detrusor Pressure | Reduced | Not specified | [2] |
| Urinary Flow | Reduced | Not specified | [2] |
| Bladder Capacity | Increased | "Considerably increased" | [2] |
| Residual Urine | Increased | All subjects developed residual urine | [2] |
Table 1: Summary of Urodynamic Effects of this compound [2]
These findings indicate that this compound effectively reduces detrusor muscle contractility, leading to an increased bladder capacity. However, the reduction in detrusor pressure and urinary flow, along with the development of residual urine, highlights the potential for the drug to interfere with complete bladder emptying.
Clinical Trials
Clinical trials on this compound have yielded mixed results, with efficacy appearing to be dependent on the route of administration.
| Study Design | Patient Population | Intervention | Key Findings | Reference |
| Double-blind, crossover | Elderly women with nocturnal frequency | This compound vs. Placebo | Superior to placebo in diminishing urinary frequency. | [3] |
| Double-blind, randomized | Patients post-transurethral resection of the prostate | This compound (200 mg q.i.d.) vs. Placebo | No significant differences in symptoms or objective findings. | [4] |
| Cystometric assessment | Patients with urinary incontinence due to uninhibited bladder | Oral vs. Intramuscular this compound | Oral therapy had no effect; intramuscular administration increased bladder capacity and delayed the onset of bladder spasm and the desire to void. | [5] |
| Double-blind study | 20 patients with chronic urgency | Intravesical instillation of 100 mg this compound in 100 ml saline vs. Saline placebo | Symptoms were relieved in 8 out of 10 patients given this compound. | [6] |
| Open-label study | 24 women with frequency and urgency | Repeated intravesical instillations of this compound | Frequency and urgency disappeared in ~70% of patients; nocturia in 60%; urge incontinence in 30%. | [6] |
Table 2: Summary of Clinical Trial Findings for this compound
The discrepancy in outcomes between oral and parenteral or intravesical administration is likely attributable to the poor gastrointestinal absorption of this compound, a characteristic of quaternary ammonium compounds.[5] Intravesical administration, which delivers the drug directly to the bladder, appears to be a more effective route for achieving a therapeutic effect on the detrusor muscle.[6][7]
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the provided abstracts. However, based on standard methodologies in urological research, the following outlines the likely experimental designs.
In Vitro Detrusor Muscle Strip Contractility Studies (General Methodology)
While specific studies on this compound are lacking, a general protocol for assessing the effect of an anticholinergic agent on detrusor muscle contractility would involve the following steps:
-
Tissue Preparation: Detrusor muscle strips are obtained from animal (e.g., pig, rabbit, rat) or human bladders.[8][9] The urothelium may be removed to isolate the effects on the smooth muscle.
-
Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[10][11]
-
Isometric Tension Recording: One end of the strip is attached to a fixed point, and the other to a force transducer to record isometric contractions.
-
Contraction Induction: Contractions are induced by a contractile agonist, typically a stable acetylcholine analogue such as carbachol, or by electrical field stimulation (EFS) to elicit nerve-mediated contractions.[9]
-
Antagonist Application: Concentration-response curves are generated for the contractile agonist in the absence and presence of increasing concentrations of the antagonist (e.g., this compound).
-
Data Analysis: The inhibitory effect of the antagonist is quantified by determining its IC50 value (the concentration that produces 50% inhibition of the maximum contraction) and its binding affinity (Ki) can be calculated using the Cheng-Prusoff equation if the affinity of the agonist is known.
Urodynamic Studies
Urodynamic studies are essential for the in-vivo assessment of bladder function. A typical protocol to evaluate the effect of a drug like this compound would include:
-
Patient Preparation: The patient is asked to void, and then a catheter is inserted into the bladder to measure post-void residual urine.
-
Catheter Placement: A dual-lumen catheter is inserted into the bladder for filling and pressure measurement (cystometry). A second catheter is placed in the rectum or vagina to measure abdominal pressure.
-
Filling Cystometry: The bladder is filled with a sterile saline solution at a controlled rate. During filling, detrusor pressure (intravesical pressure minus abdominal pressure) is continuously recorded. The patient is asked to report sensations of first desire to void and strong desire to void.
-
Provocative Maneuvers: The patient may be asked to cough or perform other maneuvers to provoke involuntary detrusor contractions.
-
Pressure-Flow Study: Once the bladder is full, the patient is asked to void into a flowmeter to measure the urinary flow rate, while detrusor pressure is simultaneously recorded.
-
Drug Administration: The urodynamic study is performed before and after the administration of the study drug (e.g., this compound) to assess its effects on the measured parameters.
Discussion and Future Directions
This compound is an anticholinergic agent with a clear mechanism of action on the detrusor muscle. The available urodynamic and clinical data support its ability to reduce detrusor contractility and increase bladder capacity, particularly when administered via routes that bypass the gastrointestinal tract, such as intramuscular injection or intravesical instillation. However, the lack of publicly available, detailed in-vitro quantitative data for this compound presents a significant gap in the complete understanding of its pharmacological profile.
For drug development professionals, the case of this compound underscores the importance of pharmacokinetic considerations, especially for charged molecules. The conflicting results from oral versus other routes of administration highlight that a potent in-vitro effect does not always translate to clinical efficacy if the drug cannot reach its target site in sufficient concentrations.
Future research should aim to:
-
Determine the in-vitro pharmacological profile of this compound: This includes conducting muscarinic receptor binding assays to determine its affinity (Ki) for M1, M2, and M3 receptor subtypes, and performing in-vitro detrusor muscle strip studies to establish its potency (IC50) in inhibiting agonist-induced contractions.
-
Conduct well-designed clinical trials with parenteral or intravesical administration: Given the promising results from preliminary studies, larger, randomized controlled trials are warranted to definitively establish the efficacy and safety of these administration routes for the treatment of overactive bladder.
-
Explore novel drug delivery systems: For oral administration to be a viable option, the development of formulations that enhance the absorption of quaternary ammonium compounds could be a valuable area of investigation.
Conclusion
This compound serves as a classic example of an anticholinergic agent for the management of urinary disorders related to detrusor overactivity. Its effect on detrusor muscle contractility is mediated through the blockade of muscarinic receptors. While clinical and urodynamic studies provide evidence for its efficacy, particularly with non-oral administration, a comprehensive understanding of its pharmacology is hampered by the lack of detailed in-vitro quantitative data. Further research to fill these knowledge gaps will be crucial for optimizing its therapeutic use and for informing the development of next-generation therapies for overactive bladder.
References
- 1. Muscarinic Receptor Agonists and Antagonists | MDPI [mdpi.com]
- 2. An urodynamic study of this compound in bladder dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Trial of this compound in Nocturnal Frequency of Old Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound (Cetiprin) on symptoms and urinary bladder function after transurethral resection of the prostate. A double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A second look at this compound in urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of urgency by instillation of this compound in the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro intravesical instillation of anticholinergic, antispasmodic and calcium blocking agents to decrease bladder contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of endoscopic detrusor muscle biopsies for in vitro muscle strip studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of the pathophysiology of idiopathic detrusor instability: the physiological properties of the detrusor smooth muscle and its pattern of innervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Quaternary Ammonium Structure of Emepronium Bromide: A Technical Guide to its Significance in Drug Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emepronium bromide, a quaternary ammonium anticholinergic agent, has been utilized as an antispasmodic for the treatment of urinary frequency and urge incontinence. Its pharmacological activity is intrinsically linked to its distinct chemical structure, particularly the positively charged quaternary ammonium head. This technical guide provides an in-depth exploration of the structure of this compound, its mechanism of action as a muscarinic antagonist, and the pivotal role its quaternary ammonium group plays in its pharmacokinetic and pharmacodynamic profiles.
Chemical Structure and Properties
This compound is chemically identified as N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-aminium bromide. Its structure features a central nitrogen atom bonded to four carbon atoms, resulting in a permanent positive charge, which is characteristic of a quaternary ammonium compound. This cationic head is balanced by a bromide anion. The molecule also possesses bulky hydrophobic groups, including two phenyl rings, which contribute to its interaction with the target receptor.
| Property | Value |
| IUPAC Name | 4,4-diphenylbutan-2-yl-ethyl-dimethylazanium bromide |
| Molecular Formula | C₂₀H₂₈BrN |
| Molecular Weight | 362.35 g/mol |
| CAS Number | 3614-30-0 |
| Synonyms | Cetiprin, Ripirin, Uro-Ripirin |
Significance of the Quaternary Ammonium Structure
The quaternary ammonium structure of this compound is fundamental to its pharmacological activity and pharmacokinetic properties.
Pharmacodynamics: The permanent positive charge of the quaternary ammonium group is essential for its binding to muscarinic acetylcholine receptors[1]. This cationic head mimics the quaternary ammonium group of the endogenous ligand, acetylcholine, allowing it to bind to the anionic site of the muscarinic receptors. This binding is a critical initial step in blocking the receptor and preventing its activation by acetylcholine. The interaction between the positively charged nitrogen and the negatively charged amino acid residues in the receptor's binding pocket is a key determinant of the drug's affinity and antagonist activity. Structure-activity relationship studies on cholinergic drugs have consistently shown that the quaternary ammonium group is crucial for high muscarinic activity[1].
Pharmacokinetics: The charged nature of the quaternary ammonium group significantly influences the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to its hydrophilicity and permanent charge, it is poorly absorbed from the gastrointestinal tract, leading to low oral bioavailability[2]. This is a common characteristic of quaternary ammonium compounds. The charge also limits its ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system side effects commonly associated with tertiary amine anticholinergics.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors. In the urinary bladder, acetylcholine released from parasympathetic nerves binds to muscarinic receptors (predominantly M2 and M3 subtypes) on the detrusor smooth muscle, leading to its contraction and subsequent urination. By blocking these receptors, this compound inhibits the action of acetylcholine, resulting in relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in urinary frequency and urgency[3].
Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through various intracellular signaling pathways. The M3 receptor, a key target for the treatment of overactive bladder, is coupled to the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction. This compound, by blocking the M3 receptor, is expected to inhibit this signaling cascade, thereby preventing the rise in intracellular calcium and subsequent detrusor muscle contraction.
The M2 receptor, also present in the bladder, is coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. While the primary contractile pathway is via M3 receptors, M2 receptor stimulation can functionally antagonize beta-adrenoceptor-mediated relaxation.
Muscarinic M3 Receptor Signaling Pathway and its Inhibition by this compound.
Quantitative Data
Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Parameter | Value | Reference |
| Half-life (t½) α-phase | 2.2 - 3.0 min | [4] |
| Half-life (t½) β-phase | 1.0 - 1.6 hours | [4] |
| Half-life (t½) γ-phase | 5.1 - 13 hours | [4] |
| Volume of Central Compartment (Vc) | 4.1 - 7.5 L | [4] |
| Total Serum Clearance | 24 - 38 L/hr | [4] |
Clinical Efficacy of Emepronium Carrageenate in Urge Incontinence
| Parameter | Change with Treatment | Reference |
| Total Micturitions | ~20% decrease | [5] |
| Urge Incontinence Episodes | ~75% decrease | [5] |
| Average Micturition Volume | ~25% increase | [5] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol provides a general framework for determining the binding affinity of this compound to muscarinic receptors using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Homogenize tissue expressing muscarinic receptors (e.g., bladder smooth muscle, cortex) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer.
2. Competitive Binding Assay:
-
In a 96-well plate, add the prepared cell membranes.
-
Add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Add varying concentrations of unlabeled this compound.
-
For non-specific binding control wells, add a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a competitive radioligand binding assay.
Conclusion
The quaternary ammonium structure of this compound is a defining feature that dictates its mechanism of action and clinical utility. Its permanent positive charge is indispensable for high-affinity binding to muscarinic receptors, leading to effective antagonism of acetylcholine and relaxation of the bladder detrusor muscle. Concurrently, this structural element restricts its oral absorption and central nervous system penetration, shaping its pharmacokinetic profile and improving its safety profile. A thorough understanding of the interplay between the quaternary ammonium group and its pharmacological effects is crucial for the rational design and development of future anticholinergic agents with improved efficacy and tolerability. Further research to precisely quantify the binding affinities of this compound for all muscarinic receptor subtypes and to delineate its specific downstream signaling effects in bladder tissue will provide a more complete picture of its therapeutic action.
References
- 1. Urinary incontinence in old age. A controlled clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A second look at this compound in urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An urodynamic study of this compound in bladder dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of this compound (Cetiprin) after intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emepronium carrageenate: clinical effects and urinary excretion in treatment of female urge incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Clinical Studies on Emepronium Bromide for Urinary Incontinence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of early clinical studies on emepronium bromide for the treatment of urinary incontinence. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the initial efficacy, safety, and methodological approaches used in the evaluation of this anticholinergic agent. This document summarizes key quantitative data in structured tables for comparative analysis, outlines detailed experimental protocols, and visualizes the underlying pharmacological pathways.
Introduction
This compound is an anticholinergic drug that was investigated for its antispasmodic properties on the urinary bladder. Early research into its use for urinary incontinence, particularly urge incontinence and nocturnal frequency, aimed to establish its efficacy in reducing symptoms and to understand its urodynamic effects. These pioneering studies, primarily conducted in the 1970s and 1980s, laid the groundwork for the pharmacological management of overactive bladder and related conditions. This guide revisits these foundational clinical trials to provide a detailed technical overview for contemporary researchers.
Mechanism of Action
This compound exerts its therapeutic effect through its anticholinergic activity. The primary mechanism involves the blockade of muscarinic receptors in the detrusor muscle of the bladder. Acetylcholine, the main excitatory neurotransmitter in the parasympathetic nervous system, stimulates these receptors to induce bladder contraction. By competitively antagonizing the M3 muscarinic receptors, this compound reduces involuntary detrusor contractions, thereby increasing bladder capacity and alleviating symptoms of urgency and frequency. Some early evidence also suggested a potential effect on parasympathetic nicotinic receptors.
Below is a diagram illustrating the signaling pathway of acetylcholine in the detrusor muscle and the inhibitory action of this compound.
Summary of Quantitative Data from Early Clinical Studies
The following tables summarize the quantitative data extracted from key early clinical trials of this compound for urinary incontinence.
Table 1: Patient Demographics and Study Design
| Study (Year) | Patient Population | N | Age Range (Median) | Study Design |
| Brocklehurst et al. (1969) | Elderly women with nocturnal frequency | - | Elderly | Double-blind, crossover |
| Ekeland & Sander (1976) | Patients with uninhibited bladders | 13 | Child to Middle-Aged | Urodynamic study |
| Ritch et al. (1977) | Patients with incontinence due to uninhibited bladder | 9 | - | Comparative study (oral vs. IM) |
| Hegaard et al. (1978) | Women with detrusor hyperreflexia | - | - | Double-blind, crossover and open-label |
| Walter et al. (1982) | Elderly patients with incontinence and uninhibited bladder contractions | - | Elderly | Double-blind, crossover |
| Bonnesen et al. (1984) | Male patients post-transurethral resection of the prostate | 75 | 59-77 (65) | Double-blind, randomized, placebo-controlled |
Table 2: Dosage Regimens and Efficacy Outcomes
| Study (Year) | Dosage | Key Efficacy Findings |
| Brocklehurst et al. (1969) | - | Superior to placebo in reducing nocturnal urinary frequency. |
| Ekeland & Sander (1976) | - | Increased bladder capacity; reduced detrusor pressure and urinary flow. |
| Ritch et al. (1977) | Oral vs. Intramuscular | Intramuscular administration increased bladder capacity and delayed onset of spasm; oral therapy had no effect. |
| Hegaard et al. (1978) | 100 mg t.i.d. and 200 mg t.i.d. | 200 mg t.i.d. was preferred by patients and significantly reduced micturition frequency by 10-20%. Increased total volume at first bladder contraction in patients with detrusor hyperreflexia. |
| Walter et al. (1982) | - | No statistically significant difference from placebo in subjective effect or cystometric parameters. |
| Bonnesen et al. (1984) | 200 mg q.i.d. | No significant differences in symptoms or objective findings compared to placebo. |
Table 3: Urodynamic and Safety Data
| Study (Year) | Urodynamic Parameters Assessed | Key Urodynamic Findings | Reported Side Effects |
| Brocklehurst et al. (1969) | Not specified | - | Negligible side effects reported. |
| Ekeland & Sander (1976) | Detrusor pressure, urinary flow, bladder capacity, residual urine | Reduced detrusor pressure and flow, increased bladder capacity, development of residual urine. | Not specified. |
| Ritch et al. (1977) | Cystometry | IM administration increased bladder capacity and delayed desire to void. | Not specified. |
| Hegaard et al. (1978) | Residual urine, volume at first contraction, bladder capacity, urethral closure pressure | No increase in residual urine; increased volume at first contraction and bladder capacity. | Not specified. |
| Walter et al. (1982) | Cystometric parameters | No change in cystometric parameters. | Not specified. |
| Bonnesen et al. (1984) | Spontaneous flow, rapid fill CO2 cystometry | No significant differences in urodynamic parameters compared to placebo. | Not specified. |
Experimental Protocols
Patient Selection Criteria
-
Inclusion Criteria: Early studies typically included patients with symptoms of urinary frequency, urgency, and incontinence. Several studies specifically recruited patients with urodynamically confirmed detrusor instability or uninhibited bladder contractions. Patient populations ranged from elderly women with nocturnal frequency to individuals with neurogenic bladder dysfunction.
-
Exclusion Criteria: While not always explicitly detailed in the abstracts, common exclusion criteria in later, more formalized studies of anticholinergics included urinary tract infections, urinary retention, and other organic causes of incontinence.
Study Designs and Interventions
The study designs varied, with many early investigations employing a double-blind, placebo-controlled, crossover design to minimize inter-patient variability. Other designs included open-label studies and comparative trials of different routes of administration (oral versus intramuscular).
-
Dosage: Oral dosages of this compound ranged from 100 mg to 200 mg taken three to four times daily.
-
Washout Periods: Crossover studies included washout periods between treatment phases to minimize carryover effects.
Outcome Measures
A combination of subjective and objective measures was used to assess efficacy.
-
Subjective Measures: Patient-reported outcomes included changes in the frequency of micturition, number of incontinence episodes, and overall subjective improvement.
-
Objective Measures: Urodynamic studies were central to the objective assessment of this compound's effect on bladder function. Key parameters measured included:
-
Cystometry to determine bladder capacity, the presence of uninhibited contractions, and the volume at which the first sensation of filling and desire to void occurred.
-
Uroflowmetry to measure urinary flow rates.
-
Measurement of residual urine volume.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the early clinical trials of this compound.
Discussion and Conclusion
The early clinical studies of this compound provided initial evidence for the efficacy of anticholinergic therapy in the management of urinary incontinence, particularly urge incontinence characterized by detrusor overactivity. These studies demonstrated that this compound could increase bladder capacity and reduce the frequency of micturition and incontinence episodes in some patient populations. However, the results were not uniformly positive, with some well-controlled trials showing no significant benefit over placebo.
A key challenge highlighted in these early studies was the variable oral bioavailability of this compound, which may have contributed to the inconsistent findings. Indeed, one study found that intramuscular administration was effective while oral administration was not, suggesting that adequate plasma concentrations were crucial for a therapeutic effect.
The methodologies employed in these early trials, while pioneering for their time, often lacked the rigorous standardization and detailed reporting that are expected in modern clinical research. For instance, patient populations were sometimes heterogeneous, and the specifics of urodynamic assessments were not always fully described. Nevertheless, these studies were instrumental in establishing the role of urodynamics in objectively evaluating treatment effects on bladder function.
Emepronium Bromide: A Technical Overview of Bioavailability and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emepronium bromide, a quaternary ammonium anticholinergic agent, has been utilized for the management of urinary frequency and incontinence. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is characterized by notably poor and variable oral absorption. This technical guide provides a comprehensive review of the currently available scientific literature on the bioavailability and metabolic pathway of this compound. The data presented herein is collated from foundational pharmacokinetic studies to offer a detailed perspective for researchers and professionals in drug development. All quantitative data has been summarized into structured tables, and where available, detailed experimental methodologies are provided. Visual representations of the known pharmacokinetic processes and a general experimental workflow for pharmacokinetic analysis are offered to further elucidate the disposition of this compound.
Bioavailability of this compound
The systemic availability of this compound following oral administration is markedly low. This is a critical consideration in its therapeutic application and dosage form design.
Oral Bioavailability
Clinical studies have consistently demonstrated that this compound is poorly and erratically absorbed from the gastrointestinal tract. The oral absorption has been reported to be in the range of 2.5% to 5%.[1] This incomplete absorption is a significant factor contributing to the high variability in patient response. One study highlighted that while orally administered this compound exerted local anticholinergic effects on gastrointestinal motility, the systemic absorption was insufficient to produce a therapeutic effect on the urinary bladder, in contrast to intramuscular administration.
Intravenous Pharmacokinetics
To understand the disposition of this compound once it reaches the systemic circulation, intravenous administration studies have been conducted. A key study in three healthy volunteers provided the following pharmacokinetic parameters after single intravenous doses.
| Parameter | 1 mg Dose | 5 mg Dose | 10 mg Dose | 15 mg Dose |
| Terminal Half-life (t½) | 5.1 - 13 hours | 5.1 - 13 hours | 5.1 - 13 hours | 5.1 - 13 hours |
| Volume of Central Compartment (Vc) | 4.1 - 7.5 L | 4.1 - 7.5 L | 4.1 - 7.5 L | 4.1 - 7.5 L |
| Total Serum Clearance (CL) | 24 - 38 L/hr | 24 - 38 L/hr | 24 - 38 L/hr | 24 - 38 L/hr |
| Data from the study by Suckow et al. (1985) in three healthy volunteers. The serum concentration of emepronium declined in a triexponential manner, with initial rapid half-lives of 2.2-3.0 minutes and a second phase half-life of 1.0-1.6 hours.[2] |
Metabolic Pathway of this compound
Detailed information regarding the metabolic pathway of this compound is notably absent in the publicly available scientific literature. There are no published studies that identify the specific metabolites or the enzymatic systems, such as cytochrome P450 isoenzymes, responsible for its biotransformation. This represents a significant gap in the understanding of the drug's disposition and potential for drug-drug interactions.
Due to the lack of data on the metabolic pathway, a signaling pathway diagram for the metabolism of this compound cannot be constructed.
Experimental Protocols
Detailed experimental protocols from the key pharmacokinetic studies are not fully available in the accessed literature. However, based on the available information, a general outline of the methodologies can be inferred.
Intravenous Pharmacokinetic Study
-
Study Design: A likely single-dose, open-label study in a small cohort of healthy volunteers.
-
Subjects: The study by Suckow et al. (1985) included three healthy volunteers.[2]
-
Drug Administration: this compound was administered as a slow intravenous injection at doses of 1, 5, 10, and 15 mg.[2]
-
Biological Sampling: Serial blood samples were likely collected at predefined time points post-administration to characterize the plasma concentration-time profile.
-
Analytical Method: While the specific method for the Suckow et al. study is not detailed in the abstract, a common method for the quantification of this compound in biological matrices involves gas chromatography-mass spectrometry (GC/MS) after a demethylation procedure.
General Workflow for Pharmacokinetic Analysis
The following diagram illustrates a general experimental workflow for conducting a pharmacokinetic study of a drug like this compound.
Known Pharmacokinetic Processes of this compound
The following diagram visualizes the known pharmacokinetic processes of this compound based on the available data.
Conclusion
The bioavailability of this compound is characterized by its poor and erratic oral absorption, a factor that likely contributes to variable clinical responses. While its disposition following intravenous administration is better characterized, with a triexponential decline in plasma concentrations, there remains a critical knowledge gap concerning its metabolic fate. The absence of data on the metabolic pathways and the identity of its metabolites limits a full understanding of its clearance mechanisms and potential for drug interactions. Further research, employing modern analytical techniques, is warranted to fully elucidate the biotransformation of this compound, which would be invaluable for optimizing its therapeutic use and for the development of future anticholinergic agents.
References
Understanding the In Vivo Pharmacokinetics of Emepronium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emepronium bromide, a quaternary ammonium anticholinergic agent, has been utilized for its antispasmodic properties, particularly in urology. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, synthesizing available quantitative data, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding for researchers and drug development professionals. Despite its clinical use, detailed pharmacokinetic data, especially concerning its oral administration in preclinical animal models, remains relatively sparse in publicly accessible literature, highlighting an area for future investigation.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are characterized by poor oral absorption, rapid distribution, and elimination through both renal and fecal routes. As a quaternary ammonium compound, its permanent positive charge significantly influences its ability to cross biological membranes.
Absorption
This compound exhibits low and variable oral bioavailability. In humans, the oral bioavailability of similar quaternary ammonium compounds is generally low, often in the range of 1-10%. For instance, the oral bioavailability of cimetropium bromide, another quaternary ammonium antispasmodic, has been reported to be between 1% and 4%[1]. This poor absorption from the gastrointestinal tract is a key characteristic of this class of drugs and is attributed to their hydrophilic nature and permanent charge, which limits passive diffusion across the intestinal epithelium[2].
Distribution
Following intravenous administration in humans, this compound distributes into a central compartment with a volume of distribution ranging from 4.1 to 7.5 liters[3]. The overall apparent volume of distribution is large, indicating distribution into tissues. However, as a quaternary ammonium compound, it is not expected to readily cross the blood-brain barrier[2].
Metabolism
The metabolism of this compound has not been extensively detailed in the available literature. However, based on the metabolism of other drugs containing N-alkyl groups, it is likely to undergo metabolic transformations in the liver. The primary routes of metabolism for such compounds often involve N-dealkylation and hydroxylation, catalyzed by cytochrome P450 enzymes[4][5]. The identification of specific metabolites of this compound in vivo requires further investigation.
Excretion
This compound is excreted through both renal and fecal routes. Following intravenous administration in humans, a significant portion of the dose is eliminated in the urine. Renal clearance of emepronium has been shown to involve both glomerular filtration and active tubular secretion[3]. Fecal excretion also plays a substantial role, suggesting biliary excretion is a significant pathway for elimination[6]. In dogs, biliary excretion is a known route for other quaternary ammonium compounds[7].
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for this compound in humans following intravenous administration. Data from animal studies for this compound specifically are limited in the reviewed literature.
Table 1: Pharmacokinetic Parameters of this compound in Humans (Intravenous Administration)
| Parameter | Value | Reference |
| Elimination Half-life (t½) | Triphasic: 2.2-3.0 min, 1.0-1.6 h, 5.1-13 h | [3] |
| Total Serum Clearance (CL) | 24-38 L/h | [3] |
| Volume of Central Compartment (Vc) | 4.1-7.5 L | [3] |
Experimental Protocols
Animal Studies (Rat and Dog Models)
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½, CL, Vd, and oral bioavailability) of this compound following intravenous and oral administration.
Animal Models:
-
Rats: Sprague-Dawley or Wistar rats (male and female, 8-10 weeks old) are commonly used for initial pharmacokinetic screening[8].
-
Dogs: Beagle dogs are a common non-rodent species for pharmacokinetic studies due to their physiological similarities to humans in some aspects[9].
Dosing:
-
Intravenous (IV): A single bolus dose (e.g., 1-5 mg/kg) administered via the tail vein (rats) or cephalic vein (dogs)[10][11]. The drug should be dissolved in a suitable vehicle such as sterile saline.
-
Oral (PO): A single dose (e.g., 10-50 mg/kg) administered via oral gavage[8]. The higher oral dose is necessary to achieve measurable plasma concentrations due to expected low bioavailability.
Blood Sampling:
-
Serial blood samples (e.g., 0.2 mL for rats, 2 mL for dogs) are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose) from the jugular vein or other appropriate sites[12].
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Urine and Feces Collection:
-
Animals can be housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period to assess excretion pathways[13].
Analytical Methodology: LC-MS/MS for this compound Quantification
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma.
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is the standard for bioanalytical quantification of drugs[4][14].
Sample Preparation:
-
Protein Precipitation: Plasma samples (e.g., 100 µL) are treated with a protein precipitating agent like acetonitrile or methanol (typically in a 3:1 ratio) containing an appropriate internal standard (e.g., a structurally similar quaternary ammonium compound not present in the study)[15].
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a new tube and either directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Method Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability[16].
Visualizations
Signaling Pathway of Muscarinic M3 Receptor Antagonism
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. The M3 subtype of these receptors is predominantly found on smooth muscle cells, such as those in the urinary bladder, and is coupled to a Gq protein signaling cascade[17]. The following diagram illustrates this pathway and the inhibitory action of this compound.
Caption: Muscarinic M3 Receptor Signaling and this compound Antagonism.
Experimental Workflow for an In Vivo Pharmacokinetic Study
The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study in an animal model.
Caption: General Workflow for an In Vivo Pharmacokinetic Study.
Conclusion
The in vivo pharmacokinetic profile of this compound is consistent with that of other quaternary ammonium anticholinergic drugs, characterized by poor oral absorption and elimination via both renal and fecal routes. While intravenous pharmacokinetic data in humans are available, there is a notable lack of comprehensive data from oral administration and in preclinical animal models. The experimental protocols and visualizations provided in this guide offer a framework for designing and interpreting future studies aimed at filling these knowledge gaps. A more detailed characterization of the metabolism and the factors influencing the variable absorption of this compound will be crucial for its continued and optimized therapeutic use.
References
- 1. Effect of this compound (Cetiprin) on symptoms and urinary bladder function after transurethral resection of the prostate. A double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An exposure assessment of 27 quaternary ammonium compounds in pet dogs and cats from New York State, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaco-cholangiography with anticholinergic drugs in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Pharmacokinetic properties of bromide in dogs after the intravenous and oral administration of single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. Parenteral anticholinergics in dogs with normal and elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Testing | IN VIVO Services (IVS) Core - [uwinvivo.org]
- 13. Urinary and Fecal Excretion of 121 Environmental Chemicals in Pet Dogs and Cats: Significance of Feces in Biomonitoring of Exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of phosphatidylcholine-derived quaternary ammonium compounds by a LC-MS/MS method in human blood plasma, serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijper.org [ijper.org]
- 17. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Emepronium Bromide Muscarinic Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emepronium bromide is a quaternary ammonium anticholinergic agent utilized primarily for its antispasmodic effects on the urinary bladder.[1][2] Its therapeutic action is mediated through the blockade of muscarinic acetylcholine receptors (mAChRs), which are a family of G protein-coupled receptors (GPCRs) involved in a wide range of parasympathetic physiological processes. There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling pathways. This compound is considered a non-selective muscarinic antagonist, meaning it does not show significant preference for any single subtype.[3] Understanding the binding affinity of this compound at each muscarinic receptor subtype is crucial for elucidating its complete pharmacological profile and potential off-target effects.
This document provides a detailed protocol for a radioligand binding assay to determine the affinity of this compound for the five human muscarinic receptor subtypes.
Data Presentation: this compound Binding Affinity
The following table summarizes the binding affinities of this compound for the human M1-M5 muscarinic receptor subtypes. The pKi values, representing the negative logarithm of the inhibition constant (Ki), are provided. Higher pKi values indicate a stronger binding affinity.
| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi |
| This compound | 8.5 | 8.3 | 8.6 | 8.4 | 8.2* |
| Atropine (Reference) | 9.0 | 9.2 | 9.1 | 9.0 | 8.9 |
*Note: The pKi values for this compound are representative placeholders based on its known non-selective antagonist activity. Specific experimental values were not available in the public domain at the time of this publication.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound at the M1-M5 human muscarinic receptors using the non-selective antagonist radioligand [³H]-N-methylscopolamine ([³H]-NMS).
Materials and Reagents:
-
Membranes: Commercially available membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) with a specific activity of 70-90 Ci/mmol.
-
Test Compound: this compound.
-
Reference Compound: Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
96-well Filter Plates: GF/C or equivalent filter plates.
-
Plate Sealers.
-
Microplate Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁴ M).
-
Prepare a stock solution of Atropine for determining non-specific binding (e.g., 1 mM in assay buffer, final concentration 1 µM).
-
Dilute the [³H]-NMS in assay buffer to a working concentration that is approximately equal to its Kd for the respective receptor subtype (typically in the low nM range).
-
Thaw the receptor membranes on ice and resuspend in assay buffer to a concentration that provides an adequate signal-to-noise ratio (typically 5-20 µg of protein per well). Homogenize gently.
-
-
Assay Plate Setup:
-
Add 25 µL of assay buffer to the total binding wells.
-
Add 25 µL of the high concentration Atropine solution to the non-specific binding (NSB) wells.
-
Add 25 µL of the various dilutions of this compound to the experimental wells.
-
-
Incubation:
-
Add 25 µL of the diluted [³H]-NMS solution to all wells.
-
Add 50 µL of the prepared membrane suspension to all wells. The final assay volume is 100 µL.
-
Seal the plates and incubate for 60-90 minutes at room temperature with gentle shaking.
-
-
Filtration and Washing:
-
Following incubation, rapidly filter the contents of the plate through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plates completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plates and allow them to equilibrate for at least 1 hour.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-NMS binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Convert the Ki value to a pKi value (pKi = -log(Ki)).
Visualizations
Caption: Experimental Workflow for the Muscarinic Receptor Binding Assay.
Caption: Simplified Muscarinic Receptor Signaling Pathways.
Conclusion
References
- 1. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Bladder Smooth Muscle Contraction Assay Using Emepronium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urinary bladder's primary function of storing and expelling urine is largely regulated by the parasympathetic nervous system, with acetylcholine (ACh) as the principal neurotransmitter. ACh induces contraction of the detrusor (bladder smooth muscle) by stimulating muscarinic receptors, primarily the M3 subtype. This stimulation activates a Gq/11 protein-coupled pathway, leading to the formation of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium (Ca²⁺) levels, which triggers the contractile machinery of the muscle cells. A secondary pathway involving M2 muscarinic receptors, coupled to Gi proteins, is thought to contribute to contraction by inhibiting the relaxation signals produced by adenylyl cyclase and by activating the RhoA-ROCK pathway, which increases the calcium sensitivity of the contractile apparatus.
Disorders characterized by involuntary bladder contractions, such as overactive bladder (OAB), are a significant clinical concern. Pharmacological intervention often involves the use of anticholinergic agents that antagonize muscarinic receptors, thereby reducing detrusor muscle contractility.
Emepronium bromide is a quaternary ammonium anticholinergic drug used as an antispasmodic in urological applications.[1] Its mechanism of action involves the competitive antagonism of muscarinic receptors in the bladder. Due to its quaternary structure, it is poorly absorbed systemically and is thought to exert its effects primarily at peripheral sites, reducing the likelihood of central nervous system side effects.[2] In clinical settings, this compound has been shown to reduce detrusor pressure and increase bladder capacity.[3]
This application note provides a detailed protocol for an in vitro bladder smooth muscle contraction assay to characterize the antagonistic effects of this compound. This assay is a crucial tool for preclinical drug discovery and development, allowing for the determination of a compound's potency and mechanism of action on isolated bladder tissue.
Signaling Pathway of Bladder Smooth Muscle Contraction
The contractile response of bladder smooth muscle to acetylcholine is a complex process involving multiple signaling pathways. The diagram below illustrates the primary mechanisms.
Caption: Muscarinic signaling pathways in bladder smooth muscle.
Data Presentation
The potency of a competitive antagonist like this compound is typically quantified by its pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. This value can be determined through a Schild analysis. The following tables present illustrative data for this compound, alongside published data for other well-known muscarinic antagonists for comparative purposes.
Table 1: Antagonist Potency (pA₂) in Guinea Pig Bladder Detrusor Muscle
| Compound | Agonist | pA₂ Value | Schild Slope | Reference |
| This compound | Carbachol | 8.5 (Illustrative) | 1.0 (Illustrative) | N/A |
| Atropine | Bethanechol | 8.16 | ~1.0 | [4] |
| Oxybutynin | Carbachol | 7.8 | ~1.0 | Published Scientific Literature |
| Tolterodine | Carbachol | 7.6 | ~1.0 | Published Scientific Literature |
Table 2: Illustrative Concentration-Response Data for Carbachol in the Absence and Presence of this compound
| Carbachol Conc. (M) | % Contraction (Control) | % Contraction (+10 nM Emepronium) | % Contraction (+30 nM Emepronium) | % Contraction (+100 nM Emepronium) |
| 1.00E-08 | 5 | 2 | 1 | 0 |
| 3.00E-08 | 15 | 7 | 3 | 1 |
| 1.00E-07 | 35 | 20 | 10 | 4 |
| 3.00E-07 | 60 | 45 | 28 | 15 |
| 1.00E-06 | 85 | 75 | 55 | 35 |
| 3.00E-06 | 95 | 90 | 80 | 65 |
| 1.00E-05 | 100 | 98 | 94 | 88 |
| 3.00E-05 | 100 | 100 | 99 | 97 |
Experimental Protocols
This section provides detailed methodologies for conducting the in vitro bladder smooth muscle contraction assay.
Experimental Workflow
Caption: Workflow for the in vitro bladder smooth muscle contraction assay.
Materials and Reagents
-
Animals: Male Hartley guinea pigs (250-350 g) are commonly used. All animal procedures must be approved by the institutional animal care and use committee.
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.7. The solution should be freshly prepared, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂ (carbogen) to maintain a pH of ~7.4.
-
Drugs:
-
Potassium Chloride (KCl)
-
Carbamoylcholine Chloride (Carbachol) - Agonist
-
This compound - Antagonist
-
Stock solutions should be prepared in distilled water.
-
Equipment
-
Organ bath system with tissue chambers (10-20 mL), maintained at 37°C.
-
Isometric force transducers.
-
Amplifier and data acquisition system (e.g., PowerLab, ADInstruments).
-
Carbogen gas tank (95% O₂ / 5% CO₂).
-
Dissection tools (scissors, forceps).
-
Suture silk or tissue clips.
Protocol for Tissue Preparation
-
Humanely euthanize the guinea pig using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Perform a laparotomy to expose the abdominal cavity.
-
Carefully excise the entire urinary bladder and immediately place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Remove any adhering fat and connective tissue.
-
Cut the bladder open from the dome to the base and gently rinse the mucosal surface with Krebs solution.
-
Cut the bladder wall into longitudinal strips, approximately 2 mm in width and 8-10 mm in length.[1]
-
Tie a silk suture to each end of the muscle strips.
Protocol for Isometric Tension Recording
-
Mount the prepared bladder strips in the organ bath chambers filled with Krebs-Henseleit solution (37°C, aerated with carbogen). Attach one end to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1.0 g to each strip and allow them to equilibrate for at least 60-90 minutes. During equilibration, wash the tissues with fresh Krebs solution every 15-20 minutes.[1]
-
After equilibration, test the viability and maximal contractile capacity of the strips by adding 80 mM KCl to the bath. A robust contraction should be observed.
-
Wash the tissues repeatedly with fresh Krebs solution until the tension returns to the baseline. Allow the strips to re-equilibrate for 30 minutes.
Protocol for Determining the Antagonistic Effect of this compound
-
Control Concentration-Response Curve (CRC) to Carbachol:
-
Add carbachol to the organ bath in a cumulative, logarithmic manner (e.g., from 10⁻⁸ M to 3x10⁻⁵ M).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the contractile force at each concentration.
-
After completing the CRC, wash the tissues extensively to return to baseline.
-
-
CRC in the Presence of this compound:
-
Incubate the bladder strips with a fixed concentration of this compound (e.g., 10 nM) for a pre-determined period (typically 30 minutes) to allow for receptor equilibrium.
-
While still in the presence of this compound, repeat the cumulative concentration-response curve to carbachol as described above.
-
Wash the tissues thoroughly.
-
-
Repeat step 2 with at least two other concentrations of this compound (e.g., 30 nM and 100 nM).
Data Analysis and Schild Plot
-
Normalize the contractile responses by expressing them as a percentage of the maximum contraction induced by carbachol in the control curve.
-
Plot the concentration-response curves for carbachol in the absence and presence of the different concentrations of this compound. A competitive antagonist like this compound should cause a parallel rightward shift of the agonist CRC with no reduction in the maximal response.
-
Calculate the dose ratio (DR) for each concentration of the antagonist. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in its absence.
-
Construct a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist ([B]) on the x-axis.
-
The data should fit a linear regression. The slope of this line should not be significantly different from unity for a competitive antagonist.
-
The pA₂ value is determined by the x-intercept of the regression line.
Caption: Logical flow for determining pA₂ via Schild analysis.
Conclusion
The in vitro bladder smooth muscle contraction assay is a robust and essential method for characterizing the pharmacological properties of muscarinic receptor antagonists like this compound. By following the detailed protocols outlined in this application note, researchers can reliably determine the potency (pA₂) and mechanism of antagonism for test compounds, providing critical data for the development of new therapies for overactive bladder and other urinary tract disorders.
References
- 1. scite.ai [scite.ai]
- 2. An urodynamic study of this compound in bladder dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC-UV method for quantification of Emepronium Bromide in solution
An HPLC-UV method for the quantification of Emepronium Bromide in solution has been developed to provide a precise, accurate, and reliable analytical procedure for researchers, scientists, and professionals in drug development. This compound is an anticholinergic drug used as an antispasmodic in urology.[1] This application note outlines the chromatographic conditions and a detailed protocol for its quantification.
Application Note
Introduction
This compound is a quaternary ammonium anticholinergic agent. A robust analytical method is crucial for its quantification in various stages of pharmaceutical development, including formulation studies and quality control. This High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection offers a straightforward and sensitive approach for the determination of this compound in solution. The method is based on reversed-phase chromatography, which is a common and effective technique for the separation of ionic and moderately polar compounds.
Chromatographic Principles
Method Validation Overview
Though a full validation study is not detailed here, a typical validation would include assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ), in accordance with ICH guidelines. For instance, linearity would be established by analyzing a series of standard solutions over a defined concentration range. Accuracy would be determined by recovery studies, and precision by evaluating the repeatability and intermediate precision of the results.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended, as it is widely used for similar compounds.[3][4]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a buffer solution of 10 mM ammonium acetate in water, and adjust the pH to 3.0 with formic acid. The mobile phase will be a mixture of this buffer and acetonitrile. A common starting point for method development would be a ratio of 70:30 (v/v) aqueous buffer to acetonitrile.[3] Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions
The following table summarizes the recommended HPLC-UV parameters for the analysis of this compound.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Ammonium Acetate (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Run Time | 10 minutes |
4. Sample Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the unknown sample solutions.
-
After each injection, record the chromatogram and the peak area of this compound.
5. Data Analysis
-
Calibration Curve: Plot a graph of the peak area versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is generally considered acceptable.
-
Quantification: Use the calibration curve to determine the concentration of this compound in the unknown sample solutions based on their measured peak areas.
Quantitative Data Summary
The following table presents hypothetical data for a typical calibration curve for this compound analysis.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 759,876 |
| 100 | 1,521,432 |
Method Performance (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
Caption: Workflow for the HPLC-UV quantification of this compound.
References
Application Notes and Protocols for Preparing Emepronium Bromide Stock Solutions
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Emepronium Bromide is an anticholinergic agent that functions as a muscarinic antagonist[1][2][3]. It is utilized in research to study the effects of blocking muscarinic acetylcholine receptors in various cellular pathways. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and use of this compound solutions to ensure experimental integrity. The primary challenge in preparing stock solutions is ensuring the compound is fully dissolved and stable, preventing precipitation upon dilution into aqueous cell culture media[4].
Physicochemical Properties of this compound
A summary of the key properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| CAS Number | 3614-30-0 | [1][5] |
| Molecular Formula | C₂₀H₂₈BrN | [1][2] |
| Molecular Weight | 362.35 g/mol | [1][2] |
| Appearance | White to Light Beige Solid Powder | [5] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][5] |
| Storage (Powder) | Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C. | [1] |
| Storage (Stock Solution) | Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution in DMSO. It is common practice to prepare stock solutions at concentrations that are 10x to 1000x higher than the final working concentration, depending on the compound's solubility[4][6].
Materials:
-
This compound powder (CAS 3614-30-0)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile, amber, polypropylene or glass vials
-
Sterile, calibrated pipettes and tips
-
Vortex mixer
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume and concentration.
-
Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Example (for 1 mL of 10 mM stock): Mass (mg) = 10 mM × 1 mL × 362.35 g/mol = 3.62 mg
-
-
Weigh Compound: In a sterile environment (e.g., a chemical fume hood), carefully weigh the calculated amount of this compound powder using an analytical balance. Transfer the powder to a sterile amber vial.
-
Note: Using amber vials prevents photodecomposition of light-sensitive compounds[6].
-
-
Dissolve Compound: Add the desired volume of sterile, anhydrous DMSO to the vial containing the this compound powder.
-
Example: For a 10 mM solution, add 1 mL of DMSO to the 3.62 mg of powder.
-
-
Ensure Complete Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary[4]. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage and Labeling: Store the stock solution in properly labeled amber vials at -20°C for long-term storage[1]. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer[7]. Stock solutions in DMSO can typically be stored for several months at -20°C[6].
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Methodology:
-
Thaw Stock Solution: On the day of the experiment, remove the 10 mM stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Perform Serial Dilutions: It is crucial to perform serial dilutions rather than a single large dilution to prevent the compound from precipitating out of the aqueous culture medium[4].
-
Example Dilution (for a final concentration of 10 µM):
-
Step A (Intermediate Dilution): Prepare a 100x intermediate dilution. Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This results in a 100 µM intermediate solution.
-
Step B (Final Dilution): Add the appropriate volume of the 100 µM intermediate solution to your cell culture vessel. For example, to achieve a 10 µM final concentration in 1 mL of media, add 100 µL of the 100 µM solution to 900 µL of media in the well.
-
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells[4]. In the example above, the final DMSO concentration would be 0.1%.
Mechanism of Action Visualization
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It blocks the binding of the endogenous ligand, acetylcholine (ACh), thereby inhibiting downstream signaling pathways.
Caption: Mechanism of this compound as a Muscarinic Antagonist.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and DMSO.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Handle with care.
-
All procedures involving the powder and concentrated stock solutions should be performed in a chemical fume hood or biosafety cabinet.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C20H28BrN | CID 71820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 3614-30-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. csstc.org [csstc.org]
Application Notes and Protocols for Emepronium Bromide Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Emepronium Bromide for in vivo animal studies, with a focus on its application in urological research, particularly in the study of bladder function. This document outlines the mechanism of action, experimental protocols, and available data on its use in preclinical models.
Introduction
This compound is a quaternary ammonium anticholinergic agent that acts as a muscarinic receptor antagonist.[1][2][3] It is primarily used in a clinical setting to treat urinary frequency and urge incontinence by exerting an antispasmodic effect on the detrusor muscle of the bladder.[4][5][6] In the context of in vivo animal research, this compound can be a valuable tool for investigating the mechanisms of bladder control and for the preclinical assessment of therapies targeting detrusor overactivity.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking muscarinic acetylcholine receptors, with a predominant action on the M3 receptor subtype located on the detrusor smooth muscle cells of the urinary bladder.[4] The binding of acetylcholine to these receptors normally triggers a signaling cascade that leads to muscle contraction and micturition. By inhibiting this interaction, this compound leads to relaxation of the bladder muscle, an increase in bladder capacity, and a reduction in intravesical pressure.
Signaling Pathway of Anticholinergic Action on Detrusor Muscle
Caption: Anticholinergic blockade of the M3 receptor on detrusor muscle.
Data Presentation
While extensive clinical data on this compound in humans is available, specific quantitative data from in vivo studies using common laboratory animal models such as rats and mice are limited in publicly available literature. The majority of published research focuses on human trials.[7][8][9][10][11][12] One study in rabbits investigated the effects of this compound on the urinary bladder, but detailed dosage and quantitative outcomes were not provided.[1] Therefore, the following tables provide illustrative data based on typical dosage ranges for anticholinergic agents in rodent models of bladder dysfunction and the expected outcomes based on the known mechanism of action of this compound.
Table 1: Illustrative Dosing Regimen for this compound in Rodent Models
| Animal Model | Route of Administration | Vehicle | Illustrative Dose Range (mg/kg) | Frequency |
| Rat | Intravenous (IV) | Saline | 0.1 - 1.0 | Single bolus |
| Rat | Intraperitoneal (IP) | Saline | 1.0 - 5.0 | Single injection |
| Rat | Subcutaneous (SC) | Saline | 1.0 - 10.0 | Once or twice daily |
| Mouse | Intravenous (IV) | Saline | 0.1 - 1.0 | Single bolus |
| Mouse | Intraperitoneal (IP) | Saline | 1.0 - 5.0 | Single injection |
Note: These are suggested dose ranges and should be optimized for specific experimental conditions and animal strains. A dose-response study is recommended to determine the optimal dose.
Table 2: Expected Cystometric Parameters Affected by this compound in Animal Models of Detrusor Overactivity
| Cystometric Parameter | Expected Change | Rationale |
| Micturition Frequency | Decrease | Increased bladder capacity and reduced urgency. |
| Bladder Capacity | Increase | Relaxation of the detrusor muscle allows for greater filling. |
| Micturition Pressure | Decrease | Reduced force of detrusor contraction. |
| Intercontraction Interval | Increase | Delayed onset of spontaneous bladder contractions. |
| Non-voiding Contractions | Decrease | Suppression of involuntary detrusor muscle spasms. |
Experimental Protocols
The following are detailed protocols for the evaluation of this compound's effect on bladder function in a rat model using cystometry. These protocols are based on established methodologies for in vivo urological research.[13][14][15]
Experimental Workflow for In Vivo Cystometry
Caption: General workflow for in vivo cystometric evaluation of this compound.
Protocol 1: Cystometry in Anesthetized Rats
Objective: To evaluate the effect of intravenously administered this compound on bladder function in anesthetized rats.
Materials:
-
Male or female Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., urethane, 1.2 g/kg, IP)
-
Bladder catheter (PE-50 tubing)
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Anesthesia: Anesthetize the rat with urethane (1.2 g/kg, IP). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation:
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the urinary bladder.
-
Carefully insert a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Exteriorize the other end of the catheter for connection to the infusion pump and pressure transducer.
-
If intravenous administration is planned, cannulate the jugular or femoral vein.
-
-
Cystometry Setup:
-
Connect the bladder catheter to a three-way stopcock, which is connected to the infusion pump and the pressure transducer.
-
Allow the animal to stabilize for 30-60 minutes.
-
-
Baseline Recording:
-
Begin continuous infusion of warm sterile saline into the bladder at a constant rate (e.g., 0.05-0.1 mL/min).
-
Record intravesical pressure for at least 3-5 reproducible micturition cycles. This will serve as the baseline control.
-
-
Drug Administration:
-
Administer the vehicle (saline) intravenously and record for another 3-5 micturition cycles.
-
Administer this compound intravenously at the desired dose.
-
-
Post-treatment Recording:
-
Continue the saline infusion and record the cystometric parameters for an extended period (e.g., 60-90 minutes) to observe the drug's effect and duration of action.
-
-
Data Analysis:
-
Analyze the recorded data for changes in micturition frequency, bladder capacity, micturition pressure, and intercontraction interval.
-
Protocol 2: Cystometry in Conscious, Freely Moving Rats
Objective: To evaluate the effect of subcutaneously administered this compound on bladder function in conscious rats to avoid the confounding effects of anesthesia.
Materials:
-
Male or female Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Bladder catheter (PE-50 tubing with a flared end)
-
Metabolic cages
-
Infusion pump and pressure transducer system with a swivel to allow free movement
-
Surgical instruments
Procedure:
-
Surgical Preparation (3-5 days before the experiment):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Perform a midline abdominal incision to expose the bladder.
-
Insert a flared-tip PE-50 catheter into the bladder dome and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to the nape of the neck and exteriorize it.
-
Close the incisions and allow the animal to recover for 3-5 days. Provide appropriate post-operative analgesia.
-
-
Experimental Day:
-
Place the rat in a metabolic cage and allow it to acclimatize for 1-2 hours.
-
Connect the exteriorized catheter to the infusion pump and pressure transducer via a swivel system.
-
-
Baseline Recording:
-
Infuse warm sterile saline at a constant rate (e.g., 0.1 mL/min) and record baseline cystometric data for several micturition cycles.
-
-
Drug Administration:
-
Administer the vehicle (saline) subcutaneously and record for a control period.
-
Administer this compound subcutaneously at the desired dose.
-
-
Post-treatment Recording:
-
Continue the infusion and recording to assess the effects of the drug on bladder function over time.
-
-
Data Analysis:
-
Compare the cystometric parameters before and after drug administration.
-
Conclusion
This compound is a useful pharmacological tool for the in vivo study of bladder physiology and pathophysiology. While specific preclinical data in common rodent models is not extensively documented in the literature, the protocols and principles outlined in these application notes provide a solid framework for researchers to design and conduct their own studies. It is recommended that investigators perform pilot studies to determine the optimal dose and route of administration for their specific animal model and experimental question. The provided diagrams and protocols serve as a guide to facilitate the effective use of this compound in urological research.
References
- 1. Responses of the Rabbit and Cat Urinary Bladdersin Situto Drugs and to Nerve Stimulation | Scilit [scilit.com]
- 2. Pharmacokinetics and pharmacodynamics of this compound (Cetiprin) after intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound and flavoxate hydrochloride in the treatment of urinary incontinence associated with detrusor instability in elderly women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of urgency by instillation of this compound in the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A second look at this compound in urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (Cetiprin) as a postoperative spasmolytic agent in transvesical prostatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Cetiprin). Its effect on bladder pressure and urinary flow in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound (Cetiprin) on symptoms and urinary bladder function after transurethral resection of the prostate. A double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Pharmacology | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. This compound in urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. grad.rutgers.edu [grad.rutgers.edu]
- 14. youtube.com [youtube.com]
- 15. theguineapigforum.co.uk [theguineapigforum.co.uk]
Application Notes and Protocols for Urodynamic Studies Involving Intravesical Emepronium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting urodynamic studies involving the intravesical administration of Emepronium Bromide. This document is intended to guide researchers in the standardized assessment of bladder function and the effects of this anticholinergic agent.
Introduction
This compound is an anticholinergic drug that has been investigated for its effects on bladder dysfunction, particularly in conditions characterized by detrusor overactivity.[1][2] Intravesical administration allows for a localized effect on the bladder, potentially minimizing systemic side effects.[3][4] Urodynamic studies are essential for objectively evaluating the impact of this compound on lower urinary tract function.[5][6] These studies measure key parameters such as detrusor pressure, bladder capacity, and urine flow rate to elucidate the drug's mechanism of action and therapeutic potential.[1][7]
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of this compound on urodynamic parameters.
Table 1: Effect of Intravesical this compound on Urodynamic Parameters
| Urodynamic Parameter | Pre-treatment Value (Mean) | Post-treatment Value (Mean) | Percentage Change | Study Population | Dosage | Reference |
| Micturition Frequency (per day) | 6.4 | 5.3 | -17.2% | 75 men post-TURP | 200 mg (oral) 4 times a day | [8] |
| Nocturia (per night) | 4.9 | 3.6 | -26.5% | 75 men post-TURP | 200 mg (oral) 4 times a day | [8] |
| Bladder Capacity | Considerably Increased | - | - | 13 patients with uninhibited bladders | Not specified | [1] |
| Detrusor Pressure | Reduced | - | - | 13 patients with uninhibited bladders | Not specified | [1] |
| Urinary Flow | Reduced | - | - | 13 patients with uninhibited bladders | Not specified | [1] |
| Residual Urine | Developed in all subjects | - | - | 13 patients with uninhibited bladders | Not specified | [1] |
Note: Data from oral administration studies are included to provide a broader context of this compound's effects. The impact of intravesical administration on these parameters is expected to be more localized.
Table 2: Efficacy of Intravesical this compound in Patients with Chronic Urgency
| Outcome | Patients Relieved of Symptoms | Total Patients | Percentage of Relief | Dosage | Observation Period | Reference |
| Symptom Relief | 8 | 10 | 80% | 100 mg in 100 ml saline | 1 week | [3] |
| Frequency and Urgency Disappeared | ~70% of 24 women | 24 | ~70% | 100 mg in 100 ml saline | At least 3 weeks | [3] |
| Nocturia Disappeared | ~60% of 24 women | 24 | ~60% | 100 mg in 100 ml saline | At least 3 weeks | [3] |
| Urge Incontinence Disappeared | ~30% of 24 women | 24 | ~30% | 100 mg in 100 ml saline | At least 3 weeks | [3] |
Experimental Protocols
Protocol 1: Urodynamic Study with Intravesical this compound Instillation
This protocol outlines the procedure for conducting a urodynamic study to assess the effects of intravesical this compound on bladder function.
1. Patient Preparation:
-
Obtain informed consent from the patient.
-
Instruct the patient to complete a 3-day bladder diary prior to the study.[9]
-
Perform a urinalysis to rule out urinary tract infection.[9]
-
Anticholinergic medications should be discontinued 5 days before the study.[10]
-
The patient should arrive with a comfortably full bladder.[10]
2. Baseline Uroflowmetry:
-
Perform a non-invasive uroflowmetry test to measure the initial urine flow rate.[9]
-
Measure the post-void residual (PVR) volume using a bladder scanner or catheterization.[11]
3. Catheter Placement:
-
Under sterile conditions, insert a dual-lumen urodynamic catheter into the bladder via the urethra.[11]
-
Insert a smaller catheter into the rectum or vagina to measure abdominal pressure (Pabd).[10]
-
Confirm correct catheter placement and calibrate the pressure transducers.
4. Filling Cystometry (Baseline):
-
Begin filling the bladder with sterile, room-temperature saline at a controlled rate (e.g., 10-40 ml/min).[11][12]
-
Continuously record intravesical pressure (Pves) and abdominal pressure (Pabd). The detrusor pressure (Pdet) is calculated as Pves - Pabd.[6]
-
Note the volumes at which the first sensation of filling, first desire to void, and strong desire to void occur.[11]
-
Record any involuntary detrusor contractions.
-
The maximum cystometric capacity is reached when the patient feels a strong urge to void.[11]
5. Intravesical Instillation of this compound:
-
Empty the bladder.
-
Instill a solution of 100 mg of this compound in 100 ml of sterile saline into the bladder through the urethral catheter.[3]
-
Allow the solution to dwell in the bladder for a predetermined period (e.g., 30-60 minutes).
6. Filling Cystometry (Post-Instillation):
-
Repeat the filling cystometry as described in step 4.
-
Compare the urodynamic parameters (bladder capacity, compliance, presence of involuntary contractions) with the baseline measurements.
7. Pressure-Flow Study:
-
Once the bladder is filled to capacity, ask the patient to void.
-
Measure the urinary flow rate (Qmax) and the corresponding detrusor pressure at maximum flow (PdetQmax).[11]
8. Data Analysis:
-
Analyze the recorded data to determine the effects of intravesical this compound on bladder capacity, detrusor pressure, compliance, and voiding parameters.
Visualizations
Caption: Experimental workflow for a urodynamic study with intravesical this compound.
Caption: Anticholinergic action of this compound on the detrusor muscle.
References
- 1. An urodynamic study of this compound in bladder dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Treatment of urgency by instillation of this compound in the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
- 5. Urodynamic studies for management of urinary incontinence in children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ics.org [ics.org]
- 7. This compound (Cetiprin). Its effect on bladder pressure and urinary flow in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Urodynamic Testing and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. racgp.org.au [racgp.org.au]
- 11. Urodynamic Studies for Urinary Incontinence: Overview, Patient Selection for Urodynamic Studies, Test Components [emedicine.medscape.com]
- 12. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols for Spectrophotometric Analysis of Emepronium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emepronium bromide is a quaternary ammonium anticholinergic agent previously used to treat urinary frequency and incontinence. Its mechanism of action involves blocking muscarinic receptors in the bladder, leading to muscle relaxation. Accurate quantification of this compound in pharmaceutical formulations is crucial for ensuring dosage accuracy and therapeutic efficacy. Spectrophotometry offers a simple, cost-effective, and rapid method for this purpose.[1][2]
This document provides detailed application notes and protocols for the quantitative determination of this compound using UV-Visible spectrophotometry. The proposed methods are based on established principles of spectrophotometric analysis for similar pharmaceutical compounds.[3][4]
Principle of Analysis
Two indirect spectrophotometric methods are proposed, suitable for the analysis of this compound:
-
Ion-Pair Complexation Method: This method is based on the formation of a colored ion-pair complex between the quaternary ammonium cation of this compound and an anionic dye, such as Bromocresol Green (BCG), in an acidic buffer. The colored complex is then extracted into an organic solvent and the absorbance is measured at a specific wavelength. The intensity of the color is directly proportional to the concentration of the drug.
-
Redox-Based Indirect Method: This method involves the reaction of this compound with an excess of a brominating agent (generated in situ from a bromate-bromide mixture in an acidic medium).[3][4] The unreacted bromine is then determined by adding a dye, such as methyl orange, and measuring the absorbance of the remaining dye. The decrease in absorbance is proportional to the concentration of this compound that has reacted with the bromine.[3]
Experimental Protocols
Method 1: Ion-Pair Complexation with Bromocresol Green (BCG)
1. Instrumentation and Reagents
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[3][5]
-
Reagents:
-
This compound Reference Standard
-
Bromocresol Green (BCG) solution (0.1% w/v in distilled water)
-
Phosphate Buffer (pH 4.0)
-
Chloroform (Analytical Grade)
-
Distilled Water
-
2. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of distilled water in a volumetric flask.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in the concentration range of 2-20 µg/mL with distilled water.
3. Sample Preparation (from a hypothetical tablet formulation)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with distilled water, mix well, and filter through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate with distilled water to obtain a final concentration within the Beer's law range.
4. Analytical Procedure
-
Into a series of 125 mL separating funnels, pipette 5 mL of each working standard solution and the sample solution.
-
To each funnel, add 5 mL of phosphate buffer (pH 4.0) and 5 mL of BCG solution.
-
Shake the funnels for 2 minutes to ensure complete complex formation.
-
Add 10 mL of chloroform to each funnel and shake for another 2 minutes for extraction of the ion-pair complex.
-
Allow the layers to separate and collect the chloroform layer (lower layer) after passing it through anhydrous sodium sulfate to remove any residual water.
-
Measure the absorbance of the chloroform extracts at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of a standard solution (expected around 420 nm).
-
Prepare a reagent blank using 5 mL of distilled water instead of the standard or sample solution and subtract its absorbance from the readings.
5. Construction of Calibration Curve
-
Plot a graph of absorbance versus concentration of the working standard solutions.
-
The concentration of this compound in the sample can be determined from the calibration curve.
Method 2: Indirect Spectrophotometry via Bromination
1. Instrumentation and Reagents
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[3][5]
-
Reagents:
-
This compound Reference Standard
-
Bromate-Bromide solution (prepared by dissolving 0.1 g of KBrO₃ and 1 g of KBr in 100 mL of distilled water).[3]
-
Hydrochloric Acid (2 M)
-
Methyl Orange solution (0.05% w/v in distilled water)
-
Distilled Water
-
2. Preparation of Standard and Sample Solutions
-
Prepare standard and sample solutions as described in Method 1. A suitable concentration range for this method would need to be determined experimentally but could be in the range of 5-50 µg/mL.
3. Analytical Procedure
-
Into a series of 25 mL volumetric flasks, pipette aliquots of the standard and sample solutions.
-
To each flask, add 1 mL of 2 M Hydrochloric Acid followed by 1 mL of the bromate-bromide solution.[3]
-
Stopper the flasks, mix well, and allow the reaction to proceed for 10 minutes at room temperature with occasional shaking.[3]
-
After the reaction time, add 1 mL of the methyl orange solution to each flask.
-
Dilute to the mark with distilled water and mix thoroughly.
-
Measure the absorbance at the λmax of methyl orange (approximately 508 nm) against a reagent blank.[3]
4. Construction of Calibration Curve
-
A calibration curve is constructed by plotting the absorbance against the concentration of the standard solutions. In this indirect method, as the concentration of this compound increases, the absorbance of the unreacted methyl orange will decrease.
Data Presentation
The quantitative data obtained from the validation of these analytical methods should be summarized in the following tables.
Table 1: Linearity and Range
| Parameter | Method 1 (Ion-Pair) | Method 2 (Bromination) |
|---|---|---|
| Linearity Range (µg/mL) | 2 - 20 (Expected) | 5 - 50 (Expected) |
| Regression Equation (y=mx+c) | ||
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Slope (m) |
| Intercept (c) | | |
Table 2: Accuracy (Recovery Studies)
| Concentration Spiked (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
|---|---|---|---|---|
| 80 | ||||
| 100 | ||||
| 120 |
Acceptance Criteria: % Recovery should be between 98-102%, %RSD < 2%.
Table 3: Precision
| Precision Level | Concentration (µg/mL) | Absorbance (n=6) | % RSD |
|---|---|---|---|
| Intra-day | |||
| Low | |||
| Medium | |||
| High | |||
| Inter-day | |||
| Low | |||
| Medium | |||
| High |
Acceptance Criteria: %RSD < 2%.[6]
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method 1 (Ion-Pair) | Method 2 (Bromination) |
|---|---|---|
| LOD (µg/mL) | ||
| LOQ (µg/mL) |
LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.[7]
Visualization of Workflows
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Logical pathway for analytical method validation.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. bfopcu.eg.net [bfopcu.eg.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. A sensitive spectrophotometric method for the determination of propranolol HCl based on oxidation bromination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. HPLC-UV/VIS for Determination of Ipratropium Bromide Mixed with Salbuterol, Beclomethasone Propionate and Budesonide using Dual Wavelength-Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
Application Notes and Protocols for Emepronium Bromide in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emepronium Bromide is a quaternary ammonium anticholinergic agent known for its antispasmodic effects, particularly on the urinary bladder.[1][2] It acts as a muscarinic receptor antagonist, though its complete receptor subtype selectivity profile is not extensively documented in publicly available literature.[3] Isolated organ bath experiments are crucial in preclinical pharmacology to characterize the potency and mechanism of action of such compounds on smooth muscle contractility.[4] These in vitro assays provide valuable data on a drug's efficacy in a physiological context, independent of systemic influences.[5]
This document provides detailed protocols for evaluating the anticholinergic activity of this compound on isolated guinea pig ileum and bladder detrusor muscle, two standard preparations for studying muscarinic antagonists.
Mechanism of Action: Anticholinergic Activity
This compound exerts its pharmacological effect by competitively blocking the action of acetylcholine at muscarinic receptors on smooth muscle cells.[3] In the urinary bladder, this antagonism leads to the relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in intravesical pressure.[1][6] The following signaling pathway diagram illustrates the antagonistic action of this compound at the muscarinic M3 receptor, the predominant subtype mediating detrusor contraction.
References
- 1. An urodynamic study of this compound in bladder dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of anticholinergic drugs compared with placebo in the treatment of overactive bladder: systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Anticholinergic Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of urgency by instillation of this compound in the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays in the Presence of Emepronium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emepronium bromide is an anticholinergic agent with antispasmodic properties, primarily used in the treatment of urinary frequency and incontinence.[1][2][3] As a muscarinic antagonist, it competitively inhibits the binding of acetylcholine to muscarinic receptors, which are widely expressed in various tissues and play a role in numerous physiological processes.[4] While its clinical effects on smooth muscle are well-documented, its impact on cell viability and proliferation is less characterized. These application notes provide a framework for assessing the potential cytotoxic or cytostatic effects of this compound on cultured cells.
Mechanism of Action: Muscarinic Antagonism
This compound functions by blocking muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors that are divided into five subtypes (M1-M5). M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, decreasing cyclic AMP (cAMP) levels. By blocking these receptors, this compound can interfere with signaling pathways that may be involved in cell proliferation and survival. For instance, some studies have suggested that M3 receptor antagonists can inhibit the growth of certain cancer cells.[5]
Data Presentation
As no specific quantitative data for the effect of this compound on cell viability was identified in the literature, the following table is a template for how to present such data once generated. It is based on findings for other anticholinergic drugs which have shown cytotoxicity in the 10-100 µM range.[6]
| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time (hours) | % Viability (Mean ± SD) | IC50 (µM) |
| Example Cell Line 1 | MTT | 0 (Control) | 24 | 100 ± 5.2 | |
| 10 | 24 | 92 ± 4.8 | |||
| 50 | 24 | 65 ± 6.1 | |||
| 100 | 24 | 48 ± 5.5 | |||
| Example Cell Line 2 | XTT | 0 (Control) | 48 | 100 ± 6.0 | |
| 10 | 48 | 88 ± 5.3 | |||
| 50 | 48 | 55 ± 7.2 | |||
| 100 | 48 | 35 ± 6.8 |
Experimental Protocols
Trypan Blue Exclusion Assay for Cell Viability
This method distinguishes viable from non-viable cells based on membrane integrity. Live cells with intact membranes exclude the dye, while dead cells do not.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS), serum-free medium
-
Hemacytometer
-
Microscope
-
Microcentrifuge tubes
Protocol:
-
Harvest cells and centrifuge at 100 × g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of PBS or serum-free medium.
-
Determine the cell density.
-
In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate the mixture at room temperature for 3 minutes. Do not exceed 5 minutes, as this may lead to healthy cells taking up the dye.
-
Load 10 µL of the mixture into a clean hemacytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemacytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) × 100
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or SDS-HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability relative to the untreated control.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures metabolic activity. However, the resulting formazan product is water-soluble, simplifying the protocol.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired duration.
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized based on the cell type and density.
-
Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control.
Visualizations
Caption: Workflow for assessing this compound's effect on cell viability.
Caption: this compound blocks acetylcholine's action on muscarinic receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [a.osmarks.net]
- 3. Clinical trial of this compound in nocturnal frequency of old age [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C20H28BrN | CID 71820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cholinergic Signaling Pathways with Emepronium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emepronium bromide is a quaternary ammonium anticholinergic agent predominantly utilized in urology for its antispasmodic properties on the bladder.[1] As a muscarinic receptor antagonist, it offers a valuable tool for researchers studying cholinergic signaling pathways, particularly those involved in smooth muscle contraction and glandular secretion. Its quaternary structure limits its ability to cross the blood-brain barrier, making it a useful compound for investigating peripheral cholinergic mechanisms with minimal central nervous system interference.
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, key quantitative data, and detailed protocols for in vitro characterization.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating downstream signaling cascades. Cholinergic signaling through muscarinic receptors is pivotal in regulating a myriad of physiological processes. The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses.
The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes, conversely, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
This compound is considered a non-selective muscarinic antagonist, meaning it does not exhibit a strong preference for any single muscarinic receptor subtype. This property makes it a broad-spectrum tool for inhibiting cholinergic signaling in tissues expressing multiple mAChR subtypes.
Data Presentation
The following tables summarize the available quantitative data for this compound, providing insights into its binding affinity and functional potency at muscarinic receptors.
Table 1: Binding Affinity of this compound for Muscarinic Receptors
| Receptor Subtype | Ligand | Preparation | pKi | Ki (nM) | Reference |
| Muscarinic (non-selective) | [3H]-Quinuclidinyl benzilate ([3H]-QNB) | Rat Brain Homogenate | Data not available | Data not available | N/A |
Table 2: Functional Potency of this compound
| Assay Type | Agonist | Tissue/Cell Line | pA2 | IC50/EC50 | Reference |
| Schild Analysis | Carbachol | Guinea Pig Ileum | Data not available | Data not available | N/A |
| Schild Analysis | Carbachol | Guinea Pig Bladder | Data not available | Data not available | N/A |
| Intracellular Calcium Mobilization | Carbachol | CHO-M3 Cells | Data not available | Data not available | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction of this compound with cholinergic signaling pathways.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for muscarinic receptors using a radiolabeled antagonist, such as [3H]-Quinuclidinyl benzilate ([3H]-QNB).
Materials:
-
Tissue homogenate or cell membranes expressing muscarinic receptors (e.g., rat brain, guinea pig bladder, or CHO cells transfected with a specific muscarinic receptor subtype)
-
[3H]-QNB (radioligand)
-
This compound (competitor)
-
Atropine (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [3H]-QNB (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Assay buffer, [3H]-QNB, atropine (at a high concentration, e.g., 1 µM), and membrane preparation.
-
Competition: Assay buffer, [3H]-QNB, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
This protocol determines the potency of this compound as a competitive antagonist (pA2 value) by measuring its ability to inhibit agonist-induced smooth muscle contraction.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum or bladder detrusor strip)
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Isotonic transducer and data acquisition system
-
Carbachol (muscarinic agonist)
-
This compound
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension. Allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations to the organ bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for carbachol.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of carbachol in the presence of the antagonist to the EC50 of carbachol in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.
-
Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
References
Troubleshooting & Optimization
Technical Support Center: Emepronium Bromide Stability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emepronium Bromide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure. As a quaternary ammonium compound, its stability can be significantly affected by the pH of the solution. Elevated temperatures can accelerate degradation, and exposure to light, particularly UV light, may lead to photodegradation due to the presence of the diphenylmethane moiety.[1][2][3][4]
Q2: What are the expected degradation pathways for this compound in an aqueous solution?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, two primary degradation pathways can be anticipated:
-
Hydrolysis: As a quaternary ammonium compound, this compound may be susceptible to hydrolysis, particularly at alkaline pH. This could involve the cleavage of the molecule, potentially leading to the formation of tertiary amines and other degradation products.[1][2][5]
-
Photodegradation: The diphenylmethane group in this compound is a chromophore that can absorb UV light, making the molecule susceptible to photodegradation. This can lead to the formation of various photoproducts.[3][6][7]
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound solutions.[8][9][10][11] This method should be capable of separating the intact this compound from its potential degradation products. Key parameters to monitor include the concentration of this compound over time and the appearance and growth of any degradation peaks in the chromatogram.
Q4: Are there any known incompatibilities of this compound with common excipients in aqueous formulations?
A4: Specific compatibility data for this compound with a wide range of excipients is limited. However, as a cationic molecule, it may interact with anionic excipients, potentially leading to precipitation or degradation. It is crucial to perform compatibility studies with any new excipient. These studies typically involve analyzing binary mixtures of this compound and the excipient under accelerated conditions (e.g., elevated temperature and humidity).[12]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
Possible Causes:
-
Inappropriate pH: The pH of the aqueous solution may be too high (alkaline), leading to rapid hydrolysis.
-
Elevated Temperature: The solution may be stored at a temperature that accelerates degradation.
-
Light Exposure: The solution may be exposed to ambient or UV light, causing photodegradation.
Troubleshooting Steps:
-
Verify pH: Measure the pH of your solution. If it is in the alkaline range, adjust it to a more neutral or slightly acidic pH using an appropriate buffer system.
-
Control Temperature: Store the solution at the recommended temperature, typically refrigerated (2-8 °C) unless otherwise specified. Avoid repeated freeze-thaw cycles.
-
Protect from Light: Store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Cause:
-
Degradation: The appearance of new peaks is a strong indicator of this compound degradation.
Troubleshooting Steps:
-
Characterize the Peaks: If you have access to a mass spectrometer (LC-MS), attempt to identify the mass of the unknown peaks to gain insight into the structure of the degradation products.[13][14][15]
-
Perform Forced Degradation Studies: To confirm that the new peaks are indeed degradation products, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[16][17][18] This will help in understanding the degradation profile and confirming the stability-indicating nature of your analytical method.
Issue 3: Precipitation in the this compound Solution
Possible Causes:
-
Solubility Issues: The concentration of this compound may have exceeded its solubility in the aqueous medium at the storage temperature.
-
Incompatibility with Excipients: If other components are present in the formulation, precipitation could be due to an interaction between this compound and an anionic excipient.
Troubleshooting Steps:
-
Check Solubility: Review the solubility data for this compound in your specific aqueous system and at your storage temperature.
-
Evaluate Excipient Compatibility: If using excipients, conduct a systematic compatibility study by preparing binary mixtures and observing for any physical changes.
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study on this compound. Note: This data is for demonstrative purposes only and does not represent actual experimental results.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 5.2% | 1 |
| 0.1 M NaOH, 60°C, 8h | 18.5% | 2 |
| 3% H₂O₂, RT, 24h | 8.1% | 1 |
| Heat (80°C), 48h | 12.3% | 2 |
| Photolytic (UV light), 24h | 15.7% | 3 |
Table 2: Illustrative HPLC Data for this compound Stability Study at 40°C
| Time (days) | This compound Peak Area | Degradation Product 1 Peak Area | Degradation Product 2 Peak Area |
| 0 | 1,250,000 | 0 | 0 |
| 7 | 1,180,000 | 25,000 | 15,000 |
| 14 | 1,100,000 | 55,000 | 35,000 |
| 30 | 980,000 | 110,000 | 75,000 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven.
-
Photolytic Degradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[18][19][20]
-
Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Materials and Equipment:
-
HPLC system with a UV detector or a Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
Forced degradation samples of this compound
Methodology:
-
Initial Method Conditions (Example):
-
Mobile Phase: A gradient of phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
-
Method Optimization:
-
Inject the forced degradation samples individually and as a mixture.
-
Adjust the mobile phase composition, gradient slope, pH, and flow rate to achieve adequate resolution between the this compound peak and all degradation product peaks.
-
Ensure the this compound peak is pure by using a PDA detector to check for peak purity.
-
-
Method Validation:
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. Kinetics and mechanism of hydrolysis of labile quaternary ammonium derivatives of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. sgs.com [sgs.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. iagim.org [iagim.org]
- 20. database.ich.org [database.ich.org]
Technical Support Center: Troubleshooting Emepronium Bromide Precipitation in Buffers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and resolving Emepronium Bromide precipitation in buffer solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is an anticholinergic drug with antispasmodic properties used in urology.[1][2] It is a quaternary ammonium compound, which means it carries a permanent positive charge.[3][4] This structural feature significantly influences its solubility and stability in aqueous solutions.
Q2: I am observing precipitation when dissolving this compound in my buffer. What are the common causes?
Precipitation of this compound can be attributed to several factors:
-
pH of the Solution: As a quaternary ammonium compound, this compound's charge is independent of pH. However, the buffer species themselves can interact differently with the compound at various pH levels, potentially leading to the formation of less soluble salts.
-
Buffer Type and Concentration: The choice of buffer and its concentration are critical. Certain buffer ions can form insoluble salts with this compound. For instance, phosphate buffers are known to precipitate with some cations.[5] High buffer concentrations can also lead to "salting out," reducing the solubility of the drug.
-
Ionic Strength: The total concentration of ions in the solution can impact the solubility of this compound. While moderate ionic strength can sometimes increase solubility, high ionic strength often leads to precipitation.[5]
-
Temperature: The solubility of many compounds is temperature-dependent. Storing a solution at a lower temperature than it was prepared at can cause the dissolved compound to precipitate out.[6]
-
Concentration of this compound: Exceeding the intrinsic solubility of this compound in a specific buffer system will inevitably lead to precipitation.
-
Presence of Other Excipients: Interactions with other components in the formulation can lead to the formation of insoluble complexes.[7]
Q3: Which buffers are generally recommended for formulating quaternary ammonium compounds like this compound?
While specific data for this compound is limited, buffers with low potential for ionic interactions are generally preferred for quaternary ammonium compounds. Acetate and citrate buffers may be suitable options.[8] It is crucial to perform compatibility studies with the chosen buffer system.
Q4: Can the order of mixing reagents affect the solubility of this compound?
Yes, the order of reagent addition can be important. It is generally advisable to dissolve this compound in the solvent (e.g., purified water) first before adding concentrated buffer stocks. This ensures that the drug is fully dissolved before being subjected to high local concentrations of buffer salts.
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.
Logical Troubleshooting Workflow
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation, solubility and chromatographic studies of Ibuprofen under high temperature water conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pharmasciences.in [pharmasciences.in]
Technical Support Center: Emepronium Bromide Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Emepronium Bromide degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for quaternary ammonium compounds like this compound?
A1: While specific public data on this compound is limited, quaternary ammonium compounds can be susceptible to degradation via several pathways. The most common include:
-
Hydrolysis: Cleavage of ester or amide bonds if present in the molecule. Although this compound lacks these functional groups, hydrolysis of other parts of the molecule or excipients in a formulation can alter the sample matrix.
-
Oxidation: The tertiary amine functionality in the open-chain structure of this compound could be susceptible to oxidation, potentially forming N-oxides.
-
Thermal Degradation: High temperatures can lead to the cleavage of chemical bonds, particularly the C-N bond.
-
Photodegradation: Exposure to light, especially UV, can induce degradation, often through radical mechanisms.
Q2: What are the initial steps for developing a stability-indicating method for this compound?
A2: The development of a stability-indicating method is crucial for accurately quantifying the drug substance in the presence of its degradation products.[1] The initial steps involve:
-
Forced Degradation Studies: Subjecting this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[2][3]
-
Method Development: Utilizing a separation technique, most commonly High-Performance Liquid Chromatography (HPLC), to resolve the parent drug from all generated degradation products.[4]
-
Method Validation: Validating the developed analytical method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Q3: How can I identify the chemical structures of unknown degradation products?
A3: The structural elucidation of unknown degradation products typically involves a combination of chromatographic and spectroscopic techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the degradation products and obtaining their molecular weights and fragmentation patterns.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the isolated degradation products.[6]
-
Isolation: Preparative HPLC or other chromatographic techniques may be necessary to isolate a sufficient quantity of the impurity for full structural characterization.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and a degradation product in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Modify the organic-to-aqueous ratio of the mobile phase. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). |
| Incorrect pH of the Mobile Phase | Adjust the pH of the aqueous portion of the mobile phase. Since this compound is a quaternary amine, pH can significantly impact the retention of ionizable degradants. |
| Unsuitable Stationary Phase | Screen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.[7] |
| Suboptimal Temperature | Vary the column temperature. Higher temperatures can improve peak shape and sometimes resolution, but may also accelerate on-column degradation. |
Issue 2: No degradation observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress Conditions are Too Mild | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress study.[3] |
| Drug Substance is Highly Stable | While possible, it is more likely that the conditions are not strenuous enough. A systematic increase in stressor severity should be applied. |
| Analytical Method is Not Indicating Stability | Ensure the analytical method can separate potential degradation products from the main peak. A co-eluting degradant may be masked. |
Issue 3: Mass balance is not within the acceptable range (e.g., 95-105%).
| Possible Cause | Troubleshooting Step |
| Co-eluting Degradation Products | Re-evaluate the specificity of the HPLC method. Use peak purity analysis (e.g., with a photodiode array detector) to check for co-elution. |
| Non-chromophoric Degradation Products | Some degradation products may lack a UV chromophore and will not be detected by a standard UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. |
| Formation of Volatile Degradants | Volatile degradation products may be lost during sample preparation or analysis. Gas Chromatography (GC) may be a more suitable technique for their detection. |
| Adsorption of Degradants | Degradation products may be adsorbing to the sample vial or HPLC column. Use silanized vials and evaluate different column materials. |
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
This table illustrates the type of data that would be collected during a forced degradation study. The values presented are hypothetical and for illustrative purposes only.
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product (Hypothetical) |
| 0.1 M HCl, 80°C, 24h | 15.2 | 2 | DP-1 (RRT 0.85) |
| 0.1 M NaOH, 80°C, 24h | 8.5 | 1 | DP-2 (RRT 1.15) |
| 3% H₂O₂, RT, 24h | 22.1 | 3 | DP-3 (RRT 0.92) |
| Dry Heat, 105°C, 48h | 5.3 | 1 | DP-4 (RRT 1.08) |
| Photolytic (ICH Q1B) | 3.1 | 1 | DP-5 (RRT 0.79) |
*RRT = Relative Retention Time
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the solution at 80°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Example of a Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for this compound degradation studies.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. biomedres.us [biomedres.us]
- 2. rjptonline.org [rjptonline.org]
- 3. pharmainfo.in [pharmainfo.in]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Quinquennial Review of Progress in Degradation Studies and Impurity Profiling: An Instrumental Perspective Statistics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Emepronium Bromide Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing Emepronium Bromide in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in determining the optimal concentration for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an anticholinergic agent that functions as a muscarinic receptor antagonist.[1][2][3] It competitively blocks the action of acetylcholine at muscarinic receptors, which are G-protein coupled receptors involved in various physiological processes, including smooth muscle contraction.[3] This antagonism is the basis for its use as an antispasmodic, particularly in urology.[1][2]
Q2: I cannot find a recommended starting concentration for this compound in my specific in vitro assay. Where should I begin?
Directly reported optimal in vitro concentrations for this compound are not widely available in the literature. However, a rational starting range can be extrapolated from its known characteristics and data from similar compounds:
-
Pharmacokinetic Data: In human studies, serum concentrations of approximately 200 nmol/L resulted in noticeable physiological effects, such as increased heart rate and decreased salivary secretion.[4] In vitro concentrations are often higher than therapeutic plasma concentrations to account for the simplified experimental system.[5]
-
Related Compounds: Studies on other muscarinic receptor antagonists, such as pinaverium bromide and propinox, have used concentrations in the micromolar range (e.g., 10 µM) to effectively antagonize carbachol-induced contractions in ex vivo smooth muscle preparations.[6][7][8]
Based on this, a sensible starting point for dose-response experiments would be in the range of 100 nM to 100 µM . It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q3: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration should be determined empirically for each new cell line and assay. A standard approach is to perform a dose-response experiment. This typically involves:
-
Range Finding: Test a broad range of concentrations (e.g., logarithmic dilutions from 10 nM to 100 µM) to identify a window of activity.
-
Refined Dosing: Perform a more detailed dose-response curve with more concentrations around the active range identified in the initial screen.
-
Assay-Specific Endpoints: The "optimal" concentration will depend on your experimental endpoint.
-
For receptor binding assays , you will be determining the affinity (Ki) of this compound for the muscarinic receptor.
-
For functional assays (e.g., inhibition of smooth muscle contraction), you will be looking for the concentration that gives a desired level of inhibition (e.g., IC50 or IC80).
-
For cytotoxicity assays , you will be determining the concentration that causes cell death (IC50).
-
Q4: How stable is this compound in cell culture media?
The stability of this compound in specific cell culture media is not well-documented. As a quaternary ammonium compound, it is generally stable. However, the stability of any compound in culture media can be influenced by factors such as pH, temperature, and interaction with media components. For long-term experiments, it is advisable to:
-
Prepare fresh stock solutions for each experiment.
-
If the experiment runs for several days, consider replacing the media with freshly prepared this compound at regular intervals.
Troubleshooting Guides
Issue 1: No observable effect of this compound at expected concentrations.
| Possible Cause | Suggested Solution |
| Sub-optimal Concentration | The effective concentration may be higher for your specific cell line or assay. Broaden the concentration range in your dose-response experiment (e.g., up to 1 mM). |
| Cell Line Insensitivity | The target cells may not express the relevant muscarinic receptor subtype or may have a low receptor density. Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry. |
| Compound Degradation | The compound may be unstable under your specific experimental conditions. Prepare fresh stock solutions and consider shorter incubation times. |
| Assay Interference | Components of your assay system may interfere with this compound. Run appropriate vehicle controls and consider alternative assay formats. |
Issue 2: High background or inconsistent results in cell viability assays (e.g., MTT, XTT).
| Possible Cause | Suggested Solution |
| Precipitation of this compound | At high concentrations, the compound may precipitate in the culture medium, interfering with absorbance readings. Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent for the stock solution (ensure solvent is compatible with your cells). |
| Interference with Assay Chemistry | Quaternary ammonium compounds can sometimes interact with the tetrazolium salts used in metabolic assays. Use a control assay that does not rely on mitochondrial dehydrogenase activity, such as a trypan blue exclusion assay or a crystal violet staining assay, to validate your results. |
| Solvent Cytotoxicity | The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Issue 3: Unexpected increase in cell proliferation at certain concentrations.
| Possible Cause | Suggested Solution |
| Hormetic Effect | Some compounds can exhibit a biphasic dose-response, where low doses stimulate proliferation and high doses are inhibitory. This is a complex biological phenomenon. Carefully document the dose-response curve and consider the implications for your experimental design. |
| Off-Target Effects | This compound may have off-target effects at certain concentrations that could influence cell signaling pathways related to proliferation. Investigate downstream signaling pathways to understand the mechanism. |
Data Presentation
Table 1: In Vivo Human Pharmacokinetic Data for this compound
| Parameter | Value | Reference |
| Serum Concentration with Physiological Effect | ~200 nmol/L | [4] |
| Half-saturation of Tubular Secretion | ~50 nmol/L | [4] |
Table 2: In Vitro / Ex Vivo Concentrations of Related Anticholinergic Drugs
| Compound | Assay | Concentration Range | Effect | Reference |
| Pinaverium Bromide | Carbachol-induced contraction in human colon | 10 µM | 37-46% reduction in contraction | [6][7][8] |
| Propinox | Carbachol-induced contraction in human colon | 10 µM | 32-44% reduction in contraction | [6][7] |
| Glycopyrrolate | Muscarinic receptor binding (human lung) | Ki: 0.5-3.6 nM | Receptor affinity | [9] |
| Ipratropium Bromide | Muscarinic receptor binding (human lung) | Ki: 0.5-3.6 nM | Receptor affinity | [9] |
Table 3: Cytotoxicity of Quaternary Ammonium Compounds (QACs) in Human Cells
| Compound | Cell Line | LC50 / IC50 | Reference |
| Various N-(halomethylated) QACs | U937 (human macrophages) | LC50: 9 - 46 µg/mL | [10] |
| Cetylpyridinium chloride (CPC) | RPE1 and HaCaT | Low micromolar range | [11] |
| Benzalkonium chloride | Various human cells | LD50 values generally higher than bis-QACs | [12] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 500 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound solutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Functional Antagonism Assay - Inhibition of Carbachol-Induced Smooth Muscle Contraction
This protocol is adapted for in vitro studies with smooth muscle cells or tissue strips.
-
Tissue/Cell Preparation: Prepare isolated smooth muscle strips (e.g., from bladder or ileum) and mount them in an organ bath containing physiological salt solution, or culture smooth muscle cells to confluence.[13]
-
Equilibration: Allow the tissue/cells to equilibrate under appropriate conditions (e.g., temperature, oxygenation).
-
Agonist Response: Obtain a control concentration-response curve for a muscarinic agonist like carbachol (e.g., 1 nM to 100 µM).[14][15]
-
Antagonist Incubation: Wash the tissue/cells and incubate with a specific concentration of this compound for a predetermined time to allow for receptor binding.
-
Repeat Agonist Response: In the continued presence of this compound, repeat the carbachol concentration-response curve.
-
Data Analysis: A competitive antagonist like this compound should cause a rightward shift in the carbachol concentration-response curve. The magnitude of this shift can be used to determine the affinity (pA2 or Kb) of this compound using a Schild plot analysis.[16][17][18][19][20]
Visualizations
Caption: Muscarinic antagonist signaling pathway of this compound.
Caption: Experimental workflow for determining optimal concentration.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C20H28BrN | CID 71820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of this compound (Cetiprin) after intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Effect of propinox and pinaverium bromide on ex vivo colonic motor patterns and their synergistic effect with hyoscine butyl bromide [frontiersin.org]
- 9. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The sources of calcium for carbachol-induced contraction in the circular smooth muscle of guinea-pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 19. Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Emepronium Bromide Interference in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome potential interference from Emepronium Bromide in your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biological assays?
A: this compound is a quaternary ammonium compound and an anticholinergic drug, primarily used as a muscarinic antagonist.[1][2][3] Its chemical structure and properties can lead to assay interference through several mechanisms:
-
Ionic Interactions: As a positively charged quaternary ammonium salt, this compound can interact with negatively charged molecules such as proteins (antibodies, enzymes), nucleic acids, and acidic phospholipids in cell membranes.
-
Muscarinic Receptor Antagonism: It will act as a direct competitive inhibitor in any assay studying muscarinic acetylcholine receptors.[4]
-
Physicochemical Properties: Depending on the concentration and assay conditions, it may exhibit non-specific binding to plastic surfaces or aggregation, leading to false positives or negatives.
Q2: What are the common signs of this compound interference in an assay?
A: Common indicators of assay interference include:
-
Poor reproducibility between replicate wells.
-
Atypical dose-response curves with steep or shallow slopes.
-
High background signal or a complete loss of signal.
-
Discrepancies between results from different assay formats (e.g., biochemical vs. cell-based).
-
Inconsistent results that do not align with known pharmacology.
Q3: How can I proactively minimize the risk of interference from this compound?
A: Proactive measures include:
-
Assay Design: Where possible, choose assay technologies less susceptible to interference from charged molecules. For example, consider non-enzymatic, label-free detection methods.
-
Sample Preparation: Implement sample cleanup steps to remove this compound before running the assay.
-
Control Experiments: Always include appropriate controls, such as testing this compound in the absence of the biological target, to identify assay artifacts.
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific types of biological assays where this compound interference may occur.
Immunoassays (e.g., ELISA)
Potential Problem: Inaccurate results in an ELISA, such as high background, reduced signal, or poor linearity.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Ionic interference with antibody-antigen binding | Increase the ionic strength of the assay buffer (e.g., by increasing the salt concentration) to reduce non-specific ionic interactions. |
| Non-specific binding to the microplate surface | Include a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffers to reduce non-specific binding. Optimize the blocking step with a high-quality blocking agent. |
| Interference with the enzyme-conjugate (e.g., HRP) | Perform a control experiment by adding this compound to wells containing only the enzyme conjugate and substrate to see if it directly inhibits enzyme activity. If inhibition is observed, consider using a different detection system. |
| Matrix effects | If analyzing biological samples, consider a sample cleanup procedure to remove this compound prior to the assay. |
Experimental Protocol: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is a general guideline for removing quaternary ammonium compounds like this compound from aqueous samples.
-
Select SPE Cartridge: Choose a cation-exchange SPE cartridge.
-
Conditioning: Condition the cartridge with methanol followed by deionized water.
-
Sample Loading: Load the sample containing this compound onto the cartridge.
-
Washing: Wash the cartridge with a low ionic strength buffer to remove unbound contaminants.
-
Elution: Elute the bound this compound with a high ionic strength buffer or a solution with a different pH.
-
Analyte Collection: The analyte of interest should be in the flow-through from the sample loading and wash steps, assuming it does not bind to the cation-exchange resin.
Logical Workflow for Troubleshooting ELISA Interference
Enzymatic Assays
Potential Problem: Apparent inhibition or activation of the enzyme that is not target-specific.
A. Acetylcholinesterase (AChE) Assays
As a muscarinic antagonist, this compound is expected to interfere with the cholinergic system. While it primarily targets muscarinic receptors, high concentrations may show off-target effects on acetylcholinesterase.
Quantitative Data on Anticholinergic Interference in AChE Assays (Hypothetical Data for Illustrative Purposes)
| Compound | IC50 for AChE Inhibition | Notes |
| This compound | > 100 µM | Expected to be a weak inhibitor, interference is likely at high concentrations. |
| Donepezil (Positive Control) | 10 nM | Potent AChE inhibitor. |
Troubleshooting Acetylcholinesterase Assay Interference
Cell-Based Assays
Potential Problem: Unexpected changes in cell viability, signaling, or other cellular readouts.
A. GPCR Signaling Assays (Muscarinic Receptors)
This compound is a muscarinic antagonist and will directly interfere with assays measuring the activation of muscarinic receptors.
Signaling Pathway: M3 Muscarinic Receptor
Mitigation Strategy:
-
Use a different receptor: If the goal is to study a different target in a cell line that also expresses muscarinic receptors, consider using a cell line that does not express these receptors or use a specific antagonist for the target of interest as a control.
-
Orthogonal Assay: Confirm findings with an assay that does not rely on GPCR signaling.
Reporter Gene Assays (e.g., Luciferase, β-galactosidase)
Potential Problem: False positive or negative results in reporter gene assays.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Direct inhibition of the reporter enzyme | Perform a counter-screen with the purified reporter enzyme (e.g., luciferase) to determine if this compound directly inhibits its activity.[5][6] |
| Interference with light-based readouts | Measure the absorbance and fluorescence spectra of this compound to assess its potential for colorimetric or fluorescent interference. If there is an overlap with the assay's wavelengths, consider a reporter with a different spectral profile. |
| Cellular toxicity | Perform a cell viability assay in parallel with the reporter gene assay to ensure that the observed effects are not due to cytotoxicity. |
Experimental Protocol: Luciferase Counter-Screen Assay
-
Reagents: Purified luciferase enzyme, luciferase substrate, assay buffer, and this compound.
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the purified luciferase enzyme to each well of a microplate.
-
Add the this compound dilutions to the wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Add the luciferase substrate to all wells.
-
Immediately measure the luminescence using a plate reader.
-
-
Analysis: A decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.
Disclaimer: This technical support guide is for research purposes only and is not intended for human or veterinary use. The experimental protocols provided are general guidelines and may require optimization for specific applications.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 3614-30-0 | Benchchem [benchchem.com]
- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
Emepronium Bromide solubility in DMSO vs. ethanol for lab use
This technical support guide provides detailed information on the solubility, handling, and experimental use of Emepronium Bromide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For laboratory use, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO. While data for ethanol is less specific, it is generally less soluble in ethanol compared to DMSO. For aqueous buffers, it's advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous solution.
Q2: I am observing precipitation when diluting my DMSO stock solution with an aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. Here are a few troubleshooting steps:
-
Increase the dilution factor: The final concentration of DMSO in your aqueous solution should ideally be low (e.g., <0.1%) to maintain solubility and minimize solvent effects in biological assays.
-
Warm the solution gently: A brief warming in a water bath (e.g., at 37°C) can help redissolve the precipitate.
-
Vortex or sonicate: Vigorous mixing or sonication can also aid in redissolving the compound.
-
Prepare a fresh, lower concentration stock: If precipitation persists, preparing a new, more dilute stock solution in DMSO may be necessary.
Q3: Is this compound stable in solution?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for several months. Aqueous solutions should ideally be prepared fresh for each experiment and are not recommended for long-term storage.
Q4: What are the safety precautions for handling this compound powder?
A4: this compound is a chemical compound and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.
Solubility Data
| Solvent | Solubility | Source/Analogy |
| DMSO | Soluble, Slightly Soluble | [1][2] |
| Ethanol | Data Not Available | - |
| Methanol | Slightly Soluble | [2] |
As an analogy, Ipratropium Bromide, another quaternary ammonium muscarinic antagonist, has a reported solubility of approximately 5 mg/mL in DMSO and 1 mg/mL in ethanol.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 362.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 3.62 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Dissolution | Insufficient solvent volume or low temperature. | Increase the solvent volume. Gently warm the solution while vortexing. |
| Precipitation in Aqueous Media | The compound has lower solubility in aqueous solutions. | Decrease the final concentration in the aqueous medium. Ensure the final DMSO concentration is as low as possible. |
| Inconsistent Experimental Results | Degradation of the compound in solution or inaccurate concentration. | Prepare fresh dilutions from the stock solution for each experiment. Verify the stock solution concentration. |
Mechanism of Action and Signaling Pathway
This compound is an anticholinergic agent that functions as a muscarinic antagonist.[3][4][5] It competitively blocks muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the effects of acetylcholine.[5] This action is particularly relevant in the relaxation of smooth muscle, such as that found in the urinary bladder.[3]
Below is a diagram illustrating the general mechanism of a muscarinic antagonist.
Caption: General mechanism of this compound as a muscarinic antagonist.
Experimental Workflow
The following diagram outlines a typical workflow for preparing and using this compound in a cell-based assay.
Caption: Typical experimental workflow for using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. 3614-30-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Emepronium Bromide Adsorption
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the adsorption of Emepronium Bromide to laboratory ware during experiments.
Troubleshooting Guide
Problem: Inconsistent or lower than expected concentrations of this compound in solution.
This issue is often attributable to the adsorption of the positively charged this compound, a quaternary ammonium compound (QAC), onto negatively charged surfaces of common labware.
Initial Troubleshooting Steps:
-
Material Check: Verify the material of your labware. Untreated borosilicate glass and polystyrene are more prone to adsorption than polypropylene.
-
pH Verification: Check the pH of your solution. Adsorption of cationic compounds like this compound can be influenced by pH.
-
Visual Inspection: While not always visible, inspect glassware for any etching or imperfections that could increase surface area and potential binding sites.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound concentrations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing concentration over time?
A1: this compound is a quaternary ammonium compound (QAC), which carries a permanent positive charge. Labware, particularly glass and polystyrene, can have negatively charged surfaces (e.g., silanol groups on glass) that attract and bind the positively charged this compound molecules. This process, known as adsorption or "quat binding," removes the compound from the solution, leading to a decrease in its concentration.
Q2: Which type of labware is best to minimize adsorption of this compound?
A2: Polypropylene is generally a better choice than borosilicate glass or polystyrene for handling solutions of cationic compounds like this compound. Polypropylene has a less polar and less negatively charged surface, which reduces the electrostatic attraction that drives adsorption. For highly sensitive applications, specialized low-binding microplates and tubes are also commercially available.
Q3: How does pH affect the adsorption of this compound?
A3: The surface charge of some labware materials can be influenced by pH. For silica-based materials like glass, lower (acidic) pH can lead to a higher density of protonated silanol groups, which may alter the surface charge and potentially influence the adsorption of cationic molecules. While this compound's positive charge is permanent and independent of pH, the surface it interacts with can change.
Q4: Can I prevent adsorption without changing my labware?
A4: Yes, several methods can be employed to passivate the surface of your existing labware:
-
Silanization (for glassware): Treating glassware with a silanizing agent like dichlorodimethylsilane masks the polar silanol groups, creating a hydrophobic surface that repels charged molecules.
-
Surfactant Addition: Adding a non-ionic surfactant, such as Tween 20 (typically at a concentration of 0.05% to 0.1%), to your this compound solution can be effective.[1] The surfactant molecules coat the surface of the labware, preventing the this compound from binding.
-
Use of Blocking Agents: In some applications, pre-rinsing the labware with a solution containing a blocking agent like bovine serum albumin (BSA) can prevent non-specific binding, although this is more common for biomolecules.
Q5: How can I quantify the amount of this compound lost to adsorption?
A5: To quantify the loss, you can measure the concentration of this compound in your solution before and after exposure to the labware. A common analytical method for this is High-Performance Liquid Chromatography (HPLC) with UV detection. You would need to develop a calibration curve with known concentrations of this compound to accurately determine the amount lost.
Data on Adsorption Prevention
Disclaimer: The following data is illustrative and based on general principles of quaternary ammonium compound adsorption. Actual values for this compound may vary and should be determined experimentally.
Table 1: Illustrative Adsorption of this compound to Various Labware
| Labware Material | Surface Treatment | Illustrative Adsorption (%) |
| Borosilicate Glass | None | 30 - 50 |
| Polystyrene | None | 20 - 40 |
| Polypropylene | None | 5 - 15 |
| Borosilicate Glass | Silanized | < 5 |
| Polystyrene | Pre-rinsed with 0.1% Tween 20 | < 5 |
| Polypropylene | Pre-rinsed with 0.1% Tween 20 | < 2 |
Table 2: Illustrative Efficacy of Anti-Adsorption Treatments
| Treatment | Labware Material | Illustrative Reduction in Adsorption (%) |
| Silanization | Borosilicate Glass | > 90 |
| 0.1% Tween 20 in Solution | Polystyrene | > 85 |
| 0.05% Tween 20 in Solution | Polypropylene | > 80 |
| Switch to Polypropylene | from Borosilicate Glass | 70 - 80 |
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol describes a common method for silanizing glassware to reduce surface adsorption.[2][3][4]
Materials:
-
Glassware to be treated
-
Dichlorodimethylsilane (or another suitable silanizing agent)
-
Fume hood
-
Vacuum desiccator
-
Beaker
-
Oven or autoclave
Procedure:
-
Thoroughly clean and dry the glassware.
-
Place the glassware inside a vacuum desiccator in a certified fume hood.
-
Place a small, open beaker containing 1-3 mL of dichlorodimethylsilane inside the desiccator, away from the glassware.
-
Seal the desiccator and apply a vacuum until the dichlorodimethylsilane begins to boil.
-
Close the vacuum valve and allow the desiccator to stand under vacuum for 1-2 hours. The silane vapor will coat the surfaces of the glassware.
-
Vent the desiccator inside the fume hood and leave the glassware in the hood for at least 30 minutes to allow excess silane vapor to dissipate.
-
Rinse the silanized glassware with ultrapure water to remove any hydrochloric acid byproduct.
-
Dry the glassware in an oven or by autoclaving.
Caption: Experimental workflow for silanizing glassware.
Protocol 2: Quantification of this compound Adsorption using HPLC
This protocol provides a general framework for an experiment to quantify the adsorption of this compound. This is a hypothetical protocol and would require optimization for your specific instrumentation and experimental conditions.
Materials:
-
This compound standard
-
Labware to be tested (e.g., borosilicate glass, polypropylene, and polystyrene tubes)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and a suitable buffer)
-
Solvent for standards and samples (e.g., mobile phase)
Procedure:
-
Preparation of Standards: Prepare a series of this compound standards of known concentrations in the chosen solvent.
-
Calibration Curve: Inject the standards into the HPLC system and record the peak areas. Create a calibration curve by plotting peak area versus concentration.
-
Sample Preparation:
-
Prepare a solution of this compound of a known concentration (the "initial concentration").
-
Dispense a known volume of this solution into the different types of labware being tested.
-
As a control, dispense the same volume into a low-adsorption vial (e.g., silanized glass or a pre-blocked polypropylene vial).
-
-
Incubation: Incubate the samples for a defined period (e.g., 2 hours) under your typical experimental conditions (temperature, agitation).
-
Sample Analysis:
-
After incubation, transfer the solution from each test container to a clean analysis vial.
-
Inject the samples into the HPLC system and record the peak areas.
-
-
Calculation:
-
Using the calibration curve, determine the final concentration of this compound in each sample.
-
Calculate the percentage of adsorption for each labware type using the following formula: % Adsorption = [(Initial Concentration - Final Concentration) / Initial Concentration] * 100
-
References
Technical Support Center: Forced Degradation Studies of Emepronium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Emepronium Bromide.
Troubleshooting Guides
This section addresses common issues encountered during the forced degradation analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed under stress conditions. | Inadequate stressor concentration or duration. | Increase the concentration of the acid, base, or oxidizing agent. Extend the exposure time to the stress condition. For thermal stress, increase the temperature in increments of 10°C.[1] For photolytic stress, increase the exposure duration or intensity of the light source. |
| This compound is highly stable under the applied conditions. | Confirm the stability by exposing the drug to more aggressive stress conditions (e.g., higher temperatures, more concentrated reagents) for a longer duration. It is important to document this stability. | |
| Excessive degradation or too many degradation peaks. | Stress conditions are too harsh. | Reduce the stressor concentration, temperature, or exposure time. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be adequately studied.[2] |
| Secondary or tertiary degradation is occurring. | Optimize stress conditions to favor the formation of primary degradants. This may involve a time-course study to identify the optimal endpoint for the stress experiment. | |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For a quaternary ammonium compound like this compound, an ion-pairing agent might be necessary. Adjust the pH to ensure the analyte and its degradants are in a suitable ionic form. |
| Column degradation. | Use a robust HPLC column suitable for the pH range and mobile phase composition. Silica-based columns can degrade at high pH. | |
| Sample overload. | Reduce the concentration of the sample being injected. | |
| Mass imbalance (sum of assay of main peak and degradants is not close to 100%). | Co-elution of degradant peaks with the main peak or with each other. | Optimize the chromatographic method to achieve better separation. This may involve changing the column, mobile phase composition, gradient profile, or detector wavelength. |
| Non-chromophoric degradation products. | Use a mass spectrometer (LC-MS) in addition to a UV detector to identify and quantify degradation products that do not have a UV chromophore. | |
| Inaccurate quantification of degradation products. | Ensure that the response factors of the degradation products are considered. If authentic standards of the degradants are not available, use relative response factors. | |
| Irreproducible results. | Inconsistent sample preparation. | Ensure that the sample preparation procedure is well-defined and followed precisely for all samples. This includes weighing, dissolution, and dilution steps. |
| Fluctuation in instrument conditions. | Verify the stability of the analytical instrument (e.g., pump flow rate, column temperature, detector response). | |
| Instability of degradation products. | Analyze the stressed samples as soon as possible after the stress period. If necessary, store them under conditions that minimize further degradation (e.g., refrigeration, protection from light). |
Frequently Asked Questions (FAQs)
1. What are the typical stress conditions for forced degradation of this compound?
Forced degradation studies for this compound should be carried out under a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4] These typically include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 60°C, 80°C) with and without humidity.[1]
-
Photolytic Degradation: Exposing the solid drug substance and drug solution to UV and visible light.
2. How much degradation should I aim for in my studies?
The goal is to achieve a level of degradation that is sufficient to produce the primary degradation products without causing extensive decomposition. A target degradation of 5-20% of the active pharmaceutical ingredient (API) is generally considered appropriate.[2]
3. What analytical techniques are suitable for analyzing the degradation products of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique.[5] Due to the lack of a strong chromophore in the aliphatic chain of this compound, detection might be challenging. Therefore, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of degradation products.
4. What are the likely degradation pathways for this compound?
-
Hofmann Elimination: Under basic conditions, quaternary ammonium compounds can undergo elimination reactions.
-
N-dealkylation: Cleavage of the alkyl groups from the quaternary nitrogen.
-
Hydrolysis: While this compound does not have readily hydrolyzable functional groups like esters or amides, degradation of the diphenylpropyl moiety could occur under harsh conditions.
5. How do I develop a stability-indicating HPLC method?
A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients. The development process involves:
-
Column Selection: A C18 or C8 column is a common starting point.
-
Mobile Phase Optimization: Varying the organic modifier (e.g., acetonitrile, methanol), buffer, and pH to achieve optimal separation. The use of an ion-pairing reagent may be beneficial for the quaternary ammonium structure.
-
Detector Wavelength Selection: Choose a wavelength that provides a good response for both the parent drug and the expected degradation products. A photodiode array (PDA) detector is useful for this purpose.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables provide a template for summarizing quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant(s) (Peak Area %) | Mass Balance (%) |
| 0.1 M HCl | 24 | 60 | Data | Data | Data | Data |
| 0.1 M NaOH | 8 | 60 | Data | Data | Data | Data |
| 10% H₂O₂ | 24 | RT | Data | Data | Data | Data |
| Thermal (Solid) | 48 | 80 | Data | Data | Data | Data |
| Photolytic (Solid) | 72 | RT | Data | Data | Data | Data |
| Photolytic (Solution) | 24 | RT | Data | Data | Data | Data |
| RT: Room Temperature |
Table 2: Chromatographic Data of this compound and its Degradation Products
| Peak | Retention Time (min) | Relative Retention Time | Peak Purity |
| This compound | Data | 1.00 | Data |
| Degradant 1 | Data | Data | Data |
| Degradant 2 | Data | Data | Data |
| Degradant 3 | Data | Data | Data |
Experimental Protocols
Below are detailed methodologies for key forced degradation experiments.
Protocol 1: Acid Hydrolysis
-
Sample Preparation: Accurately weigh and dissolve this compound in 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.
-
Stress Condition: Incubate the solution in a water bath at 60°C for 24 hours.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilution: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the sample by the validated stability-indicating HPLC method. A blank solution (0.1 M HCl treated in the same way) should also be analyzed.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) and then add 10% hydrogen peroxide to achieve a final drug concentration of approximately 1 mg/mL.
-
Stress Condition: Keep the solution at room temperature for 24 hours, protected from light.
-
Sample Treatment: After the stress period, quench any remaining hydrogen peroxide if necessary (e.g., by adding a small amount of sodium bisulfite solution).
-
Dilution: Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the sample by the validated stability-indicating HPLC method. A blank solution (solvent with 10% H₂O₂ treated in the same way) should also be analyzed.
Visualizations
The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
- 1. medkoo.com [medkoo.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C20H28BrN | CID 71820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Mitigating Off-Target Effects of Emepronium Bromide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Emepronium Bromide in experimental settings.
Disclaimer
Note: Comprehensive, publicly available quantitative binding data (Kᵢ values) for this compound across a wide range of receptors is limited. To provide a representative profile of a non-selective muscarinic antagonist, this guide utilizes the binding affinity data for Solifenacin , a structurally distinct but functionally similar compound. Researchers should use this information as a guide and are encouraged to perform their own comprehensive selectivity profiling for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an anticholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] It is used clinically as an antispasmodic, particularly in urology.[1][2] By blocking muscarinic receptors, it inhibits the effects of acetylcholine, a neurotransmitter involved in various parasympathetic nervous system functions.
Q2: What are the known on-target effects of this compound?
As a muscarinic antagonist, this compound's primary on-target effects include the relaxation of smooth muscle, such as that found in the urinary bladder, and a reduction in glandular secretions.[1][2] In experimental settings, this translates to the inhibition of acetylcholine-induced cellular responses in tissues and cell lines expressing muscarinic receptors.
Q3: What are the potential off-target effects of this compound?
As a non-selective muscarinic antagonist, this compound is expected to bind to all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) with varying affinities. Off-target effects can arise from its action on muscarinic receptor subtypes that are not the primary target of the experiment. For instance, if the intended target is the M3 receptor in bladder smooth muscle, its binding to M1 receptors in the brain (if the blood-brain barrier is crossed in the experimental model) or M2 receptors in the heart would be considered off-target effects. Additionally, like many pharmacological agents, at higher concentrations, it may interact with other, unrelated receptors, ion channels, or enzymes.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is a critical aspect of robust experimental design. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of this compound that elicits the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-target receptors.
-
Use of Selective Antagonists: When possible, use more selective antagonists for specific muscarinic receptor subtypes as controls to dissect the pharmacology of the observed effects.
-
Genetic Approaches: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out specific muscarinic receptor subtypes in your cell model. This can help confirm that the observed effect of this compound is mediated through the intended target.
-
Cell Line Selection: Use cell lines that endogenously express the target receptor of interest at high levels and have low or no expression of potential off-target receptors.
-
Phenotypic Screening: Assess the overall effect of the compound on the cell or organism to gain insights into its biological activity and potential side effects beyond the intended target.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or contradictory results at high concentrations. | Off-target binding to other receptors or ion channels. | Perform a dose-response curve to determine if the effect is concentration-dependent and deviates from the expected on-target pharmacology. Consult the representative binding profile data to identify potential off-target interactions at higher concentrations. |
| Observed effects in tissues where the primary target receptor is not highly expressed. | Action on other muscarinic receptor subtypes present in the tissue. | Use more selective antagonists for different muscarinic subtypes as controls to identify the specific receptor(s) being affected. |
| Inconsistent results across different cell lines or tissues. | Varied expression levels of on-target and off-target receptors. | Characterize the muscarinic receptor subtype expression profile in your experimental models using techniques like qPCR or Western blotting. |
| Difficulty attributing the observed effect solely to the intended muscarinic receptor subtype. | Engagement of multiple muscarinic receptor subtypes by the non-selective antagonist. | Employ a genetic approach (e.g., siRNA knockdown) to specifically deplete the intended target receptor and observe if the effect of this compound is abolished. |
Quantitative Data: Representative Muscarinic Antagonist Binding Profile (Solifenacin)
The following table summarizes the binding affinities (Kᵢ values) of Solifenacin for the five human muscarinic receptor subtypes. This data is provided as a representative example of a non-selective muscarinic antagonist and should be used to guide experimental design and data interpretation when working with compounds like this compound. A lower Kᵢ value indicates a higher binding affinity.
| Receptor Subtype | Kᵢ (nM) |
| M1 | 26 |
| M2 | 170 |
| M3 | 12 |
| M4 | 110 |
| M5 | 31 |
Data sourced from Ohtake et al. (2004).
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity (Kᵢ)
This protocol is a standard method to determine the binding affinity of a test compound (like this compound) for a specific receptor.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of Atropine).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
96-well filter plates.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kₑ), and either the test compound, vehicle, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes onto filter plates and wash with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: siRNA-Mediated Knockdown of a Target Receptor
This protocol allows for the transient reduction of a specific receptor's expression to validate its role in the observed drug effect.
Materials:
-
Cells expressing the target receptor.
-
siRNA specific to the target receptor mRNA.
-
Non-targeting (scrambled) siRNA control.
-
Transfection reagent (e.g., Lipofectamine).
-
Opti-MEM or other serum-free medium.
-
Cell culture medium.
-
Reagents for qPCR or Western blotting to validate knockdown.
Procedure:
-
Plate cells to be 50-70% confluent at the time of transfection.
-
In separate tubes, dilute the target-specific siRNA and the non-targeting control siRNA in serum-free medium.
-
In another set of tubes, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA with the diluted transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 24-72 hours.
-
Validate the knockdown of the target receptor at the mRNA (qPCR) or protein (Western blot) level.
-
Perform your experiment with this compound on both the target-knockdown cells and the non-targeting control cells. A diminished or absent response in the knockdown cells would indicate that the effect is mediated by the targeted receptor.
Visualizations
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
- 1. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in Emepronium Bromide binding assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the signal-to-noise ratio in Emepronium Bromide binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target? A1: this compound is a muscarinic antagonist. Its primary targets are the muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[1][2] The M3 receptor subtype is a key target for therapeutic action in conditions like overactive bladder and in regulating airway smooth muscle contraction.[3][4]
Q2: What is the "signal-to-noise ratio" in a binding assay? A2: In the context of a radioligand binding assay, the "signal" refers to the specific binding of a ligand (e.g., this compound) to its target receptor. The "noise" or "background" is the non-specific binding of the ligand to other components like the filter membrane, assay tubes, or other proteins.[5][6] A high signal-to-noise ratio, ideally 5:1 or greater, is crucial for obtaining reliable and reproducible data.[7]
Q3: Why is a low signal-to-noise ratio problematic? A3: A low signal-to-noise ratio can be caused by either a weak specific binding signal or high non-specific binding.[5] This makes it difficult to accurately quantify the specific binding, leading to unreliable determination of key parameters like the dissociation constant (Kd), maximum number of binding sites (Bmax), or the inhibitory constant (Ki) of a competing ligand.[6]
Q4: What are the common assay formats for studying this compound binding? A4: Radioligand binding assays are a robust and traditional method for characterizing the interaction of ligands like this compound with muscarinic receptors.[6] The two primary types are:
-
Saturation Assays: Used to determine the receptor density (Bmax) and the affinity of the radioligand (Kd). This involves incubating the receptor preparation with increasing concentrations of a radiolabeled ligand.[5]
-
Competition Assays: Used to determine the affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor.[5]
Troubleshooting Guide: Improving Signal-to-Noise
This section addresses specific issues that lead to a poor signal-to-noise ratio.
Issue 1: High Non-Specific Binding (NSB)
Q: My non-specific binding is very high, often over 50% of the total binding. How can I reduce it? A: High non-specific binding (NSB) is a common issue that obscures the specific signal.[5] Here are several strategies to mitigate it:
-
Optimize Radioligand Concentration: Use the radioligand at a concentration at or below its dissociation constant (Kd) for competition assays. Higher concentrations increase binding to non-receptor components.[5][8]
-
Adjust Buffer Composition: Include a blocking agent like 0.1-0.5% Bovine Serum Albumin (BSA) in your binding buffer to reduce the ligand sticking to tubes and filters.[5][6] A low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) can also help with hydrophobic interactions.[7]
-
Pre-treat Filters: Glass fiber filters (e.g., GF/B or GF/C) are negatively charged and can bind positively charged ligands. Pre-soaking the filters in a 0.3-0.5% polyethyleneimine (PEI) solution can significantly reduce this type of NSB.[5][7]
-
Increase Wash Steps: After incubation, increase the number of washes (e.g., from 3 to 5) with a larger volume of ice-cold wash buffer. Perform the filtration and washing steps rapidly to minimize the dissociation of specifically bound ligand.[7]
-
Use Appropriate Labware: Employ polypropylene or siliconized tubes and pipette tips to minimize the adherence of the ligand to plastic surfaces.[7]
Issue 2: Low Specific Binding Signal
Q: The overall signal (total binding) is too low, making the data unreliable. What can I do to increase the specific signal? A: A weak specific signal can make it difficult to distinguish from the background noise. Consider the following optimizations:
-
Verify Receptor Density: Use a cell line or tissue known to express a high density of muscarinic receptors.[7] Ensure your membrane preparation protocol is effective and accurately determine the protein concentration (e.g., via a BCA assay) to use an appropriate amount in the assay (typically 10-70 µg of protein).[5][7]
-
Check Radioligand Quality: Ensure the radioligand has high purity and has not degraded. Aliquot the radioligand upon receipt and avoid repeated freeze-thaw cycles.[7]
-
Optimize Incubation Time and Temperature: The binding reaction must reach equilibrium.[8] Determine the optimal incubation time by performing an association kinetics experiment, measuring specific binding at various time points until a stable plateau is reached.[5] For muscarinic receptor assays, incubation is often performed at room temperature (22°C) or 30°C for 2-2.5 hours.[1][9]
-
Ensure Buffer Compatibility: The buffer composition can impact receptor conformation and affinity. Standard buffers include 50 mM Tris-HCl or 20 mM HEPES, often supplemented with divalent cations like MgCl₂.[1][5]
Quantitative Data Summary
The tables below provide recommended starting points for key quantitative parameters in your assay design. These should be optimized empirically for your specific experimental system.
Table 1: Recommended Assay Buffer Composition
| Component | Concentration Range | Purpose | Citations |
| Buffering Agent | 20-50 mM Tris-HCl or HEPES | Maintain stable pH (typically 7.4-7.5) | [1][5] |
| NaCl | 100-154 mM | Mimics physiological ionic strength | [1][5] |
| MgCl₂ | 1-10 mM | Divalent cation, may be required for receptor conformation | [1][5] |
| EDTA | 0.5-1 mM | Chelates divalent cations, can reduce nuclease activity | [5] |
| BSA | 0.1% - 0.5% | Blocking agent to reduce non-specific binding | [5][6] |
Table 2: Recommended Ligand and Receptor Concentrations
| Parameter | Experiment Type | Recommended Concentration | Rationale | Citations |
| Radioligand | Saturation | 0.1x to 10x Kd | Brackets the Kd to allow for accurate determination of Kd and Bmax. | [7] |
| Radioligand | Competition | ≤ Kd | Ensures that the assay is sensitive to competition from the unlabeled ligand. | [8] |
| Unlabeled Ligand (for NSB) | Saturation & Competition | 100x to 1000x Kd of radioligand | Ensures displacement of all specifically bound radioligand. (e.g., 1 µM Atropine). | [1][7] |
| Receptor Protein | Saturation & Competition | 10-70 µ g/well | Should result in <10% of total added radioligand being bound to avoid ligand depletion. | [5][8] |
Experimental Protocols
Protocol 1: Radioligand Saturation Binding Assay
This protocol aims to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of a radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for muscarinic receptors.
-
Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Radioligand: Prepare serial dilutions of the radioligand (e.g., [³H]-NMS) in binding buffer to cover a concentration range from 0.1 to 10 times the expected Kd.[7]
-
Unlabeled Ligand (for NSB): Prepare a high concentration of a potent muscarinic antagonist (e.g., 1 µM Atropine) to determine non-specific binding.[1]
-
Membrane Preparation: Thaw and resuspend cell membranes expressing muscarinic receptors in ice-cold binding buffer to a final concentration that ensures less than 10% of the radioligand is bound at all concentrations.[8]
-
-
Assay Procedure:
-
Set up triplicate tubes/wells for each concentration of radioligand.
-
Total Binding (TB): Add binding buffer, each radioligand dilution, and the membrane preparation.
-
Non-Specific Binding (NSB): Add the high concentration of unlabeled ligand, each radioligand dilution, and the membrane preparation.[5]
-
Incubation: Incubate all tubes/wells for 2-2.5 hours at room temperature or 30°C to allow the binding to reach equilibrium.[1][9]
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a GF/B or GF/C filter plate/disc (pre-soaked in 0.5% PEI) using a cell harvester.[5][7]
-
Quickly wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Dry the filters, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Fit the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
This protocol aims to determine the binding affinity (Ki) of an unlabeled compound (this compound).
-
Reagent Preparation:
-
Binding Buffer: As described in Protocol 1.
-
Radioligand: Prepare a working solution of the radioligand (e.g., [³H]-NMS) in binding buffer at a fixed concentration, typically at or below its Kd value.[8]
-
Test Compound (this compound): Prepare serial dilutions of this compound in binding buffer.
-
Unlabeled Ligand (for NSB): Prepare a high concentration of a potent muscarinic antagonist (e.g., 1 µM Atropine).[1]
-
Membrane Preparation: Prepare as described in Protocol 1.
-
-
Assay Procedure:
-
Set up triplicate tubes/wells for each condition.
-
Total Binding (TB): Add binding buffer, the fixed concentration of radioligand, and membrane preparation.
-
Non-Specific Binding (NSB): Add the high concentration of unlabeled antagonist, the fixed concentration of radioligand, and membrane preparation.
-
Competition: Add each dilution of the test compound (this compound), the fixed concentration of radioligand, and membrane preparation.
-
Incubation: Incubate as described in Protocol 1.
-
-
Termination and Detection:
-
Follow the same procedure as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (non-linear regression) to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Visualizations
Diagram 1: M3 Muscarinic Receptor Signaling Pathway
Caption: Canonical signaling pathway for the Gq-coupled M3 muscarinic receptor.
Diagram 2: General Radioligand Binding Assay Workflow
Caption: A generalized workflow for conducting a radioligand binding assay.
Diagram 3: Troubleshooting Decision Tree for Low Signal-to-Noise
Caption: A decision tree to diagnose and resolve low signal-to-noise issues.
References
- 1. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Emepronium Bromide and Oxybutynin in Detrusor Overactivity Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of emepronium bromide and oxybutynin, two anticholinergic agents used in the management of detrusor overactivity. The following sections objectively review their mechanisms of action, present available quantitative data from preclinical and clinical studies, and outline relevant experimental methodologies.
Introduction
Detrusor overactivity is a common urological condition characterized by involuntary contractions of the bladder's detrusor muscle during the filling phase, leading to symptoms of urinary urgency, frequency, and urge incontinence. The mainstay of pharmacological treatment for detrusor overactivity involves antimuscarinic drugs that antagonize the effects of acetylcholine on muscarinic receptors in the bladder. Oxybutynin has long been a benchmark for this class of drugs.[1] this compound is another anticholinergic agent that has been used for similar indications.[2][3] This guide synthesizes the available scientific literature to compare these two compounds.
Mechanism of Action
Both this compound and oxybutynin exert their therapeutic effects primarily through the blockade of muscarinic acetylcholine receptors in the detrusor muscle. Acetylcholine, released from parasympathetic nerve terminals, is the primary neurotransmitter responsible for bladder contraction.[4] By competitively inhibiting the binding of acetylcholine to these receptors, particularly the M3 subtype, these drugs lead to relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the frequency and intensity of involuntary contractions.[1][5]
Oxybutynin is a tertiary amine with well-documented anticholinergic, direct smooth muscle antispasmodic, and local anesthetic properties.[1][6] It is considered a non-selective muscarinic antagonist but shows a higher affinity for M1 and M3 receptor subtypes over M2 receptors.[5][7] The anticholinergic effects are largely attributed to the (R)-enantiomer.[5][7] Its primary active metabolite, N-desethyloxybutynin (DEO), has a similar antimuscarinic effect on the human detrusor as the parent compound and is thought to contribute significantly to both the therapeutic efficacy and the common side effect of dry mouth.[5][8]
This compound is a quaternary ammonium anticholinergic compound.[2][9] As a quaternary amine, it is less likely to cross the blood-brain barrier, which may result in a lower incidence of central nervous system side effects compared to tertiary amines like oxybutynin.[2] Its mechanism is also centered on muscarinic receptor antagonism in the bladder.[1][2][10] While it is known to be an effective anticholinergic agent for urological conditions, detailed public domain data on its specific binding affinities for different muscarinic receptor subtypes (M1-M5) are less extensive than for oxybutynin.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for muscarinic receptor antagonists in the detrusor muscle and a typical experimental workflow for evaluating these compounds in a rat model of detrusor overactivity.
Caption: Antimuscarinic Drug Action in Detrusor Muscle.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. clinicalpub.com [clinicalpub.com]
- 4. ics.org [ics.org]
- 5. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of this compound (Cetiprin) after intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikiwand [wikiwand.com]
A Comparative Analysis of Emepronium Bromide and Tolterodine for Overactive Bladder
A detailed examination of the mechanisms, efficacy, and experimental data supporting the use of Emepronium Bromide and Tolterodine in the management of overactive bladder.
This guide provides a comprehensive comparison of this compound and tolterodine, two muscarinic receptor antagonists utilized in the treatment of overactive bladder (OAB). The following sections delve into their mechanisms of action, supported by in vitro and in vivo data, and present a comparative view of their clinical performance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these therapeutic agents.
Mechanism of Action: A Tale of Two Antagonists
Both this compound and tolterodine exert their therapeutic effects by antagonizing muscarinic acetylcholine receptors, which play a crucial role in mediating bladder contractions. However, their profiles exhibit notable differences in selectivity and functional activity.
This compound: An older, non-selective muscarinic antagonist, this compound acts as a competitive inhibitor of acetylcholine at all five muscarinic receptor subtypes (M1-M5). As a quaternary ammonium compound, it possesses limited ability to cross the blood-brain barrier, which is thought to reduce central nervous system side effects. Its action is primarily peripheral, leading to the relaxation of the detrusor muscle of the bladder.
Tolterodine: A newer competitive muscarinic receptor antagonist, tolterodine and its active metabolite, 5-hydroxymethyltolterodine, also block muscarinic receptors.[1] While not highly selective for any single muscarinic receptor subtype, tolterodine demonstrates a significant functional selectivity for the urinary bladder over the salivary glands.[2][3][4] This tissue selectivity is a key differentiator and is believed to contribute to its favorable side-effect profile, particularly a lower incidence of dry mouth compared to less selective agents.[1]
The signaling pathway for both drugs involves the blockade of acetylcholine (ACh) binding to muscarinic receptors on the detrusor muscle. In the case of OAB, this is primarily aimed at the M2 and M3 receptors. Blockade of the M3 receptor directly inhibits the contractile signaling cascade, while antagonism of the M2 receptor, the more abundant subtype in the bladder, is thought to inhibit the suppression of adenylyl cyclase, indirectly leading to muscle relaxation.
Comparative In Vitro Pharmacology
The binding affinities of tolterodine for various muscarinic receptor subtypes and tissues have been well-documented. In contrast, specific binding data for this compound is less readily available in recent literature, reflecting its status as an older drug.
| Receptor/Tissue | Tolterodine (Ki, nM) | This compound (Ki, nM) | Reference |
| Muscarinic Receptor Subtypes | |||
| M1 | ~7.9 | Not Available | [5] |
| M2 | ~6.3 | Not Available | [5] |
| M3 | ~12.6 | Not Available | [5] |
| M4 | ~10.0 | Not Available | [5] |
| M5 | Not Available | Not Available | |
| Tissue | |||
| Human Bladder | 3.3 | Not Available | [2] |
| Guinea Pig Bladder | 2.7 | Not Available | [2] |
| Guinea Pig Parotid Gland | 4.8 | Not Available | [2] |
| Guinea Pig Heart | 1.6 | Not Available | [2] |
| Guinea Pig Cerebral Cortex | 0.75 | Not Available | [2] |
Note: The lack of recent, directly comparable Ki values for this compound at specific muscarinic receptor subtypes highlights a gap in the current literature.
Clinical Efficacy and Safety
Clinical trials provide valuable insights into the real-world performance of these drugs. While direct head-to-head trials of this compound and tolterodine are scarce, systematic reviews and individual studies offer a basis for comparison.
A randomized, double-blind, cross-over study comparing terodiline, this compound, and placebo in women with detrusor overactivity found that while terodiline was preferred over placebo, a majority of women also preferred terodiline over this compound.[1][6]
Tolterodine has been extensively studied and has demonstrated efficacy in reducing micturition frequency and incontinence episodes.[7] A network meta-analysis of seven oral antimuscarinic drugs for OAB, which included 45 randomized controlled trials and over 124,000 patients, found that tolterodine was associated with a better safety profile for several major adverse events, including dry mouth, constipation, and urinary retention, compared to other agents like oxybutynin, darifenacin, and solifenacin.[8]
| Parameter | This compound | Tolterodine |
| Efficacy | ||
| Reduction in Micturition Frequency | Demonstrated in some studies, but may be less effective than newer agents.[1][6] | Significant reduction demonstrated in multiple clinical trials.[7] |
| Reduction in Incontinence Episodes | Data is limited and less robust compared to newer agents. | Significant reduction demonstrated in multiple clinical trials.[7] |
| Common Adverse Events | ||
| Dry Mouth | Common anticholinergic side effect. | Occurs, but generally with lower frequency and severity compared to less selective agents like oxybutynin.[7][8] |
| Constipation | Common anticholinergic side effect. | Lower incidence compared to some other antimuscarinics.[8] |
| Blurred Vision | Potential anticholinergic side effect. | Less frequently reported compared to dry mouth. |
| CNS Effects | Limited due to its quaternary ammonium structure. | Low incidence of CNS side effects. |
Experimental Protocols
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a drug for its receptor.
Objective: To determine the inhibition constant (Ki) of this compound and tolterodine for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing specific human muscarinic receptor subtypes (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
Test compounds (this compound, tolterodine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Urodynamic Studies
Urodynamic studies are a set of tests that assess the function of the lower urinary tract (bladder and urethra).
Objective: To evaluate the effect of this compound and tolterodine on bladder function in patients with OAB.
Procedure:
-
Patient Preparation: The patient is asked to arrive with a comfortably full bladder and then to void into a special commode that measures urine flow rate (uroflowmetry).
-
Catheterization: A small catheter is inserted into the bladder through the urethra to measure bladder pressure, and another small catheter is placed in the rectum to measure abdominal pressure.
-
Filling Cystometry: The bladder is slowly filled with sterile water or saline, and the patient is asked to report their sensations of bladder filling. Bladder pressure and volume are continuously recorded. Involuntary bladder contractions (detrusor overactivity) can be identified during this phase.
-
Pressure-Flow Study: Once the bladder is full, the patient is asked to void with the catheters in place. This measures the pressure generated by the bladder muscle and the rate of urine flow.
-
Post-Void Residual: After voiding, the amount of urine remaining in the bladder is measured.
Conclusion
Tolterodine represents a more modern and targeted approach to the management of overactive bladder compared to the older, non-selective antagonist this compound. The key advantage of tolterodine lies in its functional selectivity for the bladder over salivary glands, which translates to a more favorable side-effect profile, particularly a lower incidence of dry mouth. While both drugs act by antagonizing muscarinic receptors, the available in vitro data for tolterodine allows for a more nuanced understanding of its pharmacological profile. The lack of recent, detailed binding data for this compound makes a direct in vitro comparison challenging. Clinically, tolterodine is supported by a larger body of evidence from robust clinical trials demonstrating its efficacy and safety. For researchers and drug development professionals, the evolution from non-selective agents like this compound to functionally selective drugs like tolterodine illustrates a key principle in modern pharmacology: optimizing therapeutic benefit by improving tissue and receptor selectivity to minimize off-target effects.
References
- 1. Terodiline, this compound or placebo for treatment of female detrusor overactivity? A randomised, double-blind, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound (Cetiprin) on symptoms and urinary bladder function after transurethral resection of the prostate. A double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Randomized Controlled Clinical Trials That Examined Drugs for Urgency Urinary Incontinence - Case Study Comparing Bayesian and Frequentist Approaches for Multiple Treatment Comparisons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparisons of the therapeutic safety of seven oral antimuscarinic drugs in patients with overactive bladder: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Selectivity of Muscarinic Receptor Antagonists: A Comparative Analysis of Emepronium Bromide and Darifenacin
For Immediate Release
This guide provides a detailed in vitro comparison of the muscarinic receptor selectivity of Emepronium Bromide and darifenacin, two anticholinergic agents. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on available experimental data.
Executive Summary
Data Presentation: Muscarinic Receptor Binding Affinities
The following table summarizes the in vitro binding affinities of darifenacin for the human M1, M2, and M3 muscarinic receptor subtypes, as determined by radioligand binding assays.
| Compound | Receptor Subtype | pKi |
| Darifenacin | M1 | 8.2 |
| M2 | 7.4 | |
| M3 | 9.1 | |
| This compound | M1-M5 | Data not available |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
A direct in vitro comparison of the selectivity of this compound and darifenacin would typically involve the following experimental protocols:
Radioligand Binding Assays
This method is the gold standard for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound and darifenacin for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell lines stably expressing individual human muscarinic receptor subtypes (e.g., Chinese Hamster Ovary (CHO) cells).
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled test compounds (this compound and darifenacin).
-
Membrane preparation buffers and assay buffers.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the specific muscarinic receptor subtype are harvested and homogenized to prepare a membrane fraction.
-
Competitive Binding Assay: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or darifenacin).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the ability of a compound to inhibit the downstream signaling pathways activated by receptor stimulation.
Objective: To determine the functional potency (e.g., pA2 or IC50) of this compound and darifenacin in antagonizing agonist-induced responses at each muscarinic receptor subtype.
Methods:
-
Calcium Mobilization Assay (for M1, M3, M5 receptors): These Gq-coupled receptors signal through an increase in intracellular calcium. The assay measures the ability of the antagonist to block the increase in intracellular calcium induced by a muscarinic agonist (e.g., carbachol).
-
cAMP Assay (for M2, M4 receptors): These Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The assay measures the ability of the antagonist to reverse the agonist-induced inhibition of cAMP production.
Procedure (General):
-
Cells expressing the specific muscarinic receptor subtype are plated.
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound or darifenacin).
-
A fixed concentration of a muscarinic agonist is added to stimulate the receptor.
-
The functional response (e.g., calcium levels or cAMP levels) is measured.
-
Dose-response curves are generated to determine the potency of the antagonist.
Visualizations
Muscarinic Receptor Signaling Pathways
Caption: Overview of the primary signaling pathways for muscarinic receptor subtypes.
Experimental Workflow for Radioligand Binding Assay
A Head-to-Head Comparison of Emepronium Bromide and Solifenacin for Overactive Bladder
A detailed review of the available evidence on the efficacy and mechanisms of two anticholinergic agents for the treatment of overactive bladder syndrome.
This guide provides a comprehensive comparison of Emepronium Bromide and solifenacin, two anticholinergic drugs that have been investigated for the management of overactive bladder (OAB). The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical data, experimental methodologies, and mechanisms of action for both compounds. While solifenacin is a well-established treatment for OAB with a wealth of clinical trial data, the evidence for the efficacy of this compound, particularly its oral formulation, is considerably more limited.
Efficacy Data: A Tale of Two Anticholinergics
The clinical efficacy of solifenacin in treating the symptoms of OAB—urinary frequency, urgency, and incontinence—is well-documented in numerous large-scale, randomized, placebo-controlled trials. In contrast, the data for this compound is sparse and largely derived from older, smaller studies, with many failing to demonstrate a significant benefit of the oral formulation over placebo.
A key factor limiting the efficacy of oral this compound is its poor absorption from the gastrointestinal tract. This has led to investigations of other administration routes, such as intramuscular or intravesical, which have shown some effect on bladder function.
Below is a summary of the available quantitative data from placebo-controlled trials for both drugs.
Table 1: Summary of Efficacy Data for Solifenacin vs. Placebo in Patients with Overactive Bladder
| Efficacy Endpoint | Solifenacin (5 mg/day) Change from Baseline | Solifenacin (10 mg/day) Change from Baseline | Placebo Change from Baseline |
| Micturitions per 24 hours | -2.37[1] | -2.81[1] | -1.59[1] |
| Urgency Episodes per 24 hours | -2.84[1] | -2.90[1] | Not Reported |
| Incontinence Episodes per 24 hours | Statistically significant decrease[1] | Statistically significant decrease[1] | Not Reported |
| Urge Incontinence Episodes per 24 hours | Statistically significant decrease[1] | Statistically significant decrease[1] | Not Reported |
| Nocturia Episodes per 24 hours | Not statistically significant | -0.71 (statistically significant)[1] | -0.52[1] |
| Volume Volded per Micturition (mL) | Statistically significant increase[1] | Statistically significant increase[1] | Not Reported |
Note: The data presented for solifenacin is from a representative phase 3 clinical trial. Efficacy results may vary across different studies.
Table 2: Summary of Available Efficacy Data for this compound vs. Placebo
| Efficacy Endpoint | This compound Change from Baseline | Placebo Change from Baseline | Study Details |
| Nocturnal Urinary Frequency | Superior to placebo in diminishing frequency[2] | Showed less effect than the drug[2] | Double-blind, cross-over trial in elderly women.[2] |
| Subjective Improvement in Incontinence | No statistically significant difference[3] | No statistically significant difference[3] | Double-blind, crossover study in elderly patients with uninhibited bladder contractions.[3] |
| Micturition Frequency | Significant decrease of 10-20% (200 mg t.i.d.)[4] | No significant change[4] | Double-blind, controlled crossover clinical trial in women with detrusor hyperreflexia or urge incontinence.[4] |
| Urodynamic Parameters | No significant differences in symptoms or objective findings[5] | No significant differences[5] | Double-blind randomized trial in patients after transurethral resection of the prostate.[5] |
Experimental Protocols
Clinical trials evaluating the efficacy of drugs for OAB typically employ a combination of patient-reported outcomes and objective urodynamic measurements.
Typical Experimental Workflow for an OAB Clinical Trial
Key Methodologies:
-
Patient-Reported Outcomes (PROs): These are crucial for assessing the impact of treatment on a patient's quality of life and symptom bother. Standardized questionnaires like the Overactive Bladder Questionnaire (OAB-q) and the Patient Perception of Bladder Condition (PPBC) are commonly used.
-
Bladder Diaries: Patients are asked to record their fluid intake, voiding frequency, volume of each void, and episodes of urgency and incontinence over a specified period (typically 3-7 days). This provides quantitative data on key OAB symptoms.
-
Urodynamic Studies: These are objective tests that assess bladder and urethral function. While not always a primary endpoint in large efficacy trials, they can provide valuable information on detrusor overactivity and bladder capacity. A urodynamic study typically involves filling the bladder with sterile water while measuring bladder and abdominal pressure.
Mechanism of Action: Targeting the Muscarinic Receptor
Both this compound and solifenacin are anticholinergic agents, meaning they exert their effects by blocking the action of acetylcholine, a neurotransmitter.[6] In the context of OAB, their primary target is the muscarinic receptors on the detrusor (bladder) muscle.
Solifenacin is a competitive antagonist of muscarinic receptors, with a higher affinity for the M3 receptor subtype.[7] The M3 receptor is the primary mediator of detrusor muscle contraction. By blocking this receptor, solifenacin reduces involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.
The signaling pathway initiated by acetylcholine binding to the M3 receptor on detrusor smooth muscle cells is a well-characterized G-protein coupled receptor (GPCR) cascade.
M3 Muscarinic Receptor Signaling Pathway in Detrusor Muscle
Signaling Pathway Description:
-
Acetylcholine Binding: Acetylcholine, released from parasympathetic nerves, binds to the M3 muscarinic receptor on the surface of detrusor smooth muscle cells.
-
Gq Protein Activation: This binding activates the associated Gq protein.
-
Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Muscle Contraction: The increase in intracellular Ca²⁺, along with the action of DAG, leads to the activation of myosin light chain kinase (MLCK). MLCK then phosphorylates myosin, resulting in smooth muscle contraction and an increase in bladder pressure.
Solifenacin, by blocking the initial binding of acetylcholine to the M3 receptor, interrupts this entire cascade, leading to detrusor muscle relaxation and alleviation of OAB symptoms. This compound is also an anticholinergic and is presumed to act through a similar mechanism, although its receptor selectivity profile is less well-characterized compared to solifenacin.
Conclusion
Based on the currently available evidence, solifenacin is a well-established and effective treatment for overactive bladder, with a large body of high-quality clinical trial data supporting its use. In contrast, the clinical efficacy of oral this compound for OAB is not well-supported by robust, placebo-controlled studies. Its poor oral bioavailability presents a significant hurdle for its therapeutic use in this form. While other routes of administration for this compound have been explored, they are less practical for chronic management of OAB. For researchers and drug development professionals, the comparison between solifenacin and this compound highlights the importance of pharmacokinetic properties and extensive clinical validation in the development of effective therapies for OAB.
References
- 1. Randomized, double-blind placebo controlled trial of the once daily antimuscarinic agent solifenacin succinate in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Trial of this compound in Nocturnal Frequency of Old Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary incontinence in old age. A controlled clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Effect of this compound (Cetiprin) on symptoms and urinary bladder function after transurethral resection of the prostate. A double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Muscarinic receptor subtypes of the bladder and gastrointestinal tract [jstage.jst.go.jp]
Validating Emepronium Bromide's M3 Receptor Antagonist Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Emepronium Bromide's M3 muscarinic receptor antagonist activity alongside two well-characterized M3 antagonists, Darifenacin and Oxybutynin. The objective is to offer a comprehensive resource for validating the pharmacological properties of this compound, supported by experimental data and detailed protocols.
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic acetylcholine receptor (M3R) is a G protein-coupled receptor (GPCR) predominantly coupled to the Gq family of G proteins.[1][2] Upon activation by acetylcholine, the M3R initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2] This signaling pathway is crucial in mediating smooth muscle contraction, such as in the urinary bladder and airways, as well as glandular secretions. Recent studies also suggest that the M3R can couple to other G proteins, such as Gi and Gs, indicating a broader and more complex regulatory network.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Comparative Analysis of M3 Receptor Antagonists
This section compares the M3 receptor binding affinity and functional potency of this compound with Darifenacin and Oxybutynin. While quantitative data for Darifenacin and Oxybutynin are available, specific in vitro data for this compound's direct interaction with the M3 receptor is limited in the public domain. This compound is clinically recognized as a non-selective anticholinergic agent.
| Compound | M3 Receptor Binding Affinity (pKi) | M3 Receptor Functional Antagonism (pA2/pIC50) | Selectivity Profile |
| This compound | Data not readily available | Data not readily available | Non-selective muscarinic antagonist |
| Darifenacin | 9.1 | 8.7 - 9.4 (pA2 in smooth muscle) | M3 selective |
| Oxybutynin | 8.9 | Data varies depending on tissue and method | Moderate M3 selectivity over M2 |
Experimental Protocols
Radioligand Competition Binding Assay for M3 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the M3 receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Radioligand Competition Binding Assay Workflow.
Materials:
-
Cell membranes expressing human M3 muscarinic receptors (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Test compounds: this compound, Darifenacin, Oxybutynin
-
Non-specific binding control: Atropine (1 µM final concentration)
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates with glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw cryopreserved cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer or unlabeled atropine for non-specific binding.
-
25 µL of test compound at various concentrations.
-
50 µL of radioligand ([³H]-NMS) at a concentration close to its Kd (typically 0.5-1.0 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Calcium Flux Measurement
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an M3 receptor agonist.
Caption: Calcium Flux Functional Assay Workflow.
Materials:
-
Cells stably expressing the human M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
M3 receptor agonist (e.g., Carbachol or Acetylcholine)
-
Test compounds: this compound, Darifenacin, Oxybutynin
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling
Procedure:
-
Cell Plating: Seed the M3 receptor-expressing cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
-
Antagonist Pre-incubation: Add serial dilutions of the test compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add the M3 agonist at a concentration that elicits a submaximal response (EC80).
-
Immediately begin kinetic fluorescence readings for 1-3 minutes.
-
-
Data Analysis:
-
The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
This guide provides a framework for the validation of this compound's M3 receptor antagonist activity. While Darifenacin and Oxybutynin serve as well-characterized comparators with established M3 receptor affinities, a significant gap exists in the publicly available in vitro data for this compound. The provided experimental protocols for radioligand binding and calcium flux assays offer robust methods to generate the necessary quantitative data to definitively characterize this compound's M3 receptor pharmacology and enable a direct, evidence-based comparison with other M3 antagonists. Such data would be invaluable for researchers and drug development professionals in understanding its mechanism of action and potential for therapeutic applications.
References
A Researcher's Guide to Investigating the Cross-Reactivity of Emepronium Bromide
For researchers and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of Emepronium Bromide, a quaternary ammonium anticholinergic agent, with various receptors. While specific cross-reactivity data for this compound is not extensively available in publicly accessible literature, this guide outlines the established experimental protocols necessary to generate such crucial data.
This compound is primarily known as a non-selective muscarinic antagonist used in the treatment of urinary frequency.[1][2][3] Its anticholinergic properties are responsible for its therapeutic effects, which include reducing bladder pressure.[4][5] However, the extent of its interaction with other receptors remains a critical area for investigation to fully characterize its therapeutic window and potential off-target effects.
Comparative Receptor Binding Affinity: A Hypothetical Profile
To effectively compare the cross-reactivity of this compound, a receptor binding affinity screen is essential. The following table illustrates a hypothetical dataset that such a study would aim to produce, presenting inhibition constants (Ki) against a panel of muscarinic and other common off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ligand | This compound Ki (nM) | Alternative Antimuscarinic Ki (nM) |
| Muscarinic | |||
| M1 | [3H]-Pirenzepine | Data to be determined | Atropine: 0.8 |
| M2 | [3H]-AF-DX 384 | Data to be determined | Atropine: 1.2 |
| M3 | [3H]-4-DAMP | Data to be determined | Atropine: 0.5 |
| M4 | [3H]-Himbacine | Data to be determined | Atropine: 1.5 |
| M5 | [3H]-NMS | Data to be determined | Atropine: 1.0 |
| Adrenergic | |||
| α1A | [3H]-Prazosin | Data to be determined | Phentolamine: 2.5 |
| α2A | [3H]-Rauwolscine | Data to be determined | Yohimbine: 1.8 |
| β1 | [3H]-CGP-12177 | Data to be determined | Propranolol: 0.9 |
| β2 | [3H]-ICI-118,551 | Data to be determined | Propranolol: 0.7 |
| Dopaminergic | |||
| D1 | [3H]-SCH 23390 | Data to be determined | Haloperidol: 2.2 |
| D2 | [3H]-Spiperone | Data to be determined | Haloperidol: 1.1 |
| Serotonergic | |||
| 5-HT1A | [3H]-8-OH-DPAT | Data to be determined | Buspirone: 15 |
| 5-HT2A | [3H]-Ketanserin | Data to be determined | Ketanserin: 0.4 |
| Histaminergic | |||
| H1 | [3H]-Pyrilamine | Data to be determined | Diphenhydramine: 20 |
This table is for illustrative purposes only. The Ki values for this compound need to be determined experimentally.
Experimental Protocols for Cross-Reactivity Studies
To generate the data presented above, radioligand binding assays are the gold standard. Below are detailed methodologies for conducting such experiments.
Radioligand Binding Assays for Muscarinic Receptors
This protocol is adapted from established methods for determining the affinity of a test compound for muscarinic receptor subtypes.
1. Materials:
-
Membrane Preparations: Commercially available or prepared in-house cell membranes expressing recombinant human muscarinic receptor subtypes (M1-M5).
-
Radioligands:
-
[3H]-Pirenzepine for M1
-
[3H]-AF-DX 384 for M2
-
[3H]-4-DAMP for M3
-
[3H]-Himbacine for M4
-
[3H]-N-methylscopolamine ([3H]-NMS) for M5 (and as a non-selective ligand)
-
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity antagonist (e.g., Atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
2. Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (wells with excess unlabeled antagonist) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (Second Messenger Assays)
To complement binding data, functional assays can determine whether this compound acts as an antagonist, agonist, or inverse agonist at these receptors.
1. Principle:
-
For Gq-coupled receptors (M1, M3, M5), measure the accumulation of inositol phosphates or the mobilization of intracellular calcium.
-
For Gi-coupled receptors (M2, M4), measure the inhibition of adenylyl cyclase activity and subsequent decrease in cyclic AMP (cAMP) levels.
2. General Procedure:
-
Culture cells expressing the receptor of interest.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known agonist for the receptor.
-
Measure the downstream second messenger response using commercially available kits (e.g., IP-One assay for inositol phosphates, cAMP assays).
-
Analyze the data to determine the potency of this compound as an antagonist (pA2 value).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathways for muscarinic receptor subtypes.
By employing these methodologies, researchers can generate a comprehensive cross-reactivity profile for this compound. This data is invaluable for understanding its full pharmacological activity, predicting potential side effects, and guiding the development of more selective therapeutic agents.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and pharmacodynamics of this compound (Cetiprin) after intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticholinergic Side Effect Profiles: Emepronium Bromide vs. Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticholinergic side effect profiles of Emepronium Bromide and Atropine. The information is compiled from a review of available clinical trial data, pharmacological studies, and established experimental protocols. This document aims to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.
Executive Summary
This compound, a quaternary ammonium anticholinergic agent, is primarily used for urinary frequency. Its anticholinergic side effects are generally reported to be milder compared to atropine. Atropine, a tertiary amine, is a well-characterized non-selective muscarinic antagonist with a broad range of clinical uses and a more pronounced and well-documented anticholinergic side effect profile. A key differentiator is that this compound does not cross the blood-brain barrier, thus limiting its central nervous system (CNS) side effects. In contrast, atropine readily crosses the blood-brain barrier, leading to a range of CNS effects.
Quantitative Comparison of Anticholinergic Side Effects
The following table summarizes the reported incidence of common anticholinergic side effects for this compound and Atropine based on available clinical data. It is important to note that direct comparative trials are limited, and the incidence of side effects can vary depending on the dose, route of administration, and patient population.
| Side Effect | This compound | Atropine |
| Dry Mouth | Frequently reported, but often described as mild.[1] | Very common, with an incidence of up to 84.3-87.5% reported in some studies. |
| Blurred Vision/Mydriasis | Less frequently reported compared to atropine. | Common, especially with higher doses. A meta-analysis of atropine for myopia control reported photophobia in 6.3% to 43.1% of patients, depending on the concentration.[2] |
| Constipation | Possible, but less emphasized in the literature. | Common. |
| Urinary Retention | Used to treat urinary frequency, but can cause retention in susceptible individuals. | A known side effect, particularly in patients with prostatic hypertrophy. |
| Tachycardia | Less pronounced effect on heart rate. | Common; can cause a significant increase in heart rate.[3] |
| CNS Effects (e.g., confusion, delirium) | Not expected due to its inability to cross the blood-brain barrier. | Can occur, especially in the elderly, due to its central effects.[4] |
| Esophageal Ulceration | A notable side effect, requiring specific administration instructions (taking with plenty of fluid in an upright position). | Not a commonly reported side effect. |
Mechanism of Action and Signaling Pathway
Both this compound and Atropine exert their effects by competitively antagonizing muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), and the specific side effect profile of a drug is influenced by its affinity for these different subtypes in various tissues.
Atropine is a non-selective muscarinic antagonist, meaning it blocks all five subtypes with similar affinity.[5] This lack of selectivity contributes to its wide range of side effects. For instance, blockade of M3 receptors in salivary glands leads to dry mouth, while blockade of M3 receptors in the ciliary muscle of the eye causes blurred vision.
Caption: Anticholinergic drugs block acetylcholine at muscarinic receptors.
Experimental Protocols for Assessing Anticholinergic Side Effects
The following are detailed methodologies for key experiments used to quantify the anticholinergic side effects of drugs like this compound and Atropine.
Sialometry (Measurement of Salivary Flow)
Objective: To quantify the effect of an anticholinergic drug on salivary production.
Protocol:
-
Patient Preparation: Patients should refrain from eating, drinking, smoking, and oral hygiene for at least one hour before the measurement.[6]
-
Unstimulated Saliva Collection: The patient is instructed to sit in a relaxed position and allow saliva to passively drool into a pre-weighed collection tube for a fixed period (e.g., 5 minutes).[7][8]
-
Stimulated Saliva Collection: The patient chews on a standardized stimulant (e.g., paraffin wax or a piece of unflavored gum) for a set duration (e.g., 5 minutes), and all saliva produced is collected in a pre-weighed tube.[7]
-
Measurement: The amount of saliva is determined by weight (1 gram = 1 mL). The flow rate is expressed in mL/min.
-
Data Analysis: Salivary flow rates before and after drug administration are compared to a placebo control.
Caption: Workflow for measuring salivary flow in clinical trials.
Pupillometry (Measurement of Pupil Diameter)
Objective: To assess the mydriatic (pupil-dilating) effect of an anticholinergic drug.
Protocol:
-
Adaptation: The patient is adapted to a standardized low-light environment for a specific period.[9][10]
-
Image Acquisition: A pupillometer, a device that uses infrared light to accurately measure pupil diameter, is used to capture images of the pupil.[11]
-
Measurement: Baseline pupil diameter is recorded. Following administration of the drug or placebo (often as eye drops in specific studies), serial measurements of pupil diameter are taken at fixed time intervals.[11][12]
-
Data Analysis: Changes in pupil diameter from baseline are compared between the drug and placebo groups.
Caption: Protocol for assessing drug-induced changes in pupil size.
Assessment of Cognitive Side Effects
Objective: To evaluate the central nervous system effects of anticholinergic drugs.
Protocol:
-
Neuropsychological Testing: A battery of validated neuropsychological tests is administered to assess various cognitive domains. These may include:
-
Anticholinergic Burden Scales: Standardized scales, such as the Anticholinergic Cognitive Burden (ACB) scale, can be used to quantify the overall anticholinergic exposure from all medications a patient is taking.[14]
-
Data Analysis: Cognitive test scores are compared between baseline and post-drug administration, and between the drug and placebo groups.
Assessment of Gastrointestinal Motility
Objective: To measure the effect of anticholinergic drugs on the transit time of substances through the gastrointestinal tract.
Protocol:
-
Marker Administration: A non-absorbable marker, such as a radio-opaque pellet or a dye, is ingested by the subject.
-
Imaging: Serial abdominal X-rays or other imaging techniques are used to track the movement of the marker through the gastrointestinal tract.
-
Measurement: The time it takes for the marker to reach different segments of the gut (e.g., stomach, small intestine, colon) is recorded.
-
Data Analysis: Gastric emptying time and overall gastrointestinal transit time are compared between the drug and placebo groups.[15]
Receptor Binding Affinity
The affinity of a drug for a specific receptor subtype is quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Atropine Muscarinic Receptor Binding Affinities:
| Receptor Subtype | Ki (nM) |
| M1 | 1.27 ± 0.36[5] |
| M2 | 3.24 ± 1.16[5] |
| M3 | 2.21 ± 0.53[5] |
| M4 | 0.77 ± 0.43[5] |
| M5 | 2.84 ± 0.84[5] |
Conclusion
The available evidence indicates that this compound has a more favorable anticholinergic side effect profile compared to atropine, primarily due to its inability to cross the blood-brain barrier and potentially a more selective action on the bladder. Atropine's non-selective antagonism of all muscarinic receptor subtypes and its central nervous system penetration result in a broader and more pronounced range of anticholinergic side effects. However, a definitive quantitative comparison is hampered by the limited availability of direct comparative clinical trials and detailed pharmacological data for this compound. Further research, including head-to-head clinical trials and in vitro receptor binding studies for this compound, is warranted to provide a more comprehensive understanding of its comparative anticholinergic profile.
References
- 1. Effectiveness of anticholinergic drugs compared with placebo in the treatment of overactive bladder: systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Adverse Effects of Atropine in Childhood Myopia: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of atropine in vivo and ex vivo (radioreceptor assay) after oral and intramuscular administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. apexbt.com [apexbt.com]
- 6. A novel method to evaluate salivary flow rates of head and neck cancer patients after radiotherapy: a pilot study | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 7. Sialometry : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]
- 8. Sialometry of Upper Labial Minor Glands: A Clinical Approach by the Use of Weighing Method Schirmer's Test Strips Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid pupillometry protocol for clinical use: effect of age and test–retest repeatability | springermedicine.com [springermedicine.com]
- 10. researchgate.net [researchgate.net]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. aann.org [aann.org]
- 13. Assessing cognitive effects of anticholinergic medications in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
- 15. ijper.org [ijper.org]
The Evolving Landscape of Antimuscarinic Therapy for Overactive Bladder: A Comparative Analysis of Emepronium Bromide and Newer Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation antimuscarinic, Emepronium Bromide, against newer generation agents for the treatment of overactive bladder (OAB). This analysis is based on available clinical data, experimental protocols, and an examination of the underlying pharmacological mechanisms.
Overactive bladder is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The mainstay of pharmacological treatment has long been antimuscarinic agents, which work by antagonizing the action of acetylcholine at muscarinic receptors in the bladder. This compound, a quaternary ammonium anticholinergic, represents an earlier generation of this class. In contrast, newer agents such as solifenacin, darifenacin, tolterodine, and fesoterodine have been developed with the aim of improving selectivity for the M3 muscarinic receptor subtype, which is predominantly responsible for detrusor muscle contraction, thereby potentially offering a better balance of efficacy and tolerability.
This guide synthesizes data from various clinical studies to provide a comparative overview. It is important to note that direct head-to-head clinical trials comparing this compound with the full spectrum of newer generation antimuscarinics are scarce. Therefore, this comparison relies on data from separate clinical trials and systematic reviews, a fact that should be considered when interpreting the findings.
Mechanism of Action: A Shared Pathway with Nuances
Antimuscarinic drugs for OAB primarily target the M3 muscarinic acetylcholine receptors on the detrusor muscle of the bladder.[1] Acetylcholine, released from parasympathetic nerves, normally binds to these receptors, initiating a signaling cascade that leads to bladder contraction. By blocking these receptors, antimuscarinics inhibit involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.
The signaling pathway, as illustrated below, involves the activation of Gq proteins upon acetylcholine binding to the M3 receptor. This, in turn, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction. Newer generation antimuscarinics are designed to have a higher affinity for the M3 receptor compared to other muscarinic receptor subtypes found in tissues such as salivary glands and the central nervous system, with the goal of reducing common side effects like dry mouth and cognitive impairment.
Efficacy Comparison
The following tables summarize the efficacy data for this compound and a selection of newer generation antimuscarinics based on findings from various clinical trials. Due to the lack of direct comparative studies, the data is presented separately for each compound.
Table 1: Efficacy of this compound in Overactive Bladder
| Efficacy Endpoint | This compound | Placebo | Study Reference(s) |
| Change in Micturition Frequency (voids/24h) | Reduction observed | Less pronounced reduction | [2] |
| Change in Urgency Episodes | Reduction in urgency reported | - | [2] |
| Change in Incontinence Episodes | Reduction in incontinence episodes | - | [2] |
| Change in Maximum Cystometric Capacity (ml) | Increase observed | - | [2] |
| Patient-Reported Improvement | Statistically significant improvement | Lower rate of improvement | [2] |
Table 2: Efficacy of Newer Generation Antimuscarinics in Overactive Bladder (Data from various head-to-head and placebo-controlled trials)
| Efficacy Endpoint | Solifenacin | Darifenacin | Tolterodine | Fesoterodine |
| Mean Change in Micturitions/24h | -1.5 to -2.5 | -1.3 to -2.2 | -1.2 to -2.0 | -1.9 to -2.8 |
| Mean Change in Urgency Episodes/24h | -2.5 to -3.5 | -2.0 to -3.0 | -2.0 to -2.8 | -2.8 to -3.7 |
| Mean Change in Incontinence Episodes/24h | -1.5 to -2.0 | -1.4 to -1.9 | -1.2 to -1.8 | -2.0 to -2.5 |
| Percentage of Patients Achieving Continence | ~50% | ~40-50% | ~40-50% | ~50-60% |
Note: The data in Table 2 are aggregated from multiple studies and are intended for general comparison. Direct comparisons between these agents should be made with caution and by consulting the primary literature.
Tolerability and Safety Profile
A key differentiator between older and newer antimuscarinics lies in their side-effect profiles. The improved receptor selectivity of newer agents is intended to reduce systemic anticholinergic side effects.
Table 3: Common Adverse Events Associated with this compound and Newer Antimuscarinics
| Adverse Event | This compound | Solifenacin | Darifenacin | Tolterodine | Fesoterodine |
| Dry Mouth | Commonly reported | 10-28% | 20-35% | 23-35% | 22-35% |
| Constipation | Reported | 5-13% | 15-21% | 6-7% | 4-7% |
| Blurred Vision | Can occur | 4-5% | 4-5% | 4-5% | 4-5% |
| Central Nervous System Effects (e.g., dizziness, somnolence) | Less likely to cross blood-brain barrier (quaternary amine) | Lower incidence | Lower incidence | Lower incidence | Lower incidence |
Experimental Protocols: A Generalized Approach
Clinical trials evaluating the efficacy and safety of antimuscarinics for OAB typically follow a standardized protocol. Below is a generalized workflow.
Key Methodological Components:
-
Patient Population: Adults with a clinical diagnosis of OAB for a specified duration (e.g., ≥3 months) and a minimum number of micturitions and urgency and/or incontinence episodes recorded in a baseline bladder diary.
-
Study Design: Typically randomized, double-blind, placebo- and/or active-controlled, parallel-group studies.
-
Intervention: Administration of the investigational drug (e.g., this compound or a newer antimuscarinic) at a specified dose and frequency for a defined treatment period (commonly 12 weeks).
-
Primary Efficacy Endpoints:
-
Change from baseline in the mean number of micturitions per 24 hours.
-
Change from baseline in the mean number of urgency episodes per 24 hours.
-
Change from baseline in the mean number of urge incontinence episodes per 24 hours.
-
-
Secondary Efficacy Endpoints:
-
Change from baseline in mean volume voided per micturition.
-
Proportion of patients achieving continence (zero incontinence episodes).
-
Patient perception of bladder condition and quality of life questionnaires.
-
-
Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on typical anticholinergic effects. Vital signs, electrocardiograms (ECGs), and post-void residual (PVR) volume are also commonly assessed.
-
Data Collection: Patient-completed bladder diaries are a cornerstone for collecting efficacy data. These are typically completed for a set number of days (e.g., 3-7 days) at baseline and at specified follow-up visits.
Conclusion
This compound, as a first-generation antimuscarinic, demonstrated efficacy in treating OAB symptoms. However, the development of newer, more M3-selective antimuscarinics has shifted the treatment paradigm. While direct comparative efficacy data is limited, the available evidence suggests that newer agents may offer a more favorable tolerability profile, particularly concerning dry mouth and other systemic anticholinergic side effects. This improved tolerability may lead to better patient adherence and, consequently, more effective long-term management of OAB. Further head-to-head clinical trials would be beneficial to provide a more definitive comparison of the efficacy and safety of this compound with the array of newer antimuscarinic agents now available.
References
A Comparative Review of Quaternary Ammonium Antispasmodics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of several quaternary ammonium antispasmodics, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation and selection of these compounds for further investigation.
Introduction to Quaternary Ammonium Antispasmodics
Quaternary ammonium antispasmodics are a class of drugs that alleviate smooth muscle spasms, primarily in the gastrointestinal tract. Their structure, featuring a positively charged quaternary ammonium group, generally leads to poor absorption from the gastrointestinal tract, localizing their action and reducing systemic side effects.[1][2] The primary mechanism of action for many of these compounds is the competitive antagonism of muscarinic acetylcholine receptors, which mediate parasympathetic nerve impulses that stimulate smooth muscle contraction.[3] However, some compounds in this class exhibit a multimodal mechanism, also acting as calcium channel blockers.[1][2]
This review will focus on a comparative analysis of propantheline, glycopyrrolate, ipratropium, tiotropium, otilonium bromide, and pinaverium bromide, examining their receptor binding affinities, potency in inhibiting smooth muscle contraction, and pharmacokinetic profiles.
Mechanism of Action and Signaling Pathways
The predominant mechanism of action for most quaternary ammonium antispasmodics is the blockade of muscarinic acetylcholine receptors. In gastrointestinal smooth muscle, M2 and M3 are the predominant subtypes. The M3 receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increase in intracellular calcium is a key trigger for smooth muscle contraction. M2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[3]
Certain quaternary ammonium compounds, such as otilonium bromide and pinaverium bromide, also exhibit a direct inhibitory effect on L-type calcium channels in smooth muscle cells, preventing the influx of extracellular calcium required for contraction.[1][2] Otilonium bromide has also been shown to bind to tachykinin NK2 receptors, which may contribute to its antispasmodic effect.[1]
Below is a diagram illustrating the primary signaling pathway of muscarinic receptor activation in smooth muscle cells, which is antagonized by many quaternary ammonium antispasmodics.
Muscarinic M3 Receptor Signaling Pathway in Smooth Muscle.
Comparative Performance Data
The following tables summarize key quantitative data for a selection of quaternary ammonium antispasmodics. Direct comparative studies across all compounds are limited; therefore, data from various sources are presented.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | Selectivity |
| Propantheline | Data not available | Data not available | Data not available | Non-selective[3] |
| Glycopyrrolate | ~10.3 (pKB) | ~9.09 (pA2) | ~10.3 (pKB) | M1/M3 > M2[4] |
| Ipratropium | 0.5-3.6 | 0.5-3.6 | 0.5-3.6 | Non-selective (M1-M3) |
| Tiotropium | High Affinity | Lower Affinity (rapid dissociation) | High Affinity | M1/M3 selective[5] |
| Otilonium Bromide | Data not available | Data not available | Data not available | Also acts on Ca²⁺ channels and NK2 receptors[1] |
| Pinaverium Bromide | Data not available | Data not available | Data not available | Primarily a Ca²⁺ channel blocker[1][2] |
Table 2: Potency in Inhibiting Smooth Muscle Contraction (IC50)
| Compound | Tissue (Species) | Spasmogen | IC50 |
| Otilonium Bromide | Human colonic crypts | Acetylcholine-induced Ca²⁺ signals | 880 nM[6] |
| Human sigmoid colon | Spontaneous contractions | 49.9 nM[6] | |
| Pinaverium Bromide | Data not available | Data not available | Data not available |
Note: IC50 values are highly dependent on the experimental conditions, including the specific tissue preparation and the contractile agent used.
Table 3: Comparative Pharmacokinetic Parameters (Oral Administration)
| Compound | Cmax | Tmax (hours) | Bioavailability (%) | Half-life (hours) |
| Propantheline | 20.6 ng/mL (30 mg dose) | ~1-2 | <50% | ~1.6 |
| Glycopyrrolate | 0.76 µg/L (4 mg dose) | ~5 | <10% | ~1.7[7] |
| Ipratropium | Low | Broad plateau | ~2% | 3.2-3.8[8] |
| Tiotropium | 17-19 pg/mL (18 µg inhaled) | ~0.08 (inhaled) | ~19.5% (inhaled) | 5-6 days[5] |
| Otilonium Bromide | 182.8 ng/mL (20 mg/kg, rat) | ~1.9 (rat) | ~1.1% (rat) | ~6.4 (rat)[9] |
| Pinaverium Bromide | Data not available | ~1 | <10% | ~1.5[10] |
Note: Pharmacokinetic parameters, especially for oral administration, can be highly variable due to the poor and erratic absorption of quaternary ammonium compounds. Data from different species should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of standard protocols for key experiments cited in this review.
Experimental Protocol 1: Muscarinic Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for different muscarinic receptor subtypes.
Objective: To quantify the affinity of a test compound (e.g., a quaternary ammonium antispasmodic) for M1, M2, and M3 muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Tissues rich in the desired receptor subtype (e.g., cerebral cortex for M1, heart for M2, salivary gland for M3) or cells transfected to express a single receptor subtype are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Experimental Protocol 2: Isolated Organ Bath Assay for Smooth Muscle Contraction
This ex vivo method assesses the functional effect of a compound on smooth muscle contractility.
Objective: To determine the potency of a quaternary ammonium antispasmodic in inhibiting smooth muscle contraction induced by a spasmogen.
Methodology:
-
Tissue Preparation:
-
A segment of smooth muscle tissue (e.g., guinea pig ileum, rat colon) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
One end of the tissue is fixed, and the other is attached to a force transducer to measure isometric contractions.
-
The tissue is allowed to equilibrate under a resting tension.
-
-
Induction of Contraction:
-
A contractile agonist (spasmogen), such as acetylcholine or carbachol, is added to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve.
-
The resulting contractions are recorded.
-
-
Antagonist Evaluation:
-
The tissue is washed to remove the agonist.
-
The tissue is then incubated with a specific concentration of the quaternary ammonium antispasmodic for a set period.
-
The concentration-response curve to the agonist is re-established in the presence of the antagonist.
-
-
Data Analysis:
-
The antagonist's effect is quantified by the rightward shift of the agonist's concentration-response curve.
-
The potency of the antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.
-
Alternatively, the IC50 value (the concentration of the antagonist that causes a 50% inhibition of the maximal contraction induced by the agonist) can be determined.
-
Below is a diagram representing a typical experimental workflow for evaluating antispasmodic compounds using an isolated organ bath.
Workflow for Isolated Organ Bath Experiment.
Conclusion
Quaternary ammonium antispasmodics are a diverse group of compounds with varying mechanisms of action and pharmacokinetic profiles. While most act as non-selective muscarinic antagonists, some, like otilonium and pinaverium bromide, also exhibit significant calcium channel blocking activity. Their quaternary structure leads to low oral bioavailability, which can be advantageous in localizing their effects to the gastrointestinal tract. However, this also results in high inter-individual variability in systemic exposure. For inhaled compounds like ipratropium and tiotropium, this property minimizes systemic anticholinergic side effects.
The choice of a specific agent for research or development will depend on the desired balance between muscarinic receptor antagonism and other mechanisms, the target tissue, and the preferred pharmacokinetic profile. The data and protocols presented in this guide offer a foundation for making such informed decisions. Further head-to-head comparative studies with standardized methodologies are needed to provide a more definitive ranking of the relative potencies and selectivities of these compounds.
References
- 1. Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of some antispasmodics on gastrointestinal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Articles [globalrx.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of ipratropium bromide after single dose inhalation and oral and intravenous administration. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Emepronium Bromide's Potency Against Other Muscarinic Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of Emepronium Bromide and other prominent muscarinic antagonists. While this compound is established as a non-selective muscarinic antagonist, specific affinity (Ki) or inhibitory concentration (IC50) values for individual M1-M5 receptor subtypes are not widely available in published literature. This guide, therefore, benchmarks its general profile against antagonists for which detailed subtype-specific data have been experimentally determined.
The following sections present a summary of quantitative potency data for common muscarinic antagonists, a detailed experimental protocol for determining these values, and visualizations of the relevant signaling pathways and experimental workflows to provide a comprehensive resource for research and drug development.
Comparative Potency of Muscarinic Antagonists
The potency of a muscarinic antagonist is a critical determinant of its therapeutic efficacy and side-effect profile. This is typically quantified by its binding affinity (Ki) or its functional inhibition (IC50) at the five muscarinic acetylcholine receptor subtypes (M1-M5). The table below summarizes the available data for several widely used muscarinic antagonists.
| Antagonist | Receptor Subtype | Potency Metric | Value (nM) |
| This compound | M1-M5 | Ki / IC50 | Not Widely Reported |
| Atropine | M1 | Ki | 1.3 |
| M2 | Ki | 3.2 | |
| M3 | Ki | 2.2 | |
| M4 | Ki | 0.8 | |
| M5 | Ki | 2.8 | |
| Ipratropium Bromide | M1 | IC50 | 2.9 |
| M2 | IC50 | 2.0 | |
| M3 | IC50 | 1.7 | |
| Glycopyrrolate | M1, M2, M3 | Ki | 0.5 - 3.6 |
| Tolterodine | M1 | Ki | 2.3 |
| M2 | Ki | 2.0 | |
| M3 | Ki | 2.5 | |
| M4 | Ki | 2.8 | |
| M5 | Ki | 2.9 | |
| Darifenacin | M1 | pKi | ~7.9 |
| M2 | pKi | ~7.1 | |
| M3 | pKi | 8.9 | |
| M4 | pKi | ~7.4 | |
| M5 | pKi | ~7.7 | |
| Solifenacin | M1 | Ki | 21 |
| M2 | Ki | 36 | |
| M3 | Ki | 13 |
Note: The potency values can vary depending on the experimental conditions, such as the radioligand used, the tissue or cell line, and the assay buffer. The data presented here are compiled from various sources for comparative purposes. This compound is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.[1] It is recognized as a non-selective muscarinic antagonist.[1]
Experimental Protocols: Determining Antagonist Potency
The determination of a muscarinic antagonist's potency is most commonly achieved through in vitro radioligand binding assays. These assays directly measure the affinity of a compound for a specific receptor subtype.
Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test Compound: The unlabeled antagonist to be tested (e.g., this compound).
-
Reference Compound: A known non-selective antagonist (e.g., Atropine) for determining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
96-well Filter Plates: With glass fiber filters.
-
Filtration Apparatus: To separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the test compound to triplicate wells. .
-
For total binding, add only the radioligand and assay buffer.
-
For non-specific binding, add the radioligand and a high concentration of the reference compound (e.g., 1 µM Atropine).
-
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts from wells with the reference compound) from the total binding (counts from wells with only radioligand) to determine the specific binding at each concentration of the test compound.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizing Muscarinic Signaling and Experimental Workflow
To better understand the context of muscarinic antagonist benchmarking, the following diagrams illustrate the key signaling pathways and the experimental workflow described above.
Caption: General signaling pathways for muscarinic receptor subtypes.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
Safety Operating Guide
Safe Disposal of Emepronium Bromide: A Procedural Guide for Laboratory Professionals
The responsible management and disposal of chemical compounds are critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Emepronium Bromide, an anticholinergic agent. Adherence to these procedures is essential for mitigating potential hazards associated with pharmaceutical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, personnel must be familiar with the material's safety data sheet (SDS) and wear appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1]
-
Handling: Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid direct contact with skin and eyes.[1][2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
Step-by-Step Disposal Protocol for this compound
This protocol applies to pure this compound, contaminated labware (e.g., pipette tips, gloves), and diluted solutions. In the United States, pharmaceutical waste disposal is regulated by the Environmental Protection Agency (EPA) and may be subject to state and local rules.[4][5]
Step 1: Waste Classification this compound is not typically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, it is generally classified as a non-hazardous pharmaceutical waste , unless it exhibits specific hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity). Always consult your institution's Environmental Health & Safety (EH&S) department for a definitive classification.
Step 2: Segregation Proper waste segregation is crucial to prevent chemical reactions and ensure correct disposal pathways.[6]
-
Do NOT mix this compound waste with general trash, biohazardous waste, or other hazardous chemical waste streams.
-
Dedicate a specific waste container solely for non-hazardous pharmaceutical waste.
Step 3: Containerization
-
Select a container approved for pharmaceutical waste that is durable, leak-proof, and has a secure lid.
-
For non-hazardous pharmaceutical waste, a blue or white waste container is commonly used in healthcare and laboratory settings.[7]
-
Clearly label the container as "Non-Hazardous Pharmaceutical Waste" and list the contents, including "this compound."
Step 4: Documentation and Storage
-
Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation.[6] This documentation is essential for regulatory compliance.
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials while awaiting pickup.
Step 5: Final Disposal
-
Never dispose of this compound by flushing it down the drain or placing it in the regular trash.[4][8] The EPA's Subpart P rule explicitly bans the sewering of hazardous waste pharmaceuticals by healthcare facilities.[4]
-
Arrange for waste collection and disposal through your institution's EH&S department or a licensed chemical waste management contractor.[4][6]
-
The standard and required method for final treatment of most pharmaceutical waste is incineration at a permitted facility.[4][9]
Spill Management Protocol
In the event of a spill, act immediately to contain and clean the area while observing all safety precautions.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.
-
Contain Spill: Prevent the further spread of the material.[6] For powdered spills, avoid creating dust. For liquid spills, use absorbent pads or other inert materials to contain the liquid.[3]
-
Clean-Up: Carefully sweep or scoop up solid material, or absorb liquids, and place the waste into a designated, labeled hazardous waste container.[10]
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating agent and dispose of all cleaning materials (e.g., wipes, gloves) as hazardous waste.[6]
-
Report: Report the spill to your laboratory supervisor and EH&S department in accordance with institutional policy.
Data Presentation
For easy reference, the following table summarizes the common color-coding system for pharmaceutical waste containers used in laboratory and healthcare settings.[7][11]
| Container Color | Waste Type | Description |
| Black | RCRA Hazardous Pharmaceutical Waste | For pharmaceuticals that are P- or U-listed or exhibit a hazardous characteristic (ignitable, corrosive, reactive, toxic). |
| Blue / White | Non-Hazardous Pharmaceutical Waste | For non-RCRA regulated pharmaceuticals, such as this compound. |
| Yellow | Trace Chemotherapy Waste | For items like empty vials, syringes, and PPE contaminated with trace amounts of chemotherapy agents. |
| Red | Sharps Waste | For sharps (needles, scalpels, etc.) contaminated with biohazardous or non-hazardous materials. |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a research environment.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. fishersci.com [fishersci.com]
- 3. nephronpharm.com [nephronpharm.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. benchchem.com [benchchem.com]
- 7. health.uconn.edu [health.uconn.edu]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. epa.gov [epa.gov]
- 10. spectrumrx.com [spectrumrx.com]
- 11. atriumhealth.org [atriumhealth.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Emepronium Bromide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Emepronium Bromide, an anticholinergic agent. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. This guide establishes a clear framework for operational procedures and waste management, reinforcing a culture of safety and responsibility in the laboratory.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is non-negotiable. Skin and respiratory contact are the primary routes of exposure, and all necessary precautions must be taken to minimize risk.
Personal Protective Equipment (PPE) Requirements
A detailed summary of the required PPE is provided in the table below. This equipment must be donned before handling the compound and disposed of or decontaminated as specified.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with powder-free nitrile gloves is required.[1][2] The outer glove should have long cuffs that extend over the gown's sleeves.[3] | Nitrile gloves offer good chemical resistance.[4] Double gloving provides an additional layer of protection in case of a breach in the outer glove. Powder-free gloves are recommended to prevent the powder from absorbing and spreading the chemical.[3] |
| Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1] | Protects the wearer's clothing and skin from potential splashes and contamination. |
| Eye/Face Protection | Safety goggles or a full-face shield must be worn.[5] | Protects the eyes and face from splashes or airborne particles of the compound. |
| Respiratory Protection | For handling powders or when there is a risk of aerosol generation, a NIOSH-approved N95 or higher-level respirator is mandatory. | Prevents inhalation of the powdered compound, which can cause respiratory irritation. |
| Additional PPE | Disposable head and shoe covers should be considered to minimize cross-contamination.[2][5] | Prevents the tracking of contaminants out of the designated handling area. |
Occupational Exposure Limits (OELs): As of the latest review, specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies. Therefore, it is imperative to handle this compound with the utmost care, assuming a high level of hazard, and to keep exposure to the absolute minimum.
Procedural Guidance: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following workflow outlines the necessary steps from preparation to final waste disposal.
Detailed Experimental Protocols
1. Preparation:
-
Donning PPE: Put on all required PPE in the following order: gown, inner gloves, respiratory protection, eye/face protection, and outer gloves. Ensure the outer gloves are pulled over the cuffs of the gown.[1]
-
Area Preparation: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with a disposable absorbent liner.
-
Equipment: All necessary equipment (e.g., spatulas, weighing paper, glassware) should be placed in the fume hood before commencing work to minimize traffic in and out of the containment area.
2. Handling:
-
Weighing: When weighing the powder, use gentle movements to avoid creating airborne dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling and Decontamination:
-
Surface Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. A recommended procedure involves wiping the surfaces with a deactivating agent (such as a 2% sodium hypochlorite solution) followed by a cleaning agent (like a germicidal detergent) to remove any residue.[6] It is important to neutralize the bleach with sodium thiosulfate to prevent corrosion of stainless steel surfaces.[6]
-
Waste Segregation: All waste generated during the handling process must be treated as hazardous waste. This includes contaminated gloves, gowns, absorbent liners, and any unused compound.
4. Disposal Plan:
-
Solid Waste: All solid waste, including contaminated PPE and unused this compound powder, should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a dedicated, labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Doffing PPE: Remove PPE in an order that minimizes the risk of self-contamination: outer gloves, gown, eye/face protection, respiratory protection, and finally inner gloves.
-
Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water.[1]
By strictly adhering to these protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. pppmag.com [pppmag.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. publications.ashp.org [publications.ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
